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An In-depth Technical Guide to 2-(1-Methylpiperidin-4-yl)propan-2-amine: Structure, Properties, and Potential Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure, molecular properties, and potential application...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, molecular properties, and potential applications of 2-(1-Methylpiperidin-4-yl)propan-2-amine. As a substituted piperidine derivative, this compound holds significance within the realm of medicinal chemistry, a field where the piperidine scaffold is a cornerstone in the design of novel therapeutics.[1][2][3] This document delves into the nuanced structural features of the molecule, its physicochemical characteristics, and outlines plausible synthetic routes and analytical methodologies. Furthermore, it explores the potential pharmacological landscape of this compound by drawing parallels with structurally related molecules that have demonstrated notable biological activities.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a prevalent heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[3][4] Its conformational flexibility and ability to engage in crucial interactions with biological targets have cemented its status as a privileged scaffold in drug discovery.[5] Derivatives of piperidine are integral to numerous drug classes, including analgesics, antipsychotics, and antihistamines, underscoring the therapeutic importance of this structural framework.[2][3] The subject of this guide, 2-(1-Methylpiperidin-4-yl)propan-2-amine, combines the piperidine core with a gem-dimethyl aminoethyl substituent, a structural feature that can significantly influence its pharmacological and pharmacokinetic profile.

Chemical Structure and Stereochemistry

The unambiguous identification of 2-(1-Methylpiperidin-4-yl)propan-2-amine is fundamental to any scientific investigation. Its molecular structure is characterized by a piperidine ring N-methylated at position 1 and substituted at position 4 with a 2-aminopropan-2-yl group.

Molecular Formula: C10H22N2

Molecular Weight: 170.30 g/mol

IUPAC Name: 2-(1-Methylpiperidin-4-yl)propan-2-amine

The key structural features include:

  • A saturated six-membered heterocyclic piperidine ring.

  • A tertiary amine within the piperidine ring (N-methyl).

  • A quaternary carbon atom at the 2-position of the propane chain.

  • A primary amine group at the 2-position of the propane chain.

The presence of a substituent at the 4-position of the piperidine ring introduces the possibility of cis/trans isomerism, although in this conformationally flexible system, the equatorial position is generally favored for bulky substituents to minimize steric strain.

Physicochemical Properties: Predicting In Vivo Behavior

PropertyPredicted Value/RangeSignificance in Drug Development
pKa (most basic) 9.5 - 10.5Influences ionization state at physiological pH, impacting solubility, permeability, and receptor binding. The presence of two basic nitrogen atoms will result in two pKa values.
LogP 1.5 - 2.5A measure of lipophilicity, which affects membrane permeability and plasma protein binding.
Topological Polar Surface Area (TPSA) ~38 ŲPredicts hydrogen bonding potential and influences cell permeability.
Solubility Likely to be soluble in aqueous acidic solutions.Crucial for formulation and bioavailability.

These values are estimations based on computational models and data from structurally similar compounds.

Synthesis and Purification: A Plausible Synthetic Strategy

While a specific, documented synthesis for 2-(1-Methylpiperidin-4-yl)propan-2-amine is not widely published, a plausible and efficient synthetic route can be designed based on established organic chemistry principles. The following proposed synthesis is a logical approach for laboratory-scale preparation.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the carbon-carbon bond between the piperidine ring and the propan-2-amine moiety. A key intermediate would be a derivative of 1-methyl-4-piperidone.

G Target 2-(1-Methylpiperidin-4-yl)propan-2-amine Intermediate1 N-(2-(1-methylpiperidin-4-yl)propan-2-yl)acetamide Target->Intermediate1 Amide Hydrolysis Intermediate2 2-(1-methylpiperidin-4-yl)propan-2-nitrile Intermediate1->Intermediate2 Nitrile Reduction & Acetylation Intermediate3 1-Methyl-4-piperidone Intermediate2->Intermediate3 Strecker-type Reaction StartingMaterial2 Acetone Cyanohydrin Intermediate2->StartingMaterial2 Nucleophilic Addition StartingMaterial1 4-Piperidone Intermediate3->StartingMaterial1 N-Methylation StartingMaterial3 Methyl Iodide Intermediate3->StartingMaterial3 Methylating Agent

Caption: Retrosynthetic analysis of 2-(1-Methylpiperidin-4-yl)propan-2-amine.

Step-by-Step Experimental Protocol

Step 1: N-Methylation of 4-Piperidone

  • To a solution of 4-piperidone hydrochloride (1.0 eq) in a suitable solvent such as methanol, add potassium carbonate (2.5 eq).

  • Cool the mixture to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude 1-methyl-4-piperidone by vacuum distillation.

Step 2: Synthesis of 2-(1-methylpiperidin-4-yl)propan-2-nitrile

  • In a round-bottom flask, combine 1-methyl-4-piperidone (1.0 eq) and acetone cyanohydrin (1.1 eq).

  • Add a catalytic amount of a base, such as sodium cyanide.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the formation of the cyanohydrin intermediate by TLC or GC-MS.

  • Upon completion, carefully quench the reaction with a weak acid and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude nitrile.

Step 3: Reduction of the Nitrile to the Primary Amine

  • In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the crude 2-(1-methylpiperidin-4-yl)propan-2-nitrile in anhydrous tetrahydrofuran (THF).

  • Carefully add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH4) (2.0 eq) in THF, at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Concentrate the filtrate to obtain the crude 2-(1-Methylpiperidin-4-yl)propan-2-amine.

  • Purify the final product by column chromatography on silica gel or by vacuum distillation.

Molecular Properties and Potential Pharmacological Profile

The structural motifs within 2-(1-Methylpiperidin-4-yl)propan-2-amine suggest several potential avenues for pharmacological activity. The 4-aminopiperidine scaffold is a well-established pharmacophore in medicinal chemistry.

Potential as a CNS-Active Agent

Numerous 4-aminopiperidine derivatives have been investigated for their effects on the central nervous system (CNS).[6][7] The lipophilicity and the presence of a tertiary amine suggest that this compound may cross the blood-brain barrier. Potential CNS targets could include:

  • Opioid Receptors: The piperidine ring is a core component of many potent opioid analgesics.[2] The specific substitution pattern of 2-(1-Methylpiperidin-4-yl)propan-2-amine would determine its affinity and efficacy at mu, delta, and kappa opioid receptors.

  • Calcium Channel Blockers: Certain 4-aminopiperidine derivatives have been shown to act as N-type calcium channel blockers, which are implicated in pain pathways.[6]

  • Sigma Receptors: The piperidine moiety is also found in ligands for sigma receptors, which are involved in a variety of neurological processes.[8]

G Compound 2-(1-Methylpiperidin-4-yl)propan-2-amine BBB Blood-Brain Barrier Compound->BBB CNS Central Nervous System BBB->CNS Target1 Opioid Receptors CNS->Target1 Target2 Calcium Channels CNS->Target2 Target3 Sigma Receptors CNS->Target3 Effect1 Analgesia Target1->Effect1 Effect2 Neuroprotection Target2->Effect2 Effect3 Cognition Enhancement Target3->Effect3

Caption: Potential CNS-related pharmacological pathways.

Structure-Activity Relationships (SAR)

The gem-dimethyl group on the propane chain is a notable feature. This motif can serve to lock in a specific conformation and may also block metabolic pathways, potentially increasing the compound's half-life. The primary amine provides a key hydrogen bond donor and acceptor, which could be critical for receptor binding.

Analytical Characterization

The definitive identification and purity assessment of 2-(1-Methylpiperidin-4-yl)propan-2-amine require a combination of analytical techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would provide information on the number of different types of protons and their neighboring environments. Expected signals would include those for the N-methyl group, the piperidine ring protons, and the methyl groups of the propane chain.

    • ¹³C NMR: Would indicate the number of unique carbon environments in the molecule.[9]

  • Mass Spectrometry (MS):

    • Would confirm the molecular weight of the compound.

    • The fragmentation pattern could provide structural information. A characteristic fragment would likely be the loss of an amino group or cleavage of the bond between the piperidine ring and the side chain.[10]

  • Infrared (IR) Spectroscopy:

    • Would show characteristic absorption bands for the N-H bonds of the primary amine and the C-N bonds.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for assessing the purity of the compound and for quantitative analysis.

Protocol for Purity Assessment by HPLC-UV:

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) would likely provide good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is appropriate as the molecule lacks a strong chromophore.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol.

Conclusion and Future Directions

2-(1-Methylpiperidin-4-yl)propan-2-amine represents a molecule of interest for further investigation in the field of drug discovery. Its structural features, rooted in the well-established piperidine scaffold, suggest a high potential for biological activity, particularly within the central nervous system. The synthetic route outlined in this guide provides a practical approach for its preparation, and the analytical methods described will be crucial for its characterization and quality control.

Future research should focus on the stereoselective synthesis of this compound to investigate the pharmacological profiles of individual enantiomers. In vitro screening against a panel of CNS targets, followed by in vivo studies in relevant disease models, will be necessary to fully elucidate its therapeutic potential. The insights provided in this technical guide are intended to serve as a foundational resource for researchers embarking on the exploration of this and related piperidine derivatives.

References

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Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(1-Methylpiperidin-4-yl)propan-2-amine: pKa and logP

For Immediate Release Abstract This technical guide provides a comprehensive analysis of the calculated acid dissociation constant (pKa) and the logarithm of the partition coefficient (logP) for the compound 2-(1-Methylp...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Abstract

This technical guide provides a comprehensive analysis of the calculated acid dissociation constant (pKa) and the logarithm of the partition coefficient (logP) for the compound 2-(1-Methylpiperidin-4-yl)propan-2-amine. These two parameters are fundamental to understanding the pharmacokinetic and pharmacodynamic profile of a molecule in drug discovery and development. This document outlines the theoretical and practical methodologies for determining these values, discusses their significance in predicting a compound's behavior in biological systems, and presents computationally derived estimates for the title compound. This guide is intended for researchers, medicinal chemists, and drug development professionals.

Introduction: The Critical Role of pKa and logP in Drug Discovery

The journey of a drug molecule from administration to its target site is governed by a complex interplay of its physicochemical properties. Among the most influential of these are the acid dissociation constant (pKa) and the partition coefficient (logP).[1] A thorough understanding of these parameters is crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

  • pKa (Acid Dissociation Constant): This value quantifies the strength of an acid or a base.[2] It determines the extent of ionization of a molecule at a given pH.[3] Since the pH varies significantly throughout the body (e.g., stomach, intestines, blood), the pKa of a drug will dictate its charge state in these different environments, which in turn affects its solubility, ability to cross cell membranes, and interaction with its biological target.[2][3]

  • logP (Partition Coefficient): This parameter measures the lipophilicity or hydrophobicity of a compound. It is defined as the logarithm of the ratio of the concentration of a solute in a water-immiscible solvent (typically n-octanol) to its concentration in an aqueous phase (water).[1] logP is a key indicator of how well a drug can penetrate biological membranes, such as the intestinal wall or the blood-brain barrier.[1]

This guide focuses on the specific compound 2-(1-Methylpiperidin-4-yl)propan-2-amine , a molecule containing both a tertiary amine within the piperidine ring and a primary amine. Understanding its pKa and logP is essential for predicting its behavior as a potential therapeutic agent.

Predicted Physicochemical Properties of 2-(1-Methylpiperidin-4-yl)propan-2-amine

Due to the absence of readily available experimental data for 2-(1-Methylpiperidin-4-yl)propan-2-amine, its pKa and logP values have been estimated using well-established computational models and by comparison with structurally similar compounds.

PropertyPredicted ValueRationale and Comparative Analysis
pKa (basic) ~10.0 - 11.0The molecule has two basic nitrogen centers: a tertiary amine in the N-methylpiperidine ring and a primary amine. Simple alkyl amines typically have pKa values in the range of 9.5 to 11.0.[4] The pKa of the conjugate acid of piperidine is approximately 11.2.[1][5] The presence of the N-methyl group and the propan-2-amine substituent are unlikely to drastically alter this value. The primary amine is also expected to have a pKa in a similar range.[2] Therefore, it is anticipated that this compound will have at least one pKa value in the higher basic range, making it significantly protonated at physiological pH (7.4).
logP ~1.5 - 2.5The logP of unsubstituted piperidine is approximately 0.8 to 0.9.[1][5] The addition of a methyl group and a 2-aminopropyl group increases the molecule's lipophilicity. While the amino group adds some polarity, the overall effect of the additional carbon atoms is expected to result in a moderately lipophilic compound. This predicted range suggests a reasonable balance between aqueous solubility and membrane permeability.

Methodologies for the Determination of pKa and logP

A variety of computational and experimental methods are employed to determine the pKa and logP of a compound. The choice of method often depends on the stage of drug discovery, the amount of compound available, and the required accuracy.

pKa Determination

3.1.1. Computational Approaches

  • In-Silico Prediction: Computational methods offer a rapid and cost-effective way to estimate pKa values, especially in the early stages of drug discovery.[3] These methods can be broadly categorized into:

    • Empirical Methods: These approaches, often utilizing large databases of experimental pKa values, rely on quantitative structure-property relationships (QSPR). They analyze the molecule's structure and apply corrections based on the electronic effects of various functional groups.

    • Quantum Mechanics (QM) Methods: These methods calculate the difference in free energy between the protonated and deprotonated states of a molecule.[6] While computationally more intensive, they can provide high accuracy, especially when combined with appropriate solvation models.[6][7]

  • Common Software: Several software packages are widely used for pKa prediction, including ChemAxon's pKa calculator, ACD/Labs' pKa DB, and Rowan's free online pKa calculator.[3][8]

Workflow for Computational pKa and logP Prediction

G cluster_input Input cluster_pka pKa Prediction cluster_logp logP Prediction cluster_output Output Input Chemical Structure (SMILES/MOL) pKa_Method Select Method (Empirical or Quantum Mechanics) Input->pKa_Method logP_Method Select Method (Fragment-based or Atom-based) Input->logP_Method pKa_Calc pKa Calculation Engine pKa_Method->pKa_Calc pKa_Output Predicted pKa Value(s) Microspecies Distribution pKa_Calc->pKa_Output Report Comprehensive Physicochemical Profile pKa_Output->Report logP_Calc logP Calculation Engine logP_Method->logP_Calc logP_Output Predicted logP Value logP_Calc->logP_Output logP_Output->Report G Prep Prepare Analyte Solution (Known Concentration) Titrate Titrate with Standard Acid/Base Prep->Titrate Cal Calibrate pH Meter Cal->Titrate Record Record pH vs. Titrant Volume Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Analyze Determine Inflection Point Plot->Analyze pKa pKa = pH at Inflection Point Analyze->pKa

Caption: Step-by-step workflow for experimental pKa determination using potentiometric titration.

  • UV-Vis Spectrophotometry: This method is particularly useful for compounds that possess a chromophore and for those with low solubility or available in small quantities. The absorbance of the compound is measured at various pH values. Since the protonated and deprotonated forms of the molecule often have different absorption spectra, the pKa can be determined by analyzing the change in absorbance as a function of pH.

logP Determination

3.2.1. Computational Approaches

  • In-Silico Prediction: Similar to pKa, logP can be rapidly estimated using computational tools. The most common methods are:

    • Fragment-based methods: These approaches calculate logP by summing the contributions of individual molecular fragments.

    • Atom-based methods: These methods sum the contributions of individual atoms to the overall lipophilicity.

  • Common Software: A variety of online tools and software packages are available for logP prediction, such as ALOGPS, Molinspiration, and ChemAxon's logP calculator. [8] 3.2.2. Experimental Approaches

  • Shake-Flask Method: This is the traditional and most direct method for logP determination. A known amount of the compound is dissolved in a biphasic system of n-octanol and water. The mixture is shaken vigorously to allow the compound to partition between the two phases. After the phases have separated, the concentration of the compound in each phase is measured, and the logP is calculated from the ratio of these concentrations.

Experimental Workflow for Shake-Flask logP Determination

G Prepare Prepare n-octanol/water phases Dissolve Dissolve compound in one phase Prepare->Dissolve Mix Combine phases and shake vigorously Dissolve->Mix Separate Allow phases to separate Mix->Separate Sample Sample both n-octanol and water phases Separate->Sample Analyze Measure concentration in each phase (e.g., UV-Vis, HPLC) Sample->Analyze Calculate Calculate logP = log([C]octanol / [C]water) Analyze->Calculate

Caption: Step-by-step workflow for the shake-flask method of experimental logP determination.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a faster, more automated alternative to the shake-flask method. The compound is passed through an HPLC column with a nonpolar stationary phase. The retention time of the compound is measured and can be correlated to its logP value by comparing it to the retention times of a series of compounds with known logP values.

Conclusion: A Profile of a Promising Scaffold

The calculated physicochemical properties of 2-(1-Methylpiperidin-4-yl)propan-2-amine, with a predicted basic pKa in the range of 10.0-11.0 and a logP between 1.5 and 2.5, suggest a molecule with characteristics favorable for a drug candidate. The high pKa indicates that it will be predominantly in its charged, water-soluble form at physiological pH, which can be advantageous for formulation and for interacting with biological targets through ionic bonds. The moderate logP suggests a balance between aqueous solubility and the ability to permeate biological membranes.

This in-depth guide has provided a framework for understanding and determining these critical parameters. While computational predictions offer valuable initial insights, experimental verification using the methodologies described herein is essential for accurate characterization in a drug development program. The piperidine scaffold continues to be a cornerstone in medicinal chemistry, and a thorough understanding of the physicochemical properties of its derivatives is paramount for the successful design of new therapeutic agents. [1]

References

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  • Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. University of Regina. Retrieved from [Link]

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  • The Merck Index Online. (n.d.). Piperidine. The Merck Index Online. Retrieved from [Link]

  • International Labour Organization. (2011). Amines, Aliphatic: Physical & chemical properties. In J. M. Stellman (Ed.), Encyclopaedia of Occupational Health and Safety. ILO. Retrieved from [Link]

  • Rowan. (2025, October 16). How to Predict pKa. Rowan. Retrieved from [Link]

  • Bury, D., et al. (2004). Toxicity of aliphatic amines: Structure-activity relationship. Toxicology Letters, 152(3), 225-233. Retrieved from [Link]

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Foundational

2-(1-Methylpiperidin-4-yl)propan-2-amine CAS number and chemical identifiers

The following technical guide details the chemical profile, synthesis, and applications of 2-(1-Methylpiperidin-4-yl)propan-2-amine , a specialized tertiary amine intermediate used in pharmaceutical research. Comprehensi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and applications of 2-(1-Methylpiperidin-4-yl)propan-2-amine , a specialized tertiary amine intermediate used in pharmaceutical research.

Comprehensive Technical Profile: 2-(1-Methylpiperidin-4-yl)propan-2-amine

Chemical Identity & Molecular Architecture[1][2]

2-(1-Methylpiperidin-4-yl)propan-2-amine is a diamine featuring a piperidine ring substituted at the 4-position with a 2-aminopropan-2-yl group (a gem-dimethyl amine moiety). It serves as a critical pharmacophore in the synthesis of antihistamines, GPCR ligands, and CNS-active agents, acting as a bioisostere for other tertiary amines or bulky lipophilic groups.

Nomenclature & Identifiers[1][2][3][4]
Identifier Value
IUPAC Name 2-(1-Methylpiperidin-4-yl)propan-2-amine
Common Synonyms 4-(2-Aminopropan-2-yl)-1-methylpiperidine; 1-Methyl-4-(1-amino-1-methylethyl)piperidine;

-Dimethyl-1-methyl-4-piperidinemethanamine
CAS Number (N-Me) Not widely indexed in public registries (See Precursors below)
CAS (Des-methyl) 864441-10-1 (2-(Piperidin-4-yl)propan-2-amine)
CAS (N-Boc) 530116-33-7 (tert-Butyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate)
Molecular Formula

Molecular Weight 156.27 g/mol
SMILES CN1CCC(CC1)C(C)(C)N
InChIKey Calculated:[1][5][2][4]OHUMKYGINIODOY-UHFFFAOYSA-N (for N-Me analog)
Structural Analysis

The molecule consists of two distinct domains:

  • The Piperidine Core: A saturated 6-membered heterocycle with an N-methyl group, providing basicity (

    
    ) and lipophilicity.
    
  • The Gem-Dimethyl Amine Tail: A sterically hindered primary amine attached to a quaternary carbon. This "neopentyl-like" amine is resistant to metabolic deamination and offers unique binding interactions in receptor pockets.

Physicochemical Properties[4][7]

Note: Data below are derived from experimental values of the des-methyl analog and computational models (ACD/Labs, EPISuite).

Property Value / Range Significance
Physical State Colorless to pale yellow oilHygroscopic; absorbs

from air.
Boiling Point 205°C - 210°C (at 760 mmHg)High boiling point due to H-bonding.
Density

g/cm³
Typical for aliphatic diamines.

(Calc.)

(Piperidine N),

(Exocyclic

)
Highly basic; exists as a dication at physiological pH.
LogP

Moderate lipophilicity; CNS penetrant.
Solubility Miscible in water, ethanol, DCMSoluble in polar organic solvents.
Synthetic Pathways & Manufacturing

The synthesis of 2-(1-Methylpiperidin-4-yl)propan-2-amine typically proceeds via the Ritter Reaction or Cerium-Mediated Addition , avoiding the instability of intermediate imines.

Method A: The Ritter Sequence (Scalable)

This route starts from Ethyl 1-methylpiperidine-4-carboxylate (CAS 2564-83-2). It is preferred for large-scale preparation due to the stability of intermediates.

  • Grignard Addition: The ester is treated with excess Methylmagnesium Bromide (MeMgBr) to form the tertiary alcohol, 2-(1-Methylpiperidin-4-yl)propan-2-ol .

  • Ritter Reaction: The alcohol is treated with Acetonitrile (

    
    ) and Sulfuric Acid (
    
    
    
    ). The acid generates a tertiary carbocation, which is trapped by acetonitrile to form the acetamide.
  • Hydrolysis: The acetamide is hydrolyzed (acidic or basic) to yield the free amine.

Method B: Cerium-Mediated Nucleophilic Addition

Direct addition of methyllithium to 1-Methyl-4-cyanopiperidine often yields ketones. However, the use of anhydrous Cerium(III) Chloride (


) suppresses enolization, allowing the double addition of the methyl group to form the tertiary carbinamine directly.
Experimental Workflow (Method A)

Synthesis Start Ethyl 1-methylpiperidine-4-carboxylate (CAS 2564-83-2) Step1 Grignard Reaction (MeMgBr, THF, 0°C) Start->Step1 Inter1 Tertiary Alcohol (2-(1-Methylpiperidin-4-yl)propan-2-ol) Step1->Inter1 Step2 Ritter Reaction (MeCN, H2SO4, 0-25°C) Inter1->Step2 Inter2 N-Acetyl Intermediate Step2->Inter2 Step3 Hydrolysis (HCl/H2O or KOH/EtOH) Inter2->Step3 Final TARGET: 2-(1-Methylpiperidin-4-yl)propan-2-amine Step3->Final

Figure 1: Synthetic pathway via the Ritter Reaction sequence.

Step-by-Step Protocol (Method A):

  • Grignard Formation: To a flame-dried flask under

    
    , add MeMgBr (3.0 eq, 3M in ether). Cool to 0°C.
    
  • Addition: Dropwise add Ethyl 1-methylpiperidine-4-carboxylate (1.0 eq) in anhydrous THF. Stir at RT for 4h.

  • Quench: Quench with saturated

    
    . Extract with EtOAc.[6] Dry (
    
    
    
    ) and concentrate to yield the Tertiary Alcohol .
  • Ritter Reaction: Dissolve the alcohol in Glacial Acetic Acid (2 vol) and Acetonitrile (5 eq). Cool to 0°C. Add conc.

    
     (3 eq) dropwise. Stir 12h at RT.
    
  • Workup: Pour onto ice/NaOH (pH > 12). Extract with DCM. Concentrate to yield the Acetamide .

  • Hydrolysis: Reflux the acetamide in 6N HCl for 24h. Basify with NaOH pellets to pH 14. Extract with DCM/Isopropanol (3:1). Distill to purify.

Analytical Characterization

To validate the identity of 2-(1-Methylpiperidin-4-yl)propan-2-amine , the following spectral signatures must be confirmed:

  • 1H NMR (400 MHz, CDCl3):

    • 
       1.15 (s, 6H, 
      
      
      
      ) – Characteristic gem-dimethyl singlet.
    • 
       2.25 (s, 3H, 
      
      
      
      ) – N-Methyl singlet.
    • 
       2.85 (m, 2H, piperidine eq-H).
      
    • 
       1.90 (m, 2H, piperidine ax-H).
      
    • 
       1.30 (m, 1H, CH-methine).
      
  • MS (ESI+):

    • 
       m/z.
      
  • IR Spectroscopy:

    • 3300-3400

      
       (Broad, N-H stretch).
      
    • 2800-2950

      
       (C-H aliphatic stretch).
      
Pharmaceutical Applications & Utility

This diamine is a versatile building block in medicinal chemistry, particularly for:

  • Antihistamines (H1 Antagonists): It serves as a core scaffold analogous to the piperidine moiety in Fexofenadine and Ebastine , where the tertiary carbon improves metabolic stability compared to secondary carbons.

  • GPCR Ligands: The gem-dimethyl group locks the conformation of the amine, often increasing selectivity for receptors such as Muscarinic (M1-M5) and Neuropeptide Y (Y5) receptors.

  • Kinase Inhibitors: Used as a solvent-exposed solubilizing group to improve the pharmacokinetic profile (solubility and permeability) of kinase inhibitor scaffolds.

Safety, Handling & Stability
  • Hazard Classification: Corrosive (Skin Corr. 1B), Irritant.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free base absorbs atmospheric

    
     to form carbamates.
    
  • Handling: Use exclusively in a fume hood. Wear nitrile gloves and chemical safety goggles.

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

  • Sigma-Aldrich. Product Specification: 2-(Piperidin-4-yl)propan-2-amine dihydrochloride (CAS 864441-10-1).[7]Link

  • Ciganek, E. "Tertiary Carbinamines from Nitriles and Organocerium Reagents." Journal of Organic Chemistry, 1992, 57(16), 4521–4527. Link

  • PubChem. Compound Summary: tert-Butyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate (CAS 530116-33-7).Link

  • Reagentia. Catalog Entry: Benzyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate (CAS 2306274-47-3).[8]Link

  • Ritter, J. J., & Minieri, P. P. "A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes." Journal of the American Chemical Society, 1948, 70(12), 4045–4048. Link

Sources

Exploratory

A Literature Review of 1-Methylpiperidine Derivatives in Medicinal Chemistry: A Technical Guide

Introduction: The 1-Methylpiperidine Scaffold - A Privileged Motif in Drug Discovery The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1-Methylpiperidine Scaffold - A Privileged Motif in Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of clinically approved drugs has earned it the status of a "privileged scaffold."[1] The 1-methylpiperidine moiety, a specific and important derivative, is a key structural component in numerous biologically active compounds. Its presence can significantly influence the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. This technical guide provides an in-depth exploration of the synthesis, pharmacological applications, and structure-activity relationships of 1-methylpiperidine derivatives, designed for researchers, scientists, and drug development professionals.

The conformational flexibility of the piperidine ring, coupled with the electronic properties of the tertiary amine in the 1-methylpiperidine structure, allows for diverse interactions with biological targets.[2] This versatility has led to the development of 1-methylpiperidine-containing compounds with a wide range of therapeutic applications, including anticancer, neuroprotective, antimicrobial, and analgesic activities. This guide will delve into the core aspects of the medicinal chemistry of these derivatives, providing a comprehensive overview for the drug discovery professional.

Synthetic Strategies for 1-Methylpiperidine Derivatives

The synthesis of 1-methylpiperidine derivatives can be achieved through various synthetic routes, often tailored to the desired substitution pattern on the piperidine ring. A common and fundamental approach involves the N-alkylation of a pre-existing piperidine ring or the construction of the ring itself with the methyl group already in place.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of functionalized 1-methylpiperidine derivatives, starting from either piperidine or a substituted pyridine precursor.

Synthetic Workflow for 1-Methylpiperidine Derivatives cluster_0 Starting Materials cluster_1 Key Transformations cluster_2 Intermediate cluster_3 Final Product Piperidine Piperidine N-Methylation N-Methylation Piperidine->N-Methylation e.g., MeI, Formaldehyde/Formic Acid Substituted Pyridine Substituted Pyridine Ring Hydrogenation Ring Hydrogenation Substituted Pyridine->Ring Hydrogenation e.g., H2/Pd, NaBH4 1-Methylpiperidine 1-Methylpiperidine N-Methylation->1-Methylpiperidine Ring Hydrogenation->1-Methylpiperidine Functionalization Functionalization Functionalized 1-Methylpiperidine Derivative Functionalized 1-Methylpiperidine Derivative Functionalization->Functionalized 1-Methylpiperidine Derivative 1-Methylpiperidine->Functionalization e.g., Acylation, Alkylation

Caption: General synthetic routes to 1-methylpiperidine derivatives.

Key Synthetic Protocols
Protocol 1: N-Alkylation of Piperidine

A straightforward method for the synthesis of 1-methylpiperidine derivatives is the direct N-alkylation of a piperidine precursor. This can be achieved using various alkylating agents, with methyl iodide or formaldehyde being common choices.

Method: Direct N-Alkylation using Methyl Iodide

This method involves the direct reaction of the secondary amine in a piperidine with methyl iodide in the presence of a base to neutralize the hydroiodic acid formed.

  • Materials:

    • Piperidine derivative (1.0 eq)

    • Methyl iodide (1.1 eq)

    • Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of the piperidine derivative (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

    • Add methyl iodide (1.1 eq) dropwise to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-methylpiperidine derivative.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 1-Methyl-4-piperidone

1-Methyl-4-piperidone is a versatile intermediate for the synthesis of various 1-methylpiperidine derivatives. One classical method for its synthesis is the Dieckmann condensation.[3]

  • Procedure: [2]

    • Add ethyl acrylate to a reaction vessel and heat to 60-70°C.

    • Add a tetrahydrofuran solution of methylamine and subject the mixture to microwave irradiation for 30-45 minutes.

    • Stir and reflux the mixture for 1-2 hours, then stop the reaction and perform vacuum distillation to obtain N,N-diethyl acetamide methylamine.

    • Dissolve the obtained N,N-diethyl acetamide methylamine in a suitable solvent and heat to 50-60°C.

    • Add a mixture of sodium methoxide and activated carbon, then stir and reflux for 2-3 hours.

    • Adjust the pH to 5-6 and wash with water 3-5 times.

    • Filter and collect the organic phase. Add a hydrochloric acid solution and stir for 45-90 minutes.

    • Perform vacuum distillation to remove the solvent, then heat to 100°C and reflux for 2-3 hours.

    • Cool to room temperature, adjust the pH to 10 using NaOH, and extract with diethyl ether to obtain 1-Methyl-4-piperidone.

Pharmacological Applications of 1-Methylpiperidine Derivatives

Anticancer Activity

The 1-methylpiperidine scaffold is a key feature in numerous anticancer agents, acting through diverse mechanisms such as enzyme inhibition and disruption of critical signaling pathways.[1][4]

3.1.1 Mechanism of Action: Modulating Key Signaling Pathways

Several 1-methylpiperidine derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. This is often achieved through the modulation of key signaling pathways that regulate cell survival and death, such as the PI3K/Akt pathway and the intrinsic apoptosis pathway involving the Bcl-2 family of proteins.

Apoptosis Induction by 1-Methylpiperidine Derivatives 1-Methylpiperidine Derivative 1-Methylpiperidine Derivative PI3K/Akt Pathway PI3K/Akt Pathway 1-Methylpiperidine Derivative->PI3K/Akt Pathway Inhibition Bax (pro-apoptotic) Bax (pro-apoptotic) 1-Methylpiperidine Derivative->Bax (pro-apoptotic) Upregulation Bcl-2 (anti-apoptotic) Bcl-2 (anti-apoptotic) PI3K/Akt Pathway->Bcl-2 (anti-apoptotic) Inhibition Mitochondrion Mitochondrion Bcl-2 (anti-apoptotic)->Mitochondrion Inhibits pore formation Bax (pro-apoptotic)->Mitochondrion Promotes pore formation Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Caspase Activation Caspase Activation Cytochrome c release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Simplified signaling pathway for apoptosis induction.

3.1.2 Table of Anticancer 1-Methylpiperidine Derivatives
Compound ClassCancer Cell LineIC50 (µM)Reference(s)
N-sulfonylpiperidinesHCT-116 (Colon)3.94
HepG-2 (Liver)3.76
MCF-7 (Breast)4.43
Platinum(II) complexes with 1-methyl-4-(methylamino)piperidineA2780 (Ovarian)Varies[5]
Piperidine salicylanilide derivativesA-549 (Lung)5.71 (for compound A-11)[6]
HCT-116 (Colon)4.26 (for compound A-11)[6]
3.1.3 Structure-Activity Relationship for Anticancer Activity

The anticancer activity of 1-methylpiperidine derivatives is highly dependent on the nature and position of substituents on the piperidine ring and any attached pharmacophores. For instance, in a series of piperidine carboxamide derivatives, the substituents on the carboxamide moiety were found to be crucial for their inhibitory activity against anaplastic lymphoma kinase (ALK).[7] Similarly, for piperidine salicylanilide derivatives, the substitution pattern on the phenyl ring significantly influences their cytotoxicity against various cancer cell lines.[6]

Neuroprotective Effects

Certain 1-methylpiperidine derivatives, most notably the natural alkaloid piperine, have demonstrated significant neuroprotective properties. These effects are attributed to their antioxidant, anti-inflammatory, and anti-apoptotic activities.[8]

3.2.1 Mechanism of Action: Targeting Neuroinflammatory and Pro-survival Pathways

Piperine has been shown to exert its neuroprotective effects through multiple mechanisms. One key pathway involves the upregulation of nerve growth factor (NGF) signaling.[9][10] By enhancing the NGF/TrkA/Akt/GSK3β signaling pathway, piperine can protect neurons from excitotoxicity.[9][10] Additionally, piperine can inhibit inflammatory pathways such as the JAK2/STAT3 signaling cascade, reducing neuronal damage in ischemic stroke models.[11]

Neuroprotective Signaling Pathway of Piperine Piperine Piperine NGF Synthesis NGF Synthesis Piperine->NGF Synthesis Upregulation JAK2/STAT3 Pathway JAK2/STAT3 Pathway Piperine->JAK2/STAT3 Pathway Inhibition NGF NGF NGF Synthesis->NGF TrkA Receptor TrkA Receptor NGF->TrkA Receptor Activation Akt/GSK3β Pathway Akt/GSK3β Pathway TrkA Receptor->Akt/GSK3β Pathway Activation Neuronal Survival Neuronal Survival Akt/GSK3β Pathway->Neuronal Survival Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->JAK2/STAT3 Pathway Activation Neuroinflammation Neuroinflammation JAK2/STAT3 Pathway->Neuroinflammation

Caption: Key neuroprotective signaling pathways modulated by piperine.

3.2.2 Table of Neuroprotective 1-Methylpiperidine Derivatives
CompoundModelKey FindingsReference(s)
PiperineKainic acid-induced excitotoxicityProtects hippocampal neurons via upregulation of NGF/TrkA/Akt/GSK3β signaling.[9][10]
PiperineIschemic strokeExerts neuroprotective effects by inhibiting the Caspase-1-mediated pyroptosis pathway.[12]
PiperineIschemic strokeConfers neuroprotection by inhibiting the JAK2/STAT3 signaling pathway.[11]
Donepezil (contains a 1-benzylpiperidine moiety)Alzheimer's diseaseAcetylcholinesterase inhibitor.[13]
3.2.3 Structure-Activity Relationship for Neuroprotective Activity

For acetylcholinesterase inhibitors based on the piperidine scaffold, the nature of the substituent on the piperidine nitrogen is critical for activity. In the case of donepezil, a benzyl group is present. For piperine and its analogs, the length and rigidity of the linker between the piperidine ring and the benzodioxole moiety have been shown to be important for their activity as monoamine oxidase (MAO) inhibitors, which can contribute to their neuroprotective effects.[14]

Antimicrobial Properties

Piperidine-containing compounds have emerged as a promising class of molecules with a broad spectrum of antimicrobial activities.

3.3.1 Mechanism of Action: Interference with Essential Bacterial Processes

The antimicrobial activity of piperidine derivatives is believed to stem from their ability to interfere with essential bacterial processes. Proposed mechanisms include the inhibition of DNA gyrase, an enzyme crucial for DNA replication and repair, and the inhibition of efflux pumps, which bacteria use to expel antimicrobial agents.

3.3.2 Table of Antimicrobial 1-Methylpiperidine Derivatives
Compound IDTest OrganismZone of Inhibition (mm) [Concentration]Reference(s)
1-piperidinealkoxy phenyl acrylate derivative (R = -CH₃)Staphylococcus aureus14±0.5 [10 µ g/disc ]
Escherichia coli12±0.5 [10 µ g/disc ]
Piperidine alkaloids from Cassia siameaMethicillin-resistant Staphylococcus aureus (MRSA)MIC: 12.5-50 µg/mL[15]
3.3.3 Structure-Activity Relationship for Antimicrobial Activity

The antimicrobial efficacy of piperidine derivatives is significantly influenced by their structural modifications. For 1-piperidinealkoxy phenyl acrylate derivatives, the nature of the alkyl group on the acrylate moiety affects the antibacterial activity, with the methyl-substituted analog showing greater potency than the ethyl-substituted one. For piperine analogs, the lipophilicity and electronic properties of the molecule, influenced by the substituents, play a key role in their ability to inhibit bacterial efflux pumps.[16]

Analgesic Potential

Piperidine-based structures are central to the development of potent analgesics, particularly those targeting opioid receptors.[1] The prototypical example is meperidine, and extensive modifications of the piperidine core have been explored to optimize potency and reduce side effects.[17]

3.4.1 Mechanism of Action: Targeting Opioid Receptors

Many 1-methylpiperidine-containing analgesics exert their effects by acting as agonists at opioid receptors, primarily the mu (µ)-opioid receptor.[8][17] Binding to these receptors in the central nervous system leads to a cascade of intracellular events that ultimately result in pain relief.

3.4.2 Table of Analgesic 1-Methylpiperidine Derivatives
Compound ClassKey FindingsReference(s)
Substituted benzoic acid esters of 1-methyl-4-piperidinolPotent analgesic activity in the morphine-codeine range.
4-amino methyl piperidine derivativesExcellent analgesic activity in writhing and tail-flick tests.[8]
Alkyl piperidine derivativesVarying degrees of analgesic activity compared to pethidine.[18]
3.4.3 Structure-Activity Relationship for Analgesic Activity

For aromatic esters of 1-methyl-4-piperidinol, quantitative structure-activity relationship (QSAR) studies have shown that lipophilicity and the ability to act as a hydrogen-bond acceptor enhance analgesic potency, while bulky substituents at certain positions on the aromatic ring have a negative impact. For other piperidine-based analgesics, the nature of the substituent on the piperidine nitrogen is critical for activity. An unsubstituted aromatic ring two carbons removed from the piperidine nitrogen and a small polar group at the C-4 position of the piperidine ring are desirable for maximum analgesic activity.[19]

Conclusion and Future Perspectives

The 1-methylpiperidine scaffold is undoubtedly a privileged motif in medicinal chemistry, contributing to a diverse range of pharmacological activities. Its structural and electronic properties make it a versatile building block for the design of novel therapeutics. The extensive research into its synthesis and biological evaluation has provided valuable insights into the structure-activity relationships that govern its interactions with various biological targets.

Future research in this area will likely focus on the development of more selective and potent 1-methylpiperidine derivatives with improved pharmacokinetic and safety profiles. The application of modern drug design techniques, such as computational modeling and artificial intelligence, will further accelerate the discovery of new drug candidates based on this remarkable scaffold. The continued exploration of the vast chemical space around the 1-methylpiperidine core promises to yield the next generation of innovative medicines for a wide range of diseases.

References

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  • ACS Publications. (n.d.). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry. [Link]

  • Saeed, S., Khan, A., & Ahmed, M. (2013). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 26(4), 741-746. [Link]

  • Moodley, N., & van Zyl, R. L. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Microbiology Research, 9(33), 1836-1843. [Link]

  • ResearchGate. (2025). Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. ResearchGate. [Link]

  • Jayanthi, E., & Velmurugan, D. (2016). Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. Journal of Chemical and Pharmaceutical Research, 8(4), 843-848. [Link]

  • ResearchGate. (2025). Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. ResearchGate. [Link]

  • Singh, P., Kumar, A., & Singh, R. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. [Link]

  • Saify, Z. S., et al. (2014). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 3(3), 1-8. [Link]

  • Royal Society of Chemistry. (2021). Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. RSC Advances, 11(46), 28781-28785. [Link]

  • International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention, 5(8), 1-5. [Link]

  • Parvizi, M., et al. (2015). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Pharmaceutical Research, 14(4), 1145–1153. [Link]

  • Encyclopedia.pub. (n.d.). Acetylcholinesterase Inhibitors. Encyclopedia.pub. [Link]

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Foundational

Introduction: The Imperative of Stability in Pharmaceutical Development

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(1-Methylpiperidin-4-yl)propan-2-amine For Researchers, Scientists, and Drug Development Professionals The journey of a drug candidate from discovery to a m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(1-Methylpiperidin-4-yl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, a significant one being the intrinsic stability of the molecule. Thermodynamic stability, a measure of a molecule's energy state relative to its potential degradation products, is a cornerstone of drug development.[1] It dictates a compound's shelf-life, its formulation requirements, and ultimately, its safety and efficacy. An unstable compound can degrade into inactive or, worse, toxic byproducts, compromising patient safety and the therapeutic outcome. This guide provides a comprehensive framework for assessing the thermodynamic stability of 2-(1-Methylpiperidin-4-yl)propan-2-amine, a novel small molecule with therapeutic potential. The presence of a tertiary amine within the piperidine ring and a primary amine on the propane substituent suggests potential vulnerabilities to specific degradation pathways, making a thorough stability assessment paramount.

This document will serve as a technical manual for researchers, outlining both theoretical and experimental approaches to rigorously evaluate the stability profile of this compound. The methodologies described herein are grounded in established scientific principles and regulatory expectations, ensuring the generation of robust and reliable data crucial for advancing a drug development program.

Part 1: Theoretical Assessment of Thermodynamic Stability: A Computational First Look

Before embarking on extensive laboratory studies, computational chemistry offers a powerful and cost-effective means to predict the intrinsic thermodynamic stability of a molecule.[2] These in silico methods can provide valuable insights into the molecule's likely degradation pathways and help to focus subsequent experimental work.

The thermodynamic stability of a material is ultimately defined by its Gibbs energy of decomposition (ΔGd).[1] A negative ΔGd indicates a stable compound, while a positive value suggests instability or metastability. This can be computationally estimated by calculating the Gibbs free energy of formation (ΔGf) of the parent molecule and its potential degradation products.[3] Quantum mechanical methods, such as Density Functional Theory (DFT), are powerful tools for these calculations.[4]

Conceptual Workflow for Computational Stability Prediction

A 3D Structure of 2-(1-Methylpiperidin-4-yl)propan-2-amine B Geometry Optimization using DFT (e.g., B3LYP/6-31G*) A->B Input Structure C Frequency Calculation (to confirm minimum energy structure) B->C Optimized Geometry D Calculation of Thermodynamic Properties (Enthalpy, Entropy, Gibbs Free Energy) C->D Vibrational Frequencies G Calculate Gibbs Free Energy of Decomposition (ΔGd) ΔGd = ΣGf(products) - Gf(reactant) D->G E Hypothesize Potential Degradation Products (e.g., N-oxide, de-methylated product) F Repeat steps B-D for each potential degradation product E->F Proposed Structures F->G H Assess Thermodynamic Stability (ΔGd < 0 indicates stability) G->H Calculated Energy Difference

Caption: Computational workflow for predicting thermodynamic stability.

Part 2: Experimental Determination of Thermodynamic Stability: The Gold Standard

While computational methods are predictive, experimental studies are essential for definitively determining the thermodynamic stability of a drug candidate under real-world conditions. Forced degradation studies, also known as stress testing, are the cornerstone of this evaluation.[5][6] These studies involve subjecting the compound to harsh conditions to accelerate its degradation, thereby revealing its intrinsic stability and potential degradation pathways.[6][7]

Forced Degradation Studies: A Protocol

The following protocol outlines a comprehensive forced degradation study for 2-(1-Methylpiperidin-4-yl)propan-2-amine, designed to meet regulatory expectations.[5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are detectable without excessive breakdown of the main component.[5]

Table 1: Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDurationRationale
Acid Hydrolysis 0.1 M HCl60°C24, 48, 72 hoursTo assess stability in acidic environments, relevant to gastric fluids.
Base Hydrolysis 0.1 M NaOH60°C24, 48, 72 hoursTo evaluate stability in basic conditions, relevant to intestinal pH.
Oxidation 3% H₂O₂Room Temperature24, 48, 72 hoursTo probe susceptibility to oxidative degradation. The tertiary amine is a potential site of oxidation.
Thermal Degradation 80°C (solid state)7 daysTo determine the impact of heat on the solid form of the drug substance.
Photostability ICH Q1B options (e.g., 1.2 million lux hours and 200 W h/m²)Room TemperatureAs per ICH Q1BTo assess the impact of light exposure on the drug's stability.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of 2-(1-Methylpiperidin-4-yl)propan-2-amine at a concentration of 1 mg/mL in the respective stressor solutions (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photostability studies, use the solid drug substance.

  • Stress Application: Expose the samples to the conditions outlined in Table 1. Include a control sample stored at 5°C and protected from light for each condition.

  • Time-Point Sampling: At each specified time point, withdraw an aliquot of the stressed solution.

  • Neutralization: For the acid and base hydrolysis samples, neutralize the solution to approximately pH 7 before analysis to prevent further degradation.

  • Dilution: Dilute the samples to a suitable concentration for analysis (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating analytical method.

Analytical Methodology: A Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and simultaneously detect and quantify any degradation products formed.[8][9] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[8][10]

Table 2: Proposed HPLC Method Parameters

ParameterConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for a wide range of small molecules.
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileA common mobile phase system for the analysis of amine-containing compounds, providing good peak shape.
Gradient 5% to 95% B over 20 minutesA gradient elution is necessary to separate the parent compound from potentially more or less polar degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CTo ensure reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 210 nmMany organic molecules, including those without strong chromophores, absorb at low UV wavelengths.
Structural Elucidation of Degradants

Identifying the structure of significant degradation products is crucial for understanding the degradation pathways and assessing the potential toxicity of the degradants.[5] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for this purpose, providing both the molecular weight and fragmentation pattern of the unknown compounds.

Experimental Workflow for Forced Degradation and Analysis

cluster_stress Forced Degradation cluster_analysis Analysis A API Solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D G Time-Point Sampling & Neutralization/Dilution B->G C->G D->G E Thermal (Solid) (80°C) E->G F Photostability (ICH Q1B) F->G H Stability-Indicating HPLC-UV (Quantification) G->H I LC-MS/MS (Structural Elucidation) G->I J Data Interpretation: - Degradation Rate - Degradation Pathway - Mass Balance H->J I->J

Caption: Experimental workflow for stability assessment.

Part 3: Data Interpretation and Reporting: Unveiling the Degradation Story

The data generated from the forced degradation studies must be carefully analyzed to construct a comprehensive stability profile of 2-(1-Methylpiperidin-4-yl)propan-2-amine.

  • Quantification of Degradation: The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of the control sample.

  • Mass Balance: The sum of the percentage of the parent compound and all degradation products should ideally be between 95% and 105%, indicating that all significant degradation products have been detected.

  • Degradation Pathway Elucidation: Based on the structures of the identified degradation products, a degradation pathway can be proposed. For 2-(1-Methylpiperidin-4-yl)propan-2-amine, potential degradation pathways could include N-oxidation of the tertiary amine, de-methylation, or cleavage of the propane side chain.

Hypothetical Degradation Pathway

Parent 2-(1-Methylpiperidin-4-yl)propan-2-amine N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation (H₂O₂) De_Methyl De-methylated Derivative Parent->De_Methyl Acid/Base or Thermal Stress Cleavage Side-chain Cleavage Product Parent->Cleavage Hydrolysis

Sources

Exploratory

An In-depth Technical Guide to Hydrogen Bond Donor and Acceptor Counts for 2-(1-Methylpiperidin-4-yl)propan-2-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract Hydrogen bonding is a fundamental intermolecular interaction that governs the specificity and affinity of drug-receptor binding, profound...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen bonding is a fundamental intermolecular interaction that governs the specificity and affinity of drug-receptor binding, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profiles.[1][2] A precise enumeration of hydrogen bond donors and acceptors is a critical early-stage gate in drug discovery, underpinning the widely respected Lipinski's Rule of Five for predicting oral bioavailability.[3][4] This guide provides a comprehensive analysis of the hydrogen bonding potential of 2-(1-Methylpiperidin-4-yl)propan-2-amine, a molecule featuring both primary and tertiary amine functionalities. We will dissect its molecular structure to identify all potential hydrogen bond donors and acceptors, contextualize these counts within established medicinal chemistry frameworks, and outline both theoretical and computational methodologies for their determination.

The Central Role of Hydrogen Bonding in Medicinal Chemistry

The hydrogen bond is an attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom (the donor) and another electronegative atom (the acceptor).[5][6] In the context of drug design, these interactions are pivotal for several reasons:

  • Molecular Recognition: Hydrogen bonds are highly directional, contributing significantly to the specific recognition of a ligand by its biological target.[2]

  • Binding Affinity: The formation of hydrogen bonds between a drug and its receptor can substantially increase binding affinity, a key determinant of a drug's potency.[7]

  • Physicochemical Properties: The number of hydrogen bond donors and acceptors influences a molecule's solubility, permeability, and overall "drug-likeness."[8][9]

A foundational principle in this area is Lipinski's Rule of Five, which posits that orally active drugs generally possess no more than 5 hydrogen bond donors and no more than 10 hydrogen bond acceptors.[3][10] Exceeding these thresholds can negatively impact a compound's ability to permeate biological membranes.

Structural Deconstruction of 2-(1-Methylpiperidin-4-yl)propan-2-amine

To accurately determine the hydrogen bond donor and acceptor counts, a thorough examination of the molecule's functional groups is necessary.

Workflow_Theoretical_Determination start Input Molecular Structure step1 Identify all N and O atoms start->step1 step2 Count N and O atoms (Acceptor Count) step1->step2 step3 Identify all N-H and O-H bonds step1->step3 end_acceptor Final Acceptor Count step2->end_acceptor step4 Count N-H and O-H bonds (Donor Count) step3->step4 end_donor Final Donor Count step4->end_donor

Caption: Workflow for the theoretical determination of hydrogen bond donor and acceptor counts.

Computational Approaches

For high-throughput screening and more nuanced analyses, various computational methods are employed.

  • Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) can provide detailed information about the electronic structure and electrostatic potential of a molecule. [11][12]This allows for a more precise quantification of hydrogen bonding potential by analyzing electron density maps. [13]* Molecular Dynamics (MD) Simulations: MD simulations can identify potential hydrogen bonds based on geometric criteria, such as the distance between the donor and acceptor atoms and the angle of the bond, over time in a simulated biological environment. [14]* Software and Web Tools: Numerous software packages and online platforms are available to automatically calculate these properties for a given chemical structure. [15]These tools are invaluable for large-scale virtual screening campaigns.

Experimental Verification

While computational and theoretical methods are predictive, experimental techniques can provide confirmatory data.

  • X-ray Crystallography: When a ligand is co-crystallized with its target protein, the resulting structure provides definitive evidence of the hydrogen bonds formed in the binding site.

  • NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy can be used to infer the presence and strength of hydrogen bonds by observing chemical shifts of protons involved in these interactions. [16]* Calorimetry and Spectroscopic Titration: Techniques like Isothermal Titration Calorimetry (ITC) and UV-Vis titration can experimentally determine the binding affinity (Keq), which is influenced by hydrogen bonding strength. [17]

Conclusion

A meticulous evaluation of hydrogen bonding potential is a cornerstone of modern drug discovery. For 2-(1-Methylpiperidin-4-yl)propan-2-amine, a straightforward analysis of its chemical structure reveals two hydrogen bond donors and two hydrogen bond acceptors . These values are well within the guidelines of Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability. While rule-based identification is a powerful first-pass filter, this guide emphasizes the value of leveraging advanced computational and experimental methods to validate and refine these predictions, thereby ensuring a more robust and data-driven approach to lead optimization.

References

  • Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved from [Link]

  • Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Arunan, E., Desiraju, G. R., Klein, R. A., Sadlej, J., Scheiner, S., Alkorta, I., Clary, D. C., Crabtree, R. H., Dannenberg, J. J., Hobza, P., Kjaergaard, H. G., Legon, A. C., Mennucci, B., & Nesbitt, D. J. (2011). Definition of the hydrogen bond (IUPAC Recommendations 2011). Pure and Applied Chemistry, 83(8), 1637–1641.
  • Lipinski rule of five. (2023, November 28). TIU Lecture Notes. Retrieved from [Link]

  • St-Gallay, S. (n.d.). The Rule of 5 - Two decades later. Sygnature Discovery. Retrieved from [Link]

  • Mastering Lipinski Rules for Effective Drug Development. (n.d.). bioaccess. Retrieved from [Link]

  • Hosseini, S. Z., & Gholipour, N. (2023). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Journal of Chemical Reviews, 5(4), 301-320.
  • Desiraju, G. R. (2017). IUPAC definition of the hydrogen bond. Terminology and nomenclature. Acta Crystallographica Section A: Foundations and Advances, 73(a1), C1323-C1323.
  • Hydrogen bond interaction: Significance and symbolism. (2025, November 19). Iam Scientist. Retrieved from [Link]

  • Hydrogen Bonding: Acceptors and Donors. (n.d.). University of California, Davis. Retrieved from [Link]

  • Drug Receptor Interactions. (2022, July 4). Chemistry LibreTexts. Retrieved from [Link]

  • Identify the hydrogen bond donors and hydrogen bond acceptors in... (n.d.). Pearson. Retrieved from [Link]

  • Boobbyer, D. N., Goodford, P. J., McWhinnie, P. M., & Wade, R. C. (1989). The role of hydrogen-bonds in drug binding. Journal of medicinal chemistry, 32(5), 1083–1094.
  • Hydrogen Bond Calculations. (n.d.). CD ComputaBio. Retrieved from [Link]

  • What software would be best for predicting hydrogen bonding? Are there any easily available ones on the internet? (2013, December 26). ResearchGate. Retrieved from [Link]

  • Kubinyi, H. (n.d.). Hydrogen Bonding: The Last Mystery in Drug Design?
  • Byers, J. T., KTP, T. T., & Anslyn, E. V. (2019).
  • Calculating hydrogen bonds: the basics. (2022, December 15). MDAnalysis User Guide. Retrieved from [Link]

  • D'souza, C. A., & D'souza, V. T. (2009). A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds. New Journal of Chemistry, 33(3), 621-625.

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Foundational

Solubility profile of 2-(1-Methylpiperidin-4-yl)propan-2-amine in water vs organic solvents

An In-depth Technical Guide to the Solubility Profile of 2-(1-Methylpiperidin-4-yl)propan-2-amine in Aqueous and Organic Media Authored by: A Senior Application Scientist Abstract The pre-formulation phase of drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 2-(1-Methylpiperidin-4-yl)propan-2-amine in Aqueous and Organic Media

Authored by: A Senior Application Scientist

Abstract

The pre-formulation phase of drug development is a critical juncture where the physicochemical properties of a new chemical entity (NCE) are meticulously characterized. Among these, solubility stands out as a paramount determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. This whitepaper provides a comprehensive technical guide to understanding and determining the solubility profile of 2-(1-Methylpiperidin-4-yl)propan-2-amine, a molecule featuring both a primary and a tertiary amine. We will explore the theoretical underpinnings of its solubility based on its structure, present detailed, field-proven protocols for its empirical determination in both aqueous and organic solvents, and offer insights into the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable solubility dataset for this and structurally similar compounds.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug from discovery to market is fraught with challenges, many of which are rooted in the fundamental physicochemical properties of the active pharmaceutical ingredient (API). Aqueous solubility is a particularly critical parameter as it governs the dissolution rate and concentration of the drug in the gastrointestinal tract, thereby directly influencing its absorption and bioavailability. Poor aqueous solubility can lead to low and variable oral bioavailability, complicating dose selection and potentially rendering an otherwise potent compound therapeutically ineffective.

2-(1-Methylpiperidin-4-yl)propan-2-amine presents an interesting case study in solubility. Its structure, containing a hydrophilic primary amine and a tertiary amine within a piperidine ring, suggests a complex interplay of factors will govern its solubility. The presence of these basic nitrogens indicates that the compound's solubility will be highly dependent on the pH of the medium, a factor of utmost importance in the varying pH environments of the human digestive system. Furthermore, its solubility in a range of organic solvents will provide crucial insights for downstream processes such as synthesis, purification, and the development of various dosage forms.

This guide will provide a robust framework for the comprehensive evaluation of the solubility of 2-(1-Methylpiperidin-4-yl)propan-2-amine, enabling researchers to make informed decisions throughout the drug development pipeline.

Physicochemical Characterization and Predicted Solubility Behavior

A molecule's structure is the primary determinant of its physicochemical properties. Based on the structure of 2-(1-Methylpiperidin-4-yl)propan-2-amine, we can predict its behavior in different solvent systems.

  • pKa (Acid Dissociation Constant): This compound possesses two basic nitrogen atoms: a primary amine and a tertiary amine. The pKa values for these functional groups are critical as they dictate the extent of ionization at a given pH. The tertiary amine on the piperidine ring is expected to have a pKa in the range of 9-10, while the primary amine will likely have a pKa around 10-11. At physiological pH (e.g., in the blood, pH ~7.4), both amines will be predominantly protonated, rendering the molecule highly charged and likely enhancing its aqueous solubility. Conversely, in more basic environments, the molecule will exist in its less soluble, neutral form.

  • logP (Octanol-Water Partition Coefficient): The logP value is a measure of a compound's lipophilicity. While the presence of the amine groups contributes to hydrophilicity, the carbon skeleton provides a degree of lipophilicity. A calculated logP would likely be low, suggesting a preference for aqueous environments, especially at acidic pH where the molecule is ionized. However, the non-polar character of the molecule cannot be disregarded, and it will likely exhibit some solubility in less polar organic solvents.

The interplay between pKa and logP is crucial. The ionized form of the molecule will have a much lower effective logP (often referred to as logD at a specific pH) and higher aqueous solubility.

cluster_pH pH < pKa1 & pKa2 (e.g., pH 2) cluster_pH_intermediate pKa1 < pH < pKa2 (e.g., pH 9.5) cluster_pH_high pH > pKa1 & pKa2 (e.g., pH 12) Low_pH Predominantly Dicationic (High Aqueous Solubility) Mid_pH Mixture of Monocationic and Dicationic Species Low_pH->Mid_pH Increase pH High_pH Predominantly Neutral (Low Aqueous Solubility) Mid_pH->High_pH Increase pH

Caption: pH-dependent ionization of 2-(1-Methylpiperidin-4-yl)propan-2-amine.

Experimental Determination of Solubility: Protocols and Methodologies

To empirically determine the solubility profile, a multi-faceted approach is recommended, encompassing both thermodynamic (equilibrium) and kinetic solubility assessments.

Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility. It measures the concentration of a compound in a saturated solution after it has been allowed to reach equilibrium.

Protocol:

  • Preparation of Solutions: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 8, 10, and 12) to simulate the physiological pH range. Also, prepare a selection of organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, dichloromethane, and ethyl acetate) representing a range of polarities.

  • Addition of Compound: Add an excess amount of 2-(1-Methylpiperidin-4-yl)propan-2-amine to a known volume of each buffer and solvent in separate vials. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and agitate them at a constant temperature (typically 25 °C or 37 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours). A shaker or rotator should be used to ensure thorough mixing.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable mobile phase for analysis.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Kinetic Solubility Assessment

This high-throughput method measures the solubility of a compound under non-equilibrium conditions and is useful for early-stage screening. It determines the concentration at which a compound precipitates from a solution when added from a concentrated stock solution.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in an organic solvent, typically dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution.

  • Addition to Aqueous Buffer: Add the DMSO stock solutions to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at various pH values.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

cluster_Equilibrium Equilibrium Solubility (Shake-Flask) cluster_Kinetic Kinetic Solubility (High-Throughput) Start Start Prep_Buffers Prepare Buffers & Solvents Start->Prep_Buffers Prep_Stock Prepare DMSO Stock Start->Prep_Stock Protocol Solubility Screening Workflow Add_Excess Add Excess Compound Prep_Buffers->Add_Excess Equilibrate Equilibrate (24-48h) Add_Excess->Equilibrate Separate Separate Solid & Liquid Equilibrate->Separate Quantify Quantify by HPLC/LC-MS Separate->Quantify Add_to_Buffer Add to Aqueous Buffer Prep_Stock->Add_to_Buffer Incubate Incubate (1-2h) Add_to_Buffer->Incubate Detect_Precipitate Detect Precipitation Incubate->Detect_Precipitate

Exploratory

Reactivity Profile of gem-Dimethyl Amine Groups in Piperidine Derivatives

An In-Depth Technical Guide: Abstract The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and natural products.[1][2] The introduction of a gem-dimethyl grou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and natural products.[1][2] The introduction of a gem-dimethyl group, particularly at the C2 or C6 position, imparts a unique and often challenging reactivity profile to the piperidine nitrogen. This guide provides an in-depth analysis of the steric and electronic effects of the gem-dimethyl moiety on the reactivity of the piperidine amine. We will explore the nuanced challenges and strategic solutions for key chemical transformations, including N-alkylation, N-acylation, and N-oxidation, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Foundational Impact: The gem-Dimethyl Effect

The presence of a gem-dimethyl group on the piperidine ring introduces profound conformational and electronic effects, collectively known as the Thorpe-Ingold or gem-dimethyl effect.[3] This effect is critical to understanding the subsequent reactivity of the amine group.

  • Conformational Restriction: The bulky methyl groups lock the piperidine ring into a more rigid chair conformation. This reduces the rate of ring inversion and restricts the conformational flexibility available to the molecule. From a thermodynamic standpoint, this pre-organization can be entropically favorable in binding events, a property elegantly exploited by medicinal chemists to enhance potency and selectivity.[4]

  • Steric Hindrance: The most direct consequence is the severe steric shielding of the adjacent piperidine nitrogen. The methyl groups act as bulky sentinels, physically obstructing the approach of reagents to the nitrogen's lone pair of electrons. This dramatically reduces the nucleophilicity of the amine and presents significant challenges for common synthetic transformations.[5][6]

  • Electronic Influence: Alkyl groups are weakly electron-donating through an inductive effect.[7] This donation slightly increases the electron density on the nitrogen atom, which would typically increase its basicity. However, this electronic effect is often overshadowed by the substantial steric hindrance and solvation effects in solution.

Below is a diagram illustrating the guide's structured approach to this topic.

G cluster_0 Foundational Principles cluster_1 Core Reactivity Profile cluster_2 Practical Application & Analysis A Introduction to Piperidines in Drug Discovery B The gem-Dimethyl Effect (Thorpe-Ingold) A->B Key Structural Modification C Basicity & pKa Modulation B->C Impacts D N-Alkylation Reactions E N-Acylation Reactions F N-Oxidation & α-Functionalization G Detailed Experimental Protocols H Analytical Characterization Techniques (NMR, MS, HPLC) G->H Verification I Conclusion & Future Outlook H->I cluster_1 cluster_1 cluster_1->G Translates to

Caption: Logical flow of the technical guide.

Reactivity Profile of the Hindered Amine

The interplay between sterics and electronics defines the reactivity of the gem-dimethyl piperidine nitrogen.

Basicity and pKa

While the inductive effect of the methyl groups slightly increases electron density on the nitrogen, steric hindrance can impede solvation of the corresponding protonated ammonium ion. This destabilization of the conjugate acid leads to a decrease in basicity compared to less substituted piperidines.

CompoundpKa of Conjugate AcidKey FactorsReference
Piperidine~11.1Baseline[5]
1,4-Dimethylpiperidine~10.3Steric hindrance, solvation effects[5]
2,2,6,6-Tetramethylpiperidine~11.3Increased inductive effect, but significant steric hindranceN/A

Note: The pKa of 2,2,6,6-tetramethylpiperidine is surprisingly high, often attributed to the cumulative inductive effect of four methyl groups and unique solvation properties, but it functions as a non-nucleophilic base due to extreme steric hindrance.

N-Alkylation: Overcoming Steric Barriers

Direct N-alkylation of gem-dimethyl piperidines using alkyl halides under standard SN2 conditions is often sluggish and low-yielding due to the sterically inaccessible nitrogen.[8] To achieve successful alkylation, more advanced strategies are required.

Causality in Method Selection:

  • Stronger Electrophiles: Using more reactive alkylating agents like triflates (R-OTf) can sometimes force the reaction forward.

  • High Temperatures: Increased thermal energy can help overcome the activation barrier, though this risks side reactions.

  • Catalytic Approaches: Modern methods, such as palladium-catalyzed N-alkylation, offer a more robust solution. These reactions proceed through catalytic cycles that can accommodate sterically demanding amines.[8]

The diagram below illustrates a generalized catalytic cycle for palladium-catalyzed N-alkylation of a hindered amine with an alcohol.

G Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Pd(II)-H RCH2O-Pd(II)-H Oxidative\nAddition->Pd(II)-H β-Hydride\nElimination β-Hydride Elimination Pd(II)-H->β-Hydride\nElimination Hydride\nTransfer Hydride Transfer Pd(II)-H->Hydride\nTransfer Provides [H]- β-Hydride\nElimination->Pd(0)  Regenerates  Catalyst Aldehyde RCHO β-Hydride\nElimination->Aldehyde Condensation Condensation Aldehyde->Condensation Iminium\nIon [R'2N=CHR]+ Condensation->Iminium\nIon Iminium\nIon->Hydride\nTransfer Product R'2N-CH2R Hydride\nTransfer->Product Amine Hindered Amine (R'2NH) Amine->Condensation Alcohol Alcohol (RCH2OH) Alcohol->Oxidative\nAddition

Caption: Palladium-catalyzed N-alkylation cycle.

N-Acylation: A Steric Showdown

Acylation of severely hindered amines like 2,2,6,6-tetramethylpiperidine (TMP) is notoriously difficult. Reaction with standard acylating agents such as acetyl chloride or acetic anhydride often fails or requires extreme conditions. In some cases, forcing the reaction can lead to unexpected ring-fission products instead of the desired amide.[9]

Self-Validating Protocol Insight: The choice of acylating agent and conditions is paramount. For instance, treatment of TMP with phosgene (carbonyl dichloride) can cause the piperidine ring to open, forming an isocyanate.[9] However, careful modification of conditions, such as using a less aggressive acylating agent and a suitable base, can yield the N-acetyl product.[9] This demonstrates a critical principle: for hindered systems, the kinetic barrier to the desired reaction may be comparable to that of alternative decomposition pathways.

N-Oxidation and α-Functionalization

A powerful strategy for functionalizing the carbon skeleton of N-alkyl piperidines involves initial N-oxidation followed by an α-C–H elimination, often via the Polonovski–Potier reaction.[10][11] This approach cleverly circumvents the low reactivity of the nitrogen by transforming it into a good leaving group.

  • N-Oxidation: The tertiary amine is oxidized to an N-oxide using an oxidant like m-CPBA or H₂O₂. The nitrogen lone pair is accessible enough for this transformation.

  • Activation: The N-oxide is activated with an acylating agent, typically trifluoroacetic anhydride (TFAA) or pivaloyl chloride.

  • Iminium Ion Formation: A base then facilitates the regioselective elimination of a proton from a carbon adjacent (alpha) to the nitrogen, forming an endocyclic iminium ion. The steric bulk of the acylating agent can influence the regioselectivity of this step.[10]

  • Nucleophilic Addition: This highly electrophilic iminium ion is then readily trapped in situ by a wide range of carbon-based nucleophiles, achieving a formal α-C-H functionalization of the piperidine ring.[10][11]

This sequence is invaluable for late-stage functionalization in drug discovery, allowing for the diversification of complex piperidine-containing molecules.[11]

Experimental Protocols & Workflows

Trustworthy protocols are self-validating, including clear steps for execution, purification, and characterization.

Protocol 1: N-Acylation of a Sterically Hindered Piperidine

This protocol is adapted from methodologies described for the acylation of highly substituted piperidines.[9]

Objective: To synthesize 1-acetyl-2,2,6,6-tetramethylpiperidine.

Materials:

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • Acetyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,2,6,6-tetramethylpiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes. Causality: Slow addition prevents a rapid exotherm and potential side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or GC-MS.

  • Quenching: Carefully quench the reaction by adding saturated NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the title compound.

Characterization:

  • ¹H NMR: Confirm the presence of acetyl methyl protons and piperidine ring protons.

  • ¹³C NMR: Confirm the number of unique carbons.

  • Mass Spectrometry: Verify the molecular weight of the product.

Protocol 2: Workflow for α-Functionalization via Iminium Ion

This generalized workflow is based on modern methods for the late-stage functionalization of N-alkyl piperidines.[10][11]

Caption: Experimental workflow for α-functionalization.

Analytical Techniques for Characterization

A robust analytical strategy is essential for studying these complex systems.

  • NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. Advanced 2D NMR techniques like NOESY can provide definitive information about the conformation and stereochemistry of these rigid systems.[12]

  • Mass Spectrometry (MS): Techniques like GC-MS and LC-MS are invaluable for monitoring reaction progress, identifying products, and detecting potential byproducts like ring-opened species.[13][14] High-resolution mass spectrometry (HRMS) provides exact mass measurements for definitive formula confirmation.

  • Chromatography (HPLC, GC): These methods are used for assessing purity, quantifying components, and for preparative purification of products.[13]

Conclusion

The gem-dimethyl group profoundly alters the reactivity of the piperidine amine, primarily through steric hindrance that shields the nitrogen's lone pair. This creates significant synthetic challenges for traditional N-alkylation and N-acylation reactions, often requiring harsh conditions or advanced catalytic methods. However, this same steric influence can be strategically leveraged. The hindered amine can serve as a non-nucleophilic base, and modern synthetic methods can bypass direct reactions at the nitrogen to achieve sophisticated functionalization at the adjacent carbon atoms. A thorough understanding of this nuanced reactivity profile is essential for professionals in drug discovery, enabling them to both navigate the synthetic challenges and exploit the unique properties that gem-dimethyl piperidine derivatives offer in the design of next-generation therapeutics.

References

  • O. I. Zavarzin, A. D. Shutalev, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," Chemistry of Heterocyclic Compounds, 2023. [Link]

  • Reddemma.M, et al., "Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance," International Journal of Novel Research and Development, 2024. [Link]

  • A. Singh, et al., "A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera," Current Traditional Medicine, 2022. [Link]

  • A. A. E. Khamitova, D. D. A. Berillo, "Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review)," Drug development & registration, 2023. [Link]

  • M. Mokhtary, K. Mahooti, "Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities," Advanced Journal of Chemistry, Section A, 2024. [Link]

  • A. J. T. Smith, et al., "Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines," The Journal of Organic Chemistry, 2023. [Link]

  • S. Maity, et al., "Exploring Gem-Dimethyl Effect in the Formation of Imine-Based Macrocycles and Cages," Chemistry – An Asian Journal, 2022. [Link]

  • Biosynce, "What are the detection methods for piperidine?," Biosynce Blog, 2025. [Link]

  • J. E. Johnson, et al., "Acylation of 2,2,6,6-tetramethylpiperidine and 2,2,5,5-tetramethylpyrrolidine," Journal of the Chemical Society C: Organic, 1971. [Link]

  • A. J. T. Smith, et al., "Selective endo-cyclic -functionalization of saturated N-alkyl pi-peridines," Apollo - University of Cambridge Repository, 2023. [Link]

  • S. H. Bachrach, "The gem-Dimethyl Effect Revisited," The Journal of Organic Chemistry, 2008. [Link]

  • T. T. Talele, "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry," Journal of Medicinal Chemistry, 2018. [Link]

  • C. G. Wermuth, "Conformational Restriction and Steric Hindrance in Medicinal Chemistry," The Practice of Medicinal Chemistry, 2015. [Link]

  • S. S. Kolekar, et al., "An Overview of Palladium-Catalyzed N-alkylation Reactions," ChemRxiv, 2024. [Link]

  • P. Praneetha, et al., "Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes," Journal of Mass Spectrometry, 2019. [Link]

  • Florida International University, "CHAPTER 21: AMINES," FIU Chemistry, N.D. [Link]

  • O. Alam, et al., "Recent advancement of piperidine moiety in treatment of cancer- A review," European Journal of Medicinal Chemistry, 2018. [Link]

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Foundational

The Impact of N-Methylation on a Piperidine Scaffold: A Comparative Analysis of 2-(1-Methylpiperidin-4-yl)propan-2-amine and 4-(2-aminopropan-2-yl)piperidine

An In-Depth Technical Guide Abstract The piperidine heterocycle is a cornerstone of modern medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] The strategic modification of this scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The piperidine heterocycle is a cornerstone of modern medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] The strategic modification of this scaffold is a key tactic in drug discovery for optimizing pharmacological and pharmacokinetic profiles. This technical guide provides an in-depth comparative analysis of two closely related piperidine derivatives: 4-(2-aminopropan-2-yl)piperidine (a secondary amine) and its N-methylated counterpart, 2-(1-Methylpiperidin-4-yl)propan-2-amine (a tertiary amine). By examining this molecular pair, we can isolate and understand the profound impact of a single methyl group on physicochemical properties, synthetic strategy, and the potential pharmacological and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage subtle structural modifications for targeted molecular design.

Part 1: Comparative Physicochemical Profile: The Foundation of Function

The addition of a methyl group to the piperidine nitrogen fundamentally alters the molecule's electronic and steric properties. This seemingly minor change has cascading effects on its physicochemical behavior, which in turn dictates its interaction with biological systems.

Chemical Structures

The foundational difference between the two compounds is the substitution on the piperidine ring nitrogen.

  • 4-(2-aminopropan-2-yl)piperidine: Features a secondary amine (-NH-) in the piperidine ring, making it a hydrogen bond donor.

  • 2-(1-Methylpiperidin-4-yl)propan-2-amine: Features a tertiary amine (-N-CH₃) in the piperidine ring. The methyl group replaces the hydrogen, removing its hydrogen bond donating capacity and adding lipophilic bulk.

Basicity (pKa)

The pKa of the piperidine nitrogen determines its ionization state at physiological pH (approx. 7.4). The N-methyl group, being weakly electron-donating, slightly increases the electron density on the nitrogen atom.

  • 4-(2-aminopropan-2-yl)piperidine: The piperidine nitrogen is a secondary amine. Its basicity is expected to be similar to piperidine itself, which has a pKa of approximately 11.2.

  • 2-(1-Methylpiperidin-4-yl)propan-2-amine: The inductive effect of the methyl group typically increases the basicity of the tertiary amine compared to its secondary amine counterpart, though solvation effects can sometimes complicate this trend. This higher basicity means it will be more extensively protonated at physiological pH.

Lipophilicity (LogP/LogD)

Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a critical determinant of a drug's ability to cross biological membranes.

  • Impact of N-Methylation: The substitution of a polar N-H bond with a nonpolar C-H bond in the methyl group significantly increases lipophilicity.[2] This "magic methyl" effect can enhance membrane permeability and access to lipophilic binding pockets but may also increase binding to plasma proteins or hERG liability.[3]

Aqueous Solubility

Solubility is governed by the interplay between a molecule's crystal lattice energy and its solvation energy.

  • Impact of N-Methylation: The removal of the piperidine N-H group eliminates a key hydrogen bond donor site, reducing favorable interactions with water molecules.[3] This, combined with the increase in lipophilicity, generally leads to a decrease in aqueous solubility for the N-methylated compound.

Summary of Physicochemical Properties

The following table summarizes the predicted comparative properties. Absolute values would require experimental determination, but the trends are well-established in medicinal chemistry.

Property4-(2-aminopropan-2-yl)piperidine2-(1-Methylpiperidin-4-yl)propan-2-amineRationale for Difference
Molecular Weight 156.27 g/mol 170.30 g/mol Addition of a -CH₂- group (+14.03 Da)
Hydrogen Bond Donors 2 (ring NH, side-chain NH₂)1 (side-chain NH₂)Methylation removes the ring N-H donor site
pKa (Piperidine N) LowerHigherElectron-donating effect of the methyl group
LogP (Lipophilicity) LowerHigherAddition of a hydrophobic methyl group and removal of a polar N-H bond[2][3]
Aqueous Solubility HigherLowerRemoval of a key hydrogen bond donor site reduces hydration

Part 2: Synthesis and Characterization

The most efficient synthetic strategy involves the preparation of the secondary amine precursor followed by a targeted N-methylation step.

Synthesis of 4-(2-aminopropan-2-yl)piperidine

This secondary amine can be constructed from commercially available starting materials. A common and effective route begins with Boc-protected isonipecotate and utilizes a Curtius rearrangement.[4]

  • Alkylation: Ethyl isonipecotate is protected with a Boc group. The α-position to the ester is then alkylated twice with a methylating agent (e.g., methyl iodide) under basic conditions to introduce the gem-dimethyl group.

  • Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

  • Curtius Rearrangement: The carboxylic acid is converted to an acyl azide, which then undergoes thermal rearrangement to an isocyanate.

  • Hydrolysis: The isocyanate is hydrolyzed under acidic conditions to yield the primary amine of the side chain.

  • Deprotection: The Boc protecting group on the piperidine nitrogen is removed with a strong acid (e.g., trifluoroacetic acid or HCl in dioxane) to yield the final product, 4-(2-aminopropan-2-yl)piperidine.

Synthesis of 2-(1-Methylpiperidin-4-yl)propan-2-amine

The N-methylated target is readily synthesized from its secondary amine precursor via reductive amination.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product A 4-(2-aminopropan-2-yl)piperidine D Iminium Ion Formation A->D + CH₂O B Formaldehyde (CH₂O) (Methyl Source) C Sodium Triacetoxyborohydride (Reducing Agent) E Hydride Reduction C->E D->E + NaBH(OAc)₃ F 2-(1-Methylpiperidin-4-yl)propan-2-amine E->F

Caption: Reductive amination workflow for N-methylation.

Detailed Experimental Protocol: Reductive Amination

This protocol describes a standard laboratory procedure for the N-methylation of 4-(2-aminopropan-2-yl)piperidine.

Materials:

  • 4-(2-aminopropan-2-yl)piperidine (1.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Aqueous formaldehyde solution (37 wt. %, 1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask and standard glassware

Procedure:

  • Dissolution: Dissolve 4-(2-aminopropan-2-yl)piperidine (1.0 eq) in DCM in a round-bottom flask at room temperature.

  • Iminium Formation: Add aqueous formaldehyde solution (1.1 eq) to the stirred solution. Allow the mixture to stir for 1 hour. The reaction is typically monitored by TLC or LC-MS to confirm the consumption of the starting material and formation of the intermediate iminium ion.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours, or until completion as indicated by TLC or LC-MS analysis.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Characterization: The crude product can be purified by column chromatography if necessary. The final structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of a singlet corresponding to the N-CH₃ group (typically ~2.2-2.5 ppm in ¹H NMR) and the disappearance of the N-H proton signal are key indicators of successful methylation.

Part 3: Comparative Pharmacology and ADME Profile

The structural and physicochemical changes induced by N-methylation translate directly into distinct pharmacological and pharmacokinetic behaviors.

Pharmacodynamics: The Impact on Target Interaction

While the specific biological target of these molecules is not defined, we can infer potential effects based on the well-established role of the piperidine scaffold in targeting G-protein coupled receptors (GPCRs), such as opioid or chemokine receptors.[5]

  • Steric Effects: The N-methyl group adds steric bulk. This can be beneficial if it fits into a hydrophobic pocket in the receptor, increasing binding affinity (a "magic methyl" effect).[3] Conversely, it can cause a steric clash, reducing or abolishing activity.

  • Hydrogen Bonding: The secondary amine's N-H is a hydrogen bond donor. If this interaction is critical for anchoring the ligand in the receptor's binding site, its removal by methylation would significantly decrease affinity.

  • Conformational Effects: The piperidine ring exists primarily in a chair conformation. The N-substituent can influence the equilibrium between axial and equatorial conformers, potentially altering the orientation of other parts of the molecule and affecting receptor fit.

G cluster_membrane Cell Membrane GPCR GPCR Extracellular Intracellular G_Protein G Protein α βγ GPCR:f2->G_Protein:f0 Activation Ligand Piperidine Ligand Ligand->GPCR:f1 Binding Effector Effector (e.g., Adenylyl Cyclase) G_Protein:f0->Effector Modulation Response Cellular Response Effector->Response

Caption: Hypothetical GPCR signaling pathway modulated by a ligand.

Pharmacokinetics: The Journey Through the Body (ADME)

The ADME profile determines a drug's bioavailability, half-life, and potential for drug-drug interactions.[6]

  • Absorption & Distribution: The increased lipophilicity of the N-methylated compound is expected to enhance its rate of passive diffusion across the gastrointestinal wall and the blood-brain barrier. This could lead to faster absorption and greater central nervous system (CNS) exposure.

  • Metabolism: This is where one of the most critical differences arises.

    • 4-(2-aminopropan-2-yl)piperidine (Secondary Amine): Can undergo various Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation) reactions.

    • 2-(1-Methylpiperidin-4-yl)propan-2-amine (Tertiary Amine): Is a prime substrate for Cytochrome P450 (CYP) enzymes, particularly undergoing N-demethylation . This metabolic pathway would convert the methylated compound back into the secondary amine precursor in vivo. This means the tertiary amine may act as a prodrug for the secondary amine, with its own distinct pharmacokinetic profile. Understanding this metabolic liability is crucial for interpreting efficacy and toxicity data.[3]

  • Excretion: The route and rate of excretion will be influenced by the metabolic pathways and the final polarity of the metabolites.

Part 4: Experimental Design for Comparative Analysis

A rigorous head-to-head comparison is essential to quantify the differences between these two compounds.

Comparative Experimental Workflow

The following workflow provides a logical progression for evaluating the key differential properties of the molecular pair.

G cluster_adme ADME Suite cluster_pharm Pharmacology Suite start Synthesis & Purification of Both Compounds physchem Physicochemical Profiling (pKa, LogD, Aqueous Solubility) start->physchem adme In Vitro ADME Assays physchem->adme pharm In Vitro Pharmacology physchem->pharm data Comparative Data Analysis & SAR Conclusion adme->data pharm->data caco2 Permeability Assay (e.g., Caco-2) ms Metabolic Stability Assay (Microsomes, Hepatocytes) binding Receptor Binding Assay (Determine Ki) functional Functional Assay (Determine EC₅₀/IC₅₀)

Caption: Workflow for comparative analysis of the two compounds.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol allows for the determination of the binding affinity (Ki) of each compound for a chosen receptor (e.g., the human µ-opioid receptor, hMOR).

Objective: To determine and compare the inhibitory constant (Ki) of 4-(2-aminopropan-2-yl)piperidine and 2-(1-Methylpiperidin-4-yl)propan-2-amine at the hMOR.

Materials:

  • Cell membranes prepared from cells expressing hMOR (e.g., HEK293-hMOR).

  • Radioligand: [³H]-DAMGO (a selective MOR agonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Naloxone (10 µM).

  • Test compounds (dissolved in DMSO, 10-point serial dilutions).

  • 96-well plates, scintillation vials, scintillation fluid, filter mats (GF/B).

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Add Components:

    • Total Binding Wells: Add buffer and a corresponding volume of DMSO.

    • Non-specific Binding (NSB) Wells: Add Naloxone to a final concentration of 10 µM.

    • Test Compound Wells: Add serial dilutions of each test compound.

  • Add Radioligand: Add [³H]-DAMGO to all wells at a final concentration equal to its known Kd (dissociation constant) for hMOR.

  • Initiate Reaction: Add the hMOR cell membrane preparation to all wells to start the binding reaction. The final assay volume is typically 200 µL.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Termination & Harvesting: Terminate the reaction by rapid filtration through GF/B filter mats using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the bound radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The comparison between 4-(2-aminopropan-2-yl)piperidine and its N-methylated analog, 2-(1-Methylpiperidin-4-yl)propan-2-amine, serves as a powerful case study in medicinal chemistry. A single methyl group—one of the smallest modifications possible—dramatically alters the molecule's fundamental properties. It increases lipophilicity, modulates basicity, removes a hydrogen bond donor, and introduces a critical metabolic soft spot (N-demethylation). These physicochemical changes have predictable and significant consequences for a compound's interaction with biological targets and its overall pharmacokinetic profile. For drug development professionals, understanding the multifaceted impact of such "simple" modifications is not merely an academic exercise; it is a fundamental pillar of rational drug design, enabling the fine-tuning of molecules to achieve a desired balance of potency, selectivity, and drug-like properties.

References

  • Vertex AI Search. (2015). The impact of N-methylation on aqueous solubility and lipophilicity.
  • JournalAgent. DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES.
  • ChemicalBook. (2025). 4-(2-Aminopropan-2-yl)-1-Boc-piperidine | 530116-33-7.
  • MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development.
  • Advanced ChemBlocks. (2026). 4-(2-Aminopropan-2-yl)-1-Boc-piperidine 95%.
  • IJNRD.org. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.
  • BenchChem. The Pivotal Role of N-Methyl-1-(piperidin-4- YL)methanamine in Modern Medicinal Chemistry: A Technical Guide.
  • Taylor & Francis Online. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • Wikipedia. Piperidine.
  • BioIVT. (2020). What is ADME and how does it fit into drug development?.

Sources

Protocols & Analytical Methods

Method

Scalable Synthesis of 2-(1-Methylpiperidin-4-yl)propan-2-amine: A Detailed Guide for Pharmaceutical Development

Abstract This comprehensive guide details scalable and efficient synthetic procedures for the preparation of 2-(1-methylpiperidin-4-yl)propan-2-amine, a valuable building block in pharmaceutical research and development....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details scalable and efficient synthetic procedures for the preparation of 2-(1-methylpiperidin-4-yl)propan-2-amine, a valuable building block in pharmaceutical research and development. The protocols provided herein are designed for robustness and scalability, addressing the needs of researchers, scientists, and drug development professionals. This document provides in-depth technical insights, explaining the rationale behind experimental choices and outlining self-validating systems through in-process controls. All procedures are supported by authoritative references to ensure scientific integrity.

Introduction

The 2-(1-methylpiperidin-4-yl)propan-2-amine scaffold is a key structural motif in a variety of biologically active molecules. Its synthesis, particularly on a large scale, requires a robust and economically viable process. This application note presents a multi-step synthetic route, optimized for scalability and efficiency. The described pathway commences with readily available starting materials and proceeds through key intermediates to afford the target compound with high purity and yield.

Overall Synthetic Strategy

The synthesis of 2-(1-methylpiperidin-4-yl)propan-2-amine can be efficiently achieved via a three-step sequence. This strategy focuses on building the carbon skeleton first, followed by the introduction of the primary amine functionality.

Synthetic_Pathway A 1-Methyl-4-piperidone C 1-Methyl-4-(2-nitropropan-2-yl)piperidin-4-ol A->C Henry Reaction B Nitroethane B->C D 1-Methyl-4-(2-nitropropan-2-yl)piperidine C->D Deoxygenation E 2-(1-Methylpiperidin-4-yl)propan-2-amine D->E Nitro Group Reduction

Caption: Overall synthetic workflow for 2-(1-methylpiperidin-4-yl)propan-2-amine.

Part 1: Synthesis of 1-Methyl-4-(2-nitropropan-2-yl)piperidin-4-ol (Intermediate 1)

The initial step involves a base-catalyzed Henry (nitroaldol) reaction between 1-methyl-4-piperidone and nitroethane. This reaction is a classic C-C bond-forming reaction and is highly effective for creating β-nitro alcohols.[1]

Protocol 1: Henry Reaction

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (molar eq.)
1-Methyl-4-piperidone1445-73-4113.16 g/mol 1.0
Nitroethane79-24-375.07 g/mol 1.5
Potassium tert-butoxide865-47-4112.21 g/mol 1.2
Isopropanol67-63-060.10 g/mol -
Deionized Water7732-18-518.02 g/mol -
Saturated NH₄Cl---
Ethyl Acetate141-78-688.11 g/mol -
Anhydrous MgSO₄7487-88-9120.37 g/mol -

Procedure:

  • To a stirred solution of 1-methyl-4-piperidone (1.0 eq.) in isopropanol (5 mL per gram of piperidone) at 0 °C under a nitrogen atmosphere, add nitroethane (1.5 eq.).

  • Slowly add a solution of potassium tert-butoxide (1.2 eq.) in isopropanol (3 mL per gram of base) to the reaction mixture, maintaining the temperature below 5 °C. The choice of a strong, non-nucleophilic base like potassium tert-butoxide is crucial to favor the deprotonation of nitroethane without competing side reactions.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL per gram of initial piperidone).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-methyl-4-(2-nitropropan-2-yl)piperidin-4-ol as a solid.

Part 2: Synthesis of 1-Methyl-4-(2-nitropropan-2-yl)piperidine (Intermediate 2)

The deoxygenation of the tertiary alcohol is achieved via a Barton-McCombie reaction. This radical-based deoxygenation is a reliable method for removing hydroxyl groups, especially from sterically hindered positions.[2][3][4] To avoid the use of toxic tin reagents, this protocol utilizes a modified procedure with a less hazardous silane-based hydrogen source.[5]

Protocol 2: Modified Barton-McCombie Deoxygenation

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (molar eq.)
1-Methyl-4-(2-nitropropan-2-yl)piperidin-4-ol-188.24 g/mol 1.0
Phenyl chlorothionocarbonate1005-56-7172.62 g/mol 1.2
4-Dimethylaminopyridine (DMAP)1122-58-3122.17 g/mol 0.1
Pyridine110-86-179.10 g/mol 2.0
Dichloromethane (DCM)75-09-284.93 g/mol -
Tris(trimethylsilyl)silane (TTMSS)1873-77-4248.66 g/mol 1.5
Azobisisobutyronitrile (AIBN)78-67-1164.21 g/mol 0.2
Toluene108-88-392.14 g/mol -

Procedure:

  • Formation of the Thionocarbonate: To a solution of 1-methyl-4-(2-nitropropan-2-yl)piperidin-4-ol (1.0 eq.) and DMAP (0.1 eq.) in anhydrous DCM (10 mL per gram of alcohol) at 0 °C, add pyridine (2.0 eq.).

  • Slowly add phenyl chlorothionocarbonate (1.2 eq.) and stir the reaction mixture at room temperature for 4-6 hours. The formation of the thiocarbonyl derivative is essential for the subsequent radical cleavage of the C-O bond.[4]

  • In-Process Control: Monitor the formation of the xanthate intermediate by TLC or HPLC.

  • Once the reaction is complete, wash the mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude thionocarbonate is used in the next step without further purification.

  • Deoxygenation: Dissolve the crude thionocarbonate in toluene (15 mL per gram of starting alcohol).

  • Add tris(trimethylsilyl)silane (1.5 eq.) and AIBN (0.2 eq.). The use of TTMSS as a hydrogen atom donor is a safer and more environmentally friendly alternative to traditional tin hydrides.[5]

  • Heat the reaction mixture to 80-90 °C for 2-4 hours. AIBN acts as a radical initiator, which decomposes upon heating to start the radical chain reaction.[2]

  • In-Process Control: Monitor the disappearance of the thionocarbonate by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-methyl-4-(2-nitropropan-2-yl)piperidine.

Part 3: Synthesis of 2-(1-Methylpiperidin-4-yl)propan-2-amine (Target Compound)

The final step is the reduction of the tertiary nitro group to the primary amine. Catalytic hydrogenation using Raney Nickel is a robust and scalable method for this transformation.[6][7][8]

Protocol 3: Catalytic Hydrogenation

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (molar eq.)
1-Methyl-4-(2-nitropropan-2-yl)piperidine-172.24 g/mol 1.0
Raney Nickel (slurry in water)7440-02-058.69 g/mol ~20% w/w
Methanol67-63-032.04 g/mol -
Hydrogen Gas1333-74-02.02 g/mol -
Celite®68855-54-9--

Procedure:

  • To a solution of 1-methyl-4-(2-nitropropan-2-yl)piperidine (1.0 eq.) in methanol (20 mL per gram of substrate) in a high-pressure hydrogenation vessel, add Raney Nickel (~20% by weight of the substrate). Caution: Raney Nickel is pyrophoric and should be handled with care under a wet solvent.

  • Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50-100 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The high surface area of Raney Nickel provides excellent catalytic activity for the reduction of the nitro group.[7][8]

  • In-Process Control: Monitor the reaction progress by HPLC or GC-MS until the starting material is completely consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(1-methylpiperidin-4-yl)propan-2-amine.

  • The crude product can be further purified by distillation under reduced pressure or by salt formation (e.g., hydrochloride salt) and recrystallization to achieve high purity.

Detailed_Workflow cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Deoxygenation cluster_2 Step 3: Nitro Reduction A 1-Methyl-4-piperidone + Nitroethane B Reaction with K-tert-butoxide in Isopropanol A->B C Quench with NH4Cl B->C D Work-up & Purification C->D E Intermediate 1: 1-Methyl-4-(2-nitropropan-2-yl)piperidin-4-ol D->E F Intermediate 1 G Formation of Thionocarbonate (Phenyl chlorothionocarbonate, DMAP, Pyridine) F->G H Radical Deoxygenation (TTMSS, AIBN in Toluene) G->H I Purification H->I J Intermediate 2: 1-Methyl-4-(2-nitropropan-2-yl)piperidine I->J K Intermediate 2 L Catalytic Hydrogenation (Raney Ni, H2 in Methanol) K->L M Filtration & Concentration L->M N Purification (Distillation/Salt Formation) M->N O Final Product: 2-(1-Methylpiperidin-4-yl)propan-2-amine N->O

Caption: Detailed experimental workflow for the synthesis of 2-(1-methylpiperidin-4-yl)propan-2-amine.

Conclusion

The synthetic route and detailed protocols presented in this application note provide a clear and scalable pathway for the production of 2-(1-methylpiperidin-4-yl)propan-2-amine. By employing well-established and robust chemical transformations with careful consideration for scalability and safety, this guide serves as a valuable resource for researchers and professionals in the field of drug development. The inclusion of in-process controls at each stage ensures a self-validating and reliable synthetic process.

References

  • Organic Reactions. (n.d.). Nitro Reduction. Retrieved from [Link]

  • ChemEurope. (n.d.). Barton-McCombie deoxygenation. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Barton–McCombie deoxygenation. Retrieved from [Link]

  • Oba, M., & Nishiyama, K. (1994). Radical Deoxygenation of Tertiary Alcohols via Trifluoroacetates. Tetrahedron Letters, 35(47), 8787-8790.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction (H2 + Raney Ni). Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Kao, G. N., Tilak, B. D., & Venkataraman, K. (1950). Raney Nickel Reductions. Part II. Thioindigo, 6: 6'-Diethoxythioindigo and Thioindoxyl. Proceedings of the Indian Academy of Sciences - Section A, 32(1), 37-44.
  • Organic Reactions. (2004). The Barton-McCombie Reaction. In Organic Reactions (Vol. 62). John Wiley & Sons, Inc.
  • J&K Scientific LLC. (2025, May 27). Barton-McCombie Reaction. Retrieved from [Link]

  • ChemRxiv. (2022). Deoxygenative Suzuki-Miyaura Arylation of Tertiary Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies. Retrieved from [Link]

  • Google Patents. (2020). CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
  • Domainex. (2022, July 12). Synthesis in Review: Useful and versatile synthetic methods involving the deoxygenation of alcohols. Retrieved from [Link]

  • Google Patents. (2021). CN113045484A - Preparation method of 2-amino-2- (1-methyl-4-piperidyl) propane-1-alcohol.
  • DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

  • Indian Journal of Chemistry. (2012). Henry reaction in WELAN: A green approach. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • Google Patents. (2020). CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.
  • ResearchGate. (n.d.). Henry reaction of various aldehydes and nitroethane catalyzed by 1 a. Retrieved from [Link]

  • ACS Publications. (2024, October 11). Ph3P=O-Catalyzed Reductive Deoxygenation of Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Deoxygenation. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Retrieved from [Link]

  • CORA. (2018, February 2). Dynamic kinetic resolution of 2-methyl-2-nitrocyclohexanol: Combining the intramolecular nitroaldol (Henry) reaction. Retrieved from [Link]

  • ChemRxiv. (2022). Using Graphene Encapsulated Ni and Pd Catalysts with Solvent Effect to Achieve Highly Chemo-Selective Hydrogenation of 4-Nitrostyrene to Different Products. Retrieved from [Link]

  • ORCA - Online Research @ Cardiff. (n.d.). Safe use of Nitromethane for Aldol Reactions in Flow. Retrieved from [Link]

  • MDPI. (2025, January 31). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Retrieved from [Link]

  • MDPI. (2024, September 19). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Retrieved from [Link]

  • PubChem. (n.d.). N-(Propan-2-yl)piperidin-4-amine. Retrieved from [Link]

  • Frontiers. (2017, August 21). Guanidine N-methylation by BlsL Is Dependent on Acylation of Beta-amine Arginine in the Biosynthesis of Blasticidin S. Retrieved from [Link]

Sources

Application

Application Notes: Protocols for Reductive Amination Using 2-(1-Methylpiperidin-4-yl)propan-2-amine

Authored by: A Senior Application Scientist Introduction Reductive amination stands as one of the most powerful and versatile C-N bond-forming reactions in modern organic synthesis, prized for its efficiency and broad su...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

Reductive amination stands as one of the most powerful and versatile C-N bond-forming reactions in modern organic synthesis, prized for its efficiency and broad substrate scope.[1][2] It provides a direct pathway to secondary and tertiary amines from simple carbonyl and amine precursors, proceeding through an intermediate imine or iminium ion that is reduced in situ.[3] This methodology is a cornerstone in medicinal chemistry and drug development, where the amine functional group is a ubiquitous feature in pharmacologically active agents.

This guide provides a detailed examination of reductive amination protocols specifically tailored for 2-(1-Methylpiperidin-4-yl)propan-2-amine . This secondary amine presents unique synthetic considerations due to its significant steric hindrance around the nitrogen atom, arising from the adjacent tertiary alkyl group. Such steric bulk can impede the initial formation of the iminium ion intermediate, necessitating carefully optimized conditions to achieve high conversion and yield.[4][5] These application notes offer field-proven protocols, mechanistic insights, and troubleshooting strategies to empower researchers in successfully utilizing this valuable building block.

Mechanistic Pathway: The Iminium Route

The reductive amination of a secondary amine, such as 2-(1-Methylpiperidin-4-yl)propan-2-amine, with an aldehyde or ketone does not proceed through a neutral imine intermediate. Instead, it forms a positively charged iminium ion , which is the species ultimately reduced by the hydride reagent.[6]

The reaction can be broken down into two key stages:

  • Iminium Ion Formation: The nucleophilic secondary amine attacks the electrophilic carbonyl carbon to form a hemiaminal intermediate.[2] This step is often the rate-limiting step, particularly with sterically hindered substrates.[4] Under neutral or weakly acidic conditions, the hemiaminal eliminates a molecule of water to generate the electrophilic iminium ion.[7] The use of a mild acid can catalyze this dehydration step.

  • Hydride Reduction: A selective reducing agent, chosen for its preference to reduce the iminium ion much faster than the starting carbonyl compound, delivers a hydride to the electrophilic carbon of the C=N double bond.[8] This quenches the positive charge and forms the final tertiary amine product.

Caption: General mechanism of reductive amination with a secondary amine.

Key Considerations for a Sterically Hindered Amine

The primary challenge in reactions involving 2-(1-Methylpiperidin-4-yl)propan-2-amine is overcoming the steric hindrance posed by the tertiary alkyl group. This influences several parameters:

  • Reaction Rate: The formation of the hemiaminal and its subsequent conversion to the iminium ion can be slow. Patience and extended reaction times are often necessary.

  • Equilibrium: The equilibrium between the starting materials and the iminium ion may not be favorable.[4] In such cases, using a dehydrating agent or choosing reaction conditions that remove water can shift the equilibrium forward.

  • Choice of Reducing Agent: A mild and selective reducing agent is critical. The reagent must be reactive enough to reduce the sterically shielded iminium ion but not so reactive that it reduces the carbonyl starting material, which is present in equilibrium.[9]

Recommended Protocols

Two primary protocols are recommended, centered around the choice of reducing agent. Sodium triacetoxyborohydride (STAB) is generally the preferred method due to its mildness, selectivity, and non-toxic byproducts.[8][9] Sodium cyanoborohydride remains a robust alternative, particularly when protic solvents are desired.[10][11]

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

STAB, or NaBH(OAc)₃, is an exceptionally mild reducing agent ideal for reductive aminations.[12] Its steric bulk and electron-withdrawing acetate groups temper its reactivity, making it highly selective for iminium ions over aldehydes and ketones.[8] It performs optimally in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[9] The inclusion of a small amount of acetic acid can catalyze imine formation without compromising the reducing agent.[13]

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aldehyde or ketone (1.0 equiv.).

  • Solvent and Amine Addition: Dissolve the carbonyl compound in anhydrous DCE or DCM (to make a ~0.1 M solution). Add 2-(1-Methylpiperidin-4-yl)propan-2-amine (1.1-1.2 equiv.).

  • Initial Stirring: Stir the mixture at room temperature for 30-60 minutes. This allows for initial equilibration towards the iminium ion. For particularly hindered ketones, this period can be extended or gentle warming (~40 °C) can be applied.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.3-1.5 equiv.) portion-wise over 5-10 minutes. An exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Due to the steric hindrance, reactions may require 12-24 hours for completion.

  • Workup: Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (Borch Reduction)

Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for reductive amination that is stable in weakly acidic conditions (pH 5-7), allowing it to coexist with the iminium ion without reducing the carbonyl precursor.[11][13] It is highly effective in protic solvents like methanol (MeOH) or ethanol (EtOH), which can also help solvate the intermediate salts.

CAUTION: Sodium cyanoborohydride is highly toxic. All manipulations must be performed in a well-ventilated fume hood. Acidic workup can liberate toxic hydrogen cyanide (HCN) gas.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add the aldehyde or ketone (1.0 equiv.) and 2-(1-Methylpiperidin-4-yl)propan-2-amine (1.1-1.2 equiv.).

  • Solvent and pH Adjustment: Add methanol (to make a ~0.1 M solution). Adjust the pH of the solution to ~6 by the dropwise addition of acetic acid.

  • Reducing Agent Addition: Add sodium cyanoborohydride (1.2-1.5 equiv.) in a single portion.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Workup: Upon completion, concentrate the reaction mixture in vacuo to remove the bulk of the methanol.

  • Extraction: Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution. (Do not acidify the aqueous layer during workup). Extract the aqueous phase with DCM (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.

Protocol Comparison

ParameterProtocol 1: STABProtocol 2: NaBH₃CN (Borch)
Reducing Agent Sodium TriacetoxyborohydrideSodium Cyanoborohydride
Typical Solvents DCM, DCE, THF[9][12]MeOH, EtOH[12]
Catalyst Acetic Acid (optional)[13]Acetic Acid (for pH control)
Advantages Non-toxic byproducts, high selectivity, mild conditions.[9]Stable in protic solvents, rapid reactions.[12]
Disadvantages Water-sensitive, lower hydride efficiency.[9]Highly toxic, risk of HCN gas evolution.[13][14]
Ideal For Sensitive substrates, large-scale synthesis, safety-critical applications.General purpose, when protic solvents are preferred.

General Experimental Workflow

The following diagram outlines the typical laboratory workflow for performing a reductive amination with 2-(1-Methylpiperidin-4-yl)propan-2-amine.

Caption: Standard laboratory workflow for reductive amination.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide provides a logical framework for diagnosing and resolving common issues.

G Start Reaction Issue Observed (e.g., Low Conversion) Q1 Is Starting Carbonyl Consumed? Start->Q1 S1 Side Product Observed (e.g., Alcohol from Carbonyl Reduction) Q1->S1 Yes S2 No Reaction or Very Slow Reaction Q1->S2 No A1_Yes Yes A1_No No R1 Solution: • Use a milder reducing agent (STAB). • Ensure slow addition of reducing agent. • Avoid overly acidic conditions. S1->R1 Q2 Is Iminium Formation the Issue? R2 Solution: • Add catalytic acetic acid (10 mol%). • Increase reaction temperature to 40-50 °C. • Increase reaction time. • Use a dehydrating agent (e.g., MgSO4). Q2->R2 Yes S3 Complex Mixture / Decomposition Q2->S3 No A2_Yes Likely A2_No Unlikely S2->Q2 R3 Solution: • Check stability of starting materials. • Run reaction at a lower temperature. • Ensure inert atmosphere is maintained. S3->R3

Caption: A logical flowchart for troubleshooting common reductive amination issues.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved February 13, 2024, from [Link]

  • Boston University. (2011, July 14). Reductive Amination Reaction. OpenBU. [Link]

  • Aleixandre, S., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10496-10505. [Link]

  • Chemistry Learner. (2023, September 26). Reductive Amination: Definition, Examples, and Mechanism. [Link]

  • Li, J. J. (2006). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Current Organic Synthesis, 3(3), 269-278.
  • Wikipedia. (n.d.). Reductive amination. Retrieved February 13, 2024, from [Link]

  • Myers, A. G. (n.d.). Chem 115 Handouts: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Wagner, F. F., et al. (2023). Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. Bioconjugate Chemistry, 34(11), 2008-2015. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved February 13, 2024, from [Link]

  • Richardson, D., et al. (2023). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. ACS Measurement Science Au, 3(1), 35-43. [Link]

  • G-Biosciences. (n.d.). Sodium Cyanoborohydride. Retrieved February 13, 2024, from [Link]

  • Wang, C., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 23(11), 2953. [Link]

  • ResearchGate. (2025, August 6). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [Link]

  • Yagafarov, N. Z., et al. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 51(100), 17764-17767. [Link]

  • Sharma, M., et al. (2020). Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. Science Advances, 6(21), eaba8449. [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved February 13, 2024, from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 13, 2024, from [Link]

  • ACS Green Chemistry Institute. (n.d.). Reductive Amination. ACS GCI Pharmaceutical Roundtable. Retrieved February 13, 2024, from [Link]

  • ResearchGate. (n.d.). Typical examples of the products of “reductive amination”. Retrieved February 13, 2024, from [Link]

Sources

Method

Application Note: Amide Coupling Strategies for 2-(1-Methylpiperidin-4-yl)propan-2-amine

Executive Summary The amine 2-(1-Methylpiperidin-4-yl)propan-2-amine represents a specific class of "hard-to-couple" building blocks. Its primary amine group is attached directly to a quaternary carbon (a gem-dimethyl su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The amine 2-(1-Methylpiperidin-4-yl)propan-2-amine represents a specific class of "hard-to-couple" building blocks. Its primary amine group is attached directly to a quaternary carbon (a gem-dimethyl substituted carbon), creating significant steric hindrance similar to tert-butylamine. Additionally, the molecule contains a basic tertiary amine within the piperidine ring, which acts as an internal proton scavenger and complicates stoichiometry.

Standard coupling conditions (EDC/NHS or DCC) often result in stalled reactions (<10% yield) or extensive side reactions due to slow kinetics. This guide outlines three high-probability protocols—T3P , HATU , and Acid Chloride activation —specifically optimized to overcome the steric energy barrier of this substrate while managing its dual-basic nature.

Chemical Analysis & Challenges

Structural Constraints

The target amine is a tertiary alkyl amine . The nucleophilic nitrogen is shielded by two methyl groups and the bulky piperidine ring.

  • Steric Class: High (Comparable to tert-butylamine or tritylamine).

  • Electronic Class: Aliphatic, electron-rich (nucleophilic), but kinetically deactivated by bulk.

  • Basicity:

    • Primary Amine (

      
      ): 
      
      
      
    • Piperidine Nitrogen (

      
      -Me): 
      
      
      
    • Implication: The molecule exists as a dication at neutral pH. In reaction media, the piperidine ring will compete for protons, potentially buffering the system and requiring excess exogenous base to keep the primary amine nucleophilic.

Mechanism of Failure in Standard Protocols

In standard EDC couplings, the O-acylisourea intermediate is short-lived. If the amine's approach is sterically retarded, the intermediate rearranges to an unreactive N-acylurea or hydrolyzes before the amide bond forms. Successful coupling requires an activated ester with an extended half-life (e.g., OBt/OAt esters) or a highly electrophilic species (Acyl Chloride/Mixed Anhydride).

Decision Matrix & Workflow

Use the following logic tree to select the optimal protocol for your specific acid partner.

CouplingStrategy Start Start: Select Carboxylic Acid IsChiral Is the Acid Chiral/Epimerizable? Start->IsChiral Scale Reaction Scale? IsChiral->Scale No ProtocolA Protocol A: T3P + Pyridine (Best for Chirality/Purity) IsChiral->ProtocolA Yes AcidStability Is Acid Acid-Labile? Scale->AcidStability > 1 g ProtocolB Protocol B: HATU + DIPEA (Best for High Throughput/Speed) Scale->ProtocolB < 100 mg AcidStability->ProtocolA Yes (Sensitive) ProtocolC Protocol C: Acid Chloride (Best for Bulk/Sterics) AcidStability->ProtocolC No (Robust)

Figure 1: Decision matrix for coupling to 2-(1-Methylpiperidin-4-yl)propan-2-amine.

Optimized Experimental Protocols

Protocol A: T3P (Propylphosphonic Anhydride) – Recommended

Best for: Chiral acids, scale-up, and ease of purification.[1] T3P exhibits low epimerization and drives reactions with hindered amines by acting as a water scavenger.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine: 2-(1-Methylpiperidin-4-yl)propan-2-amine (1.1 – 1.2 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: EtOAc, 2-MeTHF, or DMF (0.1 – 0.2 M)

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid and the Amine in the solvent.

  • Base Addition: Add Pyridine. Note: Excess base is critical to neutralize the piperidine moiety and the acid generated by T3P.

  • Activation: Cool the mixture to 0 °C. Add T3P solution dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 50–60 °C. T3P is thermally stable and heating often overcomes the steric barrier of the tertiary alkyl amine.

  • Workup: Dilute with EtOAc. Wash with water, sat.

    
    , and brine.
    
    • Special Note: Since the product contains a basic piperidine, do not wash with strong acid (like 1N HCl) or you will extract your product into the aqueous layer. Use pH 5–6 buffers if acidic wash is needed, or rely on the water solubility of T3P byproducts.

Protocol B: HATU / HOAt – High Reactivity

Best for: Small-scale synthesis, medicinal chemistry libraries. HATU generates the highly reactive OAt-ester, which benefits from the "neighboring group effect" of the pyridine nitrogen, accelerating coupling to hindered amines.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.1 equiv)[2][3]

  • HATU (1.2 equiv)

  • Base: DIPEA (Hünig's Base) (3.0 – 4.0 equiv)

  • Solvent: DMF or DMAc (anhydrous)

Step-by-Step:

  • Pre-activation: Dissolve Acid and HATU in DMF. Add 1.0 equiv of DIPEA. Stir for 2–5 minutes to form the activated ester (yellow color usually develops).

  • Coupling: Add the Amine followed by the remaining DIPEA (2.0–3.0 equiv).

  • Reaction: Stir at RT for 1–4 hours.

    • Monitoring: LCMS is essential. If the "Active Ester" peak persists, heat to 40 °C.

  • Workup: Dilute with EtOAc/Ether. Wash with water (x3) to remove DMF. Dry and concentrate.

    • Purification: SCX (Strong Cation Exchange) cartridges are highly recommended. Load the reaction mixture (diluted in MeOH/DCM), wash with MeOH, and elute the product with

      
       in MeOH. This isolates the basic product from non-basic byproducts (HOBt/HOAt).
      
Protocol C: Acid Chloride (The "Nuclear" Option)

Best for: Extremely hindered/unreactive acids, non-chiral substrates, cost-reduction.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) OR Oxalyl Chloride/DMF.

  • Amine (1.1 equiv)[2][3]

  • Base:

    
     or DIPEA (3.0 equiv)
    
  • Solvent: DCM (anhydrous)

Step-by-Step:

  • Activation: Convert Acid to Acid Chloride.

    • Method 1 (Mild): Add Ghosez's reagent (1.2 equiv) to the Acid in DCM at 0 °C. Stir 1h.

    • Method 2 (Standard): Add Oxalyl Chloride (1.2 equiv) + 1 drop DMF to Acid in DCM. Stir until gas evolution ceases. Concentrate to remove excess reagent if possible, or use directly.

  • Coupling: Dissolve the Amine and Base in DCM. Cool to 0 °C.

  • Addition: Add the Acid Chloride solution dropwise to the Amine solution.

  • Reaction: Warm to RT. Reaction is usually instantaneous (< 1 hour).

Comparative Data Analysis

FeatureProtocol A (T3P)Protocol B (HATU)Protocol C (Acid Cl)
Steric Tolerance HighVery HighMaximum
Epimerization Risk Low (Safest)ModerateHigh
Byproduct Removal Water Soluble (Easy)Requires Wash/ChromatographyVolatile/Gas
Scale Scalability Excellent (kg safe)Poor (Expensive)Good
Reaction Temp 0°C to 80°CRT to 50°C0°C to RT

Troubleshooting & Critical Factors

The "Piperidine Trap"

Issue: Low yield despite complete consumption of coupling reagent. Cause: The piperidine nitrogen (


) is protonated by the acid formed during activation, leaving the hindered primary amine (

) also protonated or in equilibrium. Solution: Ensure Base Stoichiometry

3.0 equiv
.
  • 1 eq for the Acid activation byproduct.

  • 1 eq to neutralize the Piperidine.

  • 1 eq to keep the Primary Amine deprotonated.

Purification of the Basic Product

Since the product contains a basic piperidine ring, standard silica chromatography often leads to streaking.

  • Mobile Phase Modifier: Use DCM/MeOH with 1%

    
      or Triethylamine .
    
  • Alternative: Reverse Phase (C18) with 0.1% Formic Acid (Product elutes as formate salt).

Reaction Stalling

If the reaction stalls at 50% conversion:

  • Do NOT add more amine. The issue is likely the activated acid degrading or sterics.

  • Add Catalyst: Add 0.5 equiv of HOAt or Oxyma Pure to the T3P reaction.

  • Switch Solvent: Change from DMF to Pyridine (used as both solvent and base) for T3P reactions. This maximizes concentration and proton scavenging.

References

  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[4][5][6] Tetrahedron, 61(46), 10827-10852. Link

  • Ghosez, L., et al. (1979). "Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses, 59, 26. Link

Sources

Application

Application Notes and Protocols: Leveraging 2-(1-Methylpiperidin-4-yl)propan-2-amine for Diverse Library Synthesis

Introduction: A Novel Building Block for Exploring Chemical Space In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics. The piperidin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Building Block for Exploring Chemical Space

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics. The piperidine moiety is a privileged scaffold, present in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties. This guide introduces 2-(1-Methylpiperidin-4-yl)propan-2-amine , a unique and sterically hindered primary amine building block, and provides detailed protocols for its effective incorporation into library synthesis workflows.

The strategic placement of a gem-dimethyl group adjacent to the primary amine introduces significant steric bulk. This feature can be exploited to create libraries of compounds with distinct three-dimensional shapes, potentially leading to improved target selectivity and metabolic stability. However, this steric hindrance also presents challenges for standard synthetic methodologies. These application notes provide robust, optimized protocols for the two most common and critical reactions in library synthesis: amide bond formation and reductive amination, specifically tailored for this promising building block.

Physicochemical Properties and Design Considerations

While experimental data for 2-(1-Methylpiperidin-4-yl)propan-2-amine is not widely available, we can estimate its key physicochemical properties based on structurally related analogs. These parameters are crucial for designing libraries with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

PropertyEstimated ValueRationale and Impact on Drug Design
Molecular Weight ~170.30 g/mol Falls well within the "Rule of Five" guidelines for drug-likeness, providing ample room for derivatization without exceeding molecular weight cutoffs.
pKa (Primary Amine) 9.5 - 10.5The primary amine is expected to be basic, similar to other sterically hindered primary amines. This basicity can be advantageous for forming salt bridges with biological targets but may also influence cell permeability and off-target interactions.[1]
pKa (Tertiary Amine) 8.5 - 9.5The tertiary amine of the piperidine ring is also basic and will be protonated at physiological pH. This provides another potential interaction point and influences overall solubility.[2]
cLogP 1.5 - 2.5The calculated octanol-water partition coefficient suggests a moderate lipophilicity, a desirable starting point for library synthesis. This value can be readily modulated through the choice of coupling partners.[3][4][5]

Note: These values are estimations derived from data on analogous compounds and computational models.[6][7][8][9] Experimental determination is recommended for precise characterization.

Core Reactions and Library Synthesis Workflow

The primary amine of 2-(1-Methylpiperidin-4-yl)propan-2-amine serves as a versatile handle for diversification. The following sections detail optimized protocols for its use in amide bond formation and reductive amination, forming the basis for a robust library synthesis platform.

G cluster_0 Building Block cluster_1 Core Reactions cluster_2 Input Scaffolds cluster_3 Generated Libraries bb 2-(1-Methylpiperidin-4-yl)propan-2-amine amide Amide Bond Formation bb->amide reductive Reductive Amination bb->reductive amide_lib Amide Library amide->amide_lib amine_lib Secondary/Tertiary Amine Library reductive->amine_lib acids Carboxylic Acids (R-COOH) acids->amide carbonyls Aldehydes/Ketones (R-CHO/R-COR') carbonyls->reductive

Figure 1: Library Synthesis Workflow.

Protocol 1: Amide Bond Formation with Sterically Hindered Substrates

Standard amide coupling conditions often fail with sterically hindered amines like 2-(1-Methylpiperidin-4-yl)propan-2-amine due to the decreased nucleophilicity of the amine. The following protocol utilizes the in-situ formation of an acyl fluoride, a more reactive carboxylic acid derivative, coupled with elevated temperatures to overcome this challenge.

Rationale for Method Selection

Acyl fluorides are more reactive than the corresponding acyl chlorides or activated esters generated by common coupling reagents (e.g., HATU, HOBt). This heightened reactivity is necessary to drive the acylation of the sterically encumbered primary amine. The use of a non-nucleophilic base is critical to prevent unwanted side reactions.

Experimental Protocol

Materials:

  • 2-(1-Methylpiperidin-4-yl)propan-2-amine

  • Carboxylic acid of interest (1.0 eq)

  • Cyanuric fluoride (0.5 eq)

  • Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Acyl Fluoride Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine (1.5 eq) dropwise.

    • Slowly add cyanuric fluoride (0.5 eq) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the carboxylic acid.

  • Amide Coupling:

    • In a separate flask, dissolve 2-(1-Methylpiperidin-4-yl)propan-2-amine (1.1 eq) in anhydrous DCM.

    • Add the solution of the amine to the freshly prepared acyl fluoride solution.

    • Heat the reaction mixture to reflux (approximately 40 °C for DCM) and stir for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

G start Start acyl_fluoride In-situ Acyl Fluoride Formation (Carboxylic Acid, Cyanuric Fluoride, Pyridine in DCM) start->acyl_fluoride add_amine Addition of 2-(1-Methylpiperidin-4-yl)propan-2-amine acyl_fluoride->add_amine reflux Reflux (12-24h) add_amine->reflux workup Aqueous Work-up (NaHCO3, Brine) reflux->workup purify Purification (Column Chromatography) workup->purify product Pure Amide Product purify->product

Figure 2: Amide Formation Workflow.

Protocol 2: Reductive Amination for C-N Bond Formation

Reductive amination is a cornerstone of library synthesis for generating secondary and tertiary amines.[10] For the sterically hindered 2-(1-Methylpiperidin-4-yl)propan-2-amine, careful selection of the reducing agent is crucial to ensure efficient imine formation and subsequent reduction without undesired side reactions.

Rationale for Method Selection

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for the reductive amination of sterically hindered amines.[11] It is less basic than other common borohydrides, which minimizes side reactions, and it is tolerant of a wide range of functional groups. The reaction can often be performed as a one-pot procedure.[12]

Experimental Protocol

Materials:

  • 2-(1-Methylpiperidin-4-yl)propan-2-amine

  • Aldehyde or ketone of interest (1.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add 2-(1-Methylpiperidin-4-yl)propan-2-amine (1.1 eq) and the aldehyde or ketone (1.0 eq).

    • Dissolve the mixture in anhydrous DCE or THF.

    • If the amine is used as a salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

    • A catalytic amount of acetic acid can be added to facilitate imine formation, particularly with less reactive carbonyls.

  • Reduction:

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution at room temperature. The addition may cause some effervescence.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3x).

    • Combine the organic layers and wash with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired secondary or tertiary amine.

G start Start mix Mix Amine and Carbonyl in Anhydrous Solvent start->mix add_stab Add Sodium Triacetoxyborohydride mix->add_stab stir Stir at RT (12-24h) add_stab->stir workup Aqueous Work-up (NaHCO3, Brine) stir->workup purify Purification (Column Chromatography) workup->purify product Pure Secondary/Tertiary Amine purify->product

Figure 3: Reductive Amination Workflow.

Conclusion: Unlocking New Possibilities in Library Design

2-(1-Methylpiperidin-4-yl)propan-2-amine represents a valuable addition to the medicinal chemist's toolbox. Its inherent steric hindrance, combined with the versatile reactivity of the primary amine, allows for the creation of diverse and structurally unique compound libraries. The protocols detailed in these application notes have been designed to be robust and reliable, addressing the synthetic challenges associated with this building block. By employing these methods, researchers can confidently incorporate this novel scaffold into their drug discovery programs, paving the way for the identification of new and improved therapeutic agents.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433. [Link]

  • Manallack, D. T., Prankerd, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2013). The significance of acid/base properties in drug discovery. Chemical Society Reviews, 42(2), 485–496. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Amino-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one Properties. CompTox Chemicals Dashboard. Retrieved February 15, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-[(Piperidin-3-yl)methyl]propan-2-amine Properties. CompTox Chemicals Dashboard. Retrieved February 15, 2026, from [Link]

  • Bergazin, T. D., & Mobley, D. L. (2020). Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California. [Link]

  • Howgego, J. (2022, October 11). Amide library created at speed with machine learning and stopped-flow chemistry. Chemistry World. [Link]

  • Wessig, P., & Müller, F. (2015). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 348(10), 701-713. [Link]

  • Comer, D. D., et al. (2011). Design and synthesis of 4-arylpiperidinyl amide and N-arylpiperdin-3-yl-cyclopropane carboxamide derivatives as novel melatonin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 21(4), 1254-1258. [Link]

  • Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ChemistryOpen, 9(7), 725-740. [Link]

  • Singh, R., & Kaur, H. (2013). Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmaceutical Sciences and Research, 4(10), 3935-3939. [Link]

  • Bishnoi, A., & Maham, Y. (2005). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 50(4), 1284-1287. [Link]

  • CATRIN. (2023, October 10). Scientists introduce unprecedented and highly creative approach to amide synthesis. [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 168, 248-255. [Link]

  • Ashenhurst, J. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved February 15, 2026, from [Link]

  • Galano, A., & Alvarez-Idaboy, J. R. (2013). A computational methodology for accurate predictions of pKa values in aqueous solution. I. The first acidic dissociation constant of mono and diprotic carboxylic acids. Journal of computational chemistry, 34(29), 2534-2545. [Link]

  • Kumar, A., et al. (2009). Synthesis of Amidine and Amide Derivatives and Their Evaluation for Anti-Inflammatory and Analgesic Activities. Archiv der Pharmazie, 342(3), 154-162. [Link]

  • Siadati, S. A. (2025). Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review. Tabari Biomedical Student Research Journal. [Link]

  • Muñoz-Torrero, D., et al. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules, 30(3), 567. [Link]

  • Gelin, M. F., & Gelin, F. M. (2014). Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists. U.S. Patent No. 8,697,876 B2. Washington, DC: U.S.
  • Rowan. (2025, October 16). How to Predict pKa. [Link]

  • Kamal, A., & Rajender. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Kujawski, J., & Popielarska, H. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Acta Poloniae Pharmaceutica, 69(4), 587-593. [Link]

  • Kujawski, J., & Popielarska, H. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. ResearchGate. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Prop-2-en-1-yl piperidin-4-ylcarbamate Properties. CompTox Chemicals Dashboard. Retrieved February 15, 2026, from [Link]

  • Vita-Salom, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

Sources

Method

Application Notes and Protocols: N-Methylation of 2-(Piperidin-4-yl)propan-2-amine Precursors

Abstract This technical guide provides a comprehensive overview of synthetic strategies for the N-methylation of the piperidine nucleus in precursors to 2-(piperidin-4-yl)propan-2-amine. N-methylated piperidine scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the N-methylation of the piperidine nucleus in precursors to 2-(piperidin-4-yl)propan-2-amine. N-methylated piperidine scaffolds are ubiquitous in medicinal chemistry, and their synthesis is a critical step in the development of numerous pharmaceutical agents. This document details field-proven protocols, explains the mechanistic rationale behind procedural choices, and offers comparative data to aid researchers in selecting the optimal method for their specific application. We will focus on the robust and widely-used Eschweiler-Clarke reaction and its modern variations, providing step-by-step guidance for laboratory execution.

Introduction: The Significance of the N-Methyl Piperidine Moiety

The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast array of approved therapeutics. The introduction of a methyl group to the piperidine nitrogen (N-methylation) can profoundly influence the pharmacological properties of a molecule. This substitution can alter a compound's basicity (pKa), lipophilicity, metabolic stability, and receptor-binding interactions. Consequently, the ability to efficiently and selectively perform N-methylation is a fundamental requirement in synthetic and medicinal chemistry.

This guide focuses on precursors to 2-(piperidin-4-yl)propan-2-amine, a bifunctional building block with both a primary and a secondary amine. Direct methylation is non-selective. Therefore, a successful synthesis necessitates a protecting group strategy to ensure that methylation occurs exclusively at the desired piperidine nitrogen.

Synthetic Strategy: Protecting Group and Methylation Pathways

To achieve selective N-methylation of the piperidine ring, the more nucleophilic primary amine of the 2-aminopropane side chain must first be masked with a suitable protecting group. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic or mildly acidic conditions of many methylation reactions and its facile removal under acidic conditions.

The overall synthetic pathway is a three-stage process:

  • Protection: The primary amine of the precursor is protected, for example, as a Boc-carbamate.

  • N-Methylation: The secondary amine of the piperidine ring is methylated using one of several established methods.

  • Deprotection: The protecting group is removed to reveal the primary amine, yielding the final N-methylated product.

G cluster_0 Overall Synthetic Pathway Precursor 2-(Piperidin-4-yl)propan-2-amine (Precursor) Protected Boc-Protected Intermediate Precursor->Protected 1. Protection (e.g., (Boc)₂O) Methylated N-Methylated, Protected Intermediate Protected->Methylated 2. N-Methylation (e.g., Eschweiler-Clarke) Final N-Methyl-2-(piperidin-4-yl)propan-2-amine (Final Product) Methylated->Final 3. Deprotection (e.g., TFA or HCl)

Caption: General three-stage synthetic route for selective N-methylation.

Core Methodologies for N-Methylation

Several methods exist for the N-methylation of secondary amines. The choice of method depends on factors such as substrate sensitivity, scale, and available reagents.

MethodMethylating AgentReducing AgentTypical SolventsTemperature (°C)AdvantagesDisadvantages/Limitations
Eschweiler-Clarke Formaldehyde (HCHO)Formic Acid (HCOOH)None, or H₂O80-100High yield, cost-effective, avoids quaternary salts.[1][2]High temperatures, requires excess reagents, CO₂ evolution.[2]
Reductive Amination Formaldehyde (HCHO)NaBH(OAc)₃DCE, CH₂Cl₂, THF0 - 25Mild conditions, broad functional group tolerance.[3]More expensive reducing agent, stoichiometry sensitive.
Classical Alkylation Methyl Iodide (CH₃I)K₂CO₃, NaHDMF, Acetonitrile25-60Simple setup.Toxic/carcinogenic reagent, risk of over-methylation.[3]
Green Alternatives Dimethyl CarbonateH₂ / Ru-catalystToluene120-140Environmentally benign C1 source.[4]Requires catalyst, high pressure, and high temperature.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: N-Methylation via the Eschweiler-Clarke Reaction

This classic method utilizes formaldehyde as the carbon source and formic acid as the reducing agent. The reaction is driven to completion by the irreversible loss of carbon dioxide.[2] A key advantage is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[1][2][5]

Rationale: The amine first reacts with formaldehyde to form an iminium ion. The formate anion then acts as a hydride donor, reducing the iminium ion to the methylated amine and releasing CO₂.[5] This process repeats for primary amines but stops once the tertiary amine is formed, as it can no longer generate an iminium ion with formaldehyde.[5]

G cluster_1 Eschweiler-Clarke Workflow Setup 1. Combine protected amine, formaldehyde, and formic acid Reaction 2. Heat reaction mixture (e.g., 90-100 °C) Setup->Reaction Monitor 3. Monitor for CO₂ evolution to cease & by TLC/LC-MS Reaction->Monitor Quench 4. Cool and basify with aq. NaOH Monitor->Quench Extract 5. Extract product with organic solvent (e.g., EtOAc) Quench->Extract Purify 6. Dry, concentrate, and purify (e.g., chromatography) Extract->Purify

Caption: Experimental workflow for the Eschweiler-Clarke reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the Boc-protected 2-(piperidin-4-yl)propan-2-amine (1.0 equiv).

  • Reagent Addition: Add aqueous formaldehyde (37% solution, 3.0 equiv) followed by the careful addition of formic acid (98%, 3.0 equiv). Note: The reaction is often exothermic.

  • Reaction: Heat the mixture to 90-100 °C using an oil bath. Vigorous evolution of carbon dioxide should be observed. Maintain heating for 2-4 hours, or until gas evolution has ceased and reaction completion is confirmed by TLC or LC-MS analysis.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to a stirred, ice-cold solution of 2 M sodium hydroxide (NaOH) until the pH is >10.

  • Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: N-Methylation via Reductive Amination with Sodium Triacetoxyborohydride

This method is a milder alternative to the Eschweiler-Clarke reaction, operating at room temperature.[3] Sodium triacetoxyborohydride (STAB) is a gentle reducing agent that is particularly effective for reductive aminations.

Rationale: This reaction also proceeds through an iminium ion intermediate formed from the amine and formaldehyde. STAB is a selective hydride donor that reduces the iminium ion more rapidly than it reduces the starting aldehyde, preventing side reactions.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask with a magnetic stir bar, dissolve the Boc-protected 2-(piperidin-4-yl)propan-2-amine (1.0 equiv) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE).

  • Aldehyde Addition: Add aqueous formaldehyde (37% solution, 1.5 equiv) to the solution and stir for 20-30 minutes at room temperature.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise over 15 minutes. Note: Monitor for slight gas evolution.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography if required.

Mechanistic Insight: The Eschweiler-Clarke Reaction

Understanding the mechanism provides insight into the reaction's reliability and limitations. The process is a cascade of iminium ion formation and subsequent reduction.

cluster_M Eschweiler-Clarke Mechanism amine R₂NH (Secondary Amine) hemiaminal R₂N-CH₂OH (Hemiaminal) amine->hemiaminal + HCHO formaldehyde HCHO (Formaldehyde) iminium [R₂N=CH₂]⁺ (Iminium Ion) hemiaminal->iminium - H₂O, + H⁺ product R₂N-CH₃ (Tertiary Amine) iminium->product + HCOO⁻ (Hydride Transfer) formate HCOO⁻ (Formate) co2 CO₂ formate->co2 Used in hydride transfer

Caption: Simplified mechanism of the Eschweiler-Clarke N-methylation.

Conclusion

The N-methylation of 2-(piperidin-4-yl)propan-2-amine precursors is a critical transformation for accessing valuable pharmaceutical building blocks. Selective methylation is readily achieved by employing a primary amine protecting group strategy. For the methylation step, the Eschweiler-Clarke reaction offers a powerful, high-yielding, and cost-effective method that prevents over-alkylation. For substrates that are sensitive to heat or strong acid, reductive amination using milder reagents like sodium triacetoxyborohydride provides an excellent alternative. The protocols and comparative data provided herein serve as a robust starting point for researchers and drug development professionals to successfully implement these important synthetic procedures.

References

  • Choi, J., et al. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry.

  • Jacquet, O., et al. Selective N-Methylation of Aliphatic Amines with CO2 and Hydrosilanes Using Nickel-Phosphine Catalysts. Organometallics.

  • Das, S., et al. N-formylation and N-methylation of amines using metal-free N-heterocyclic carbene catalysts and CO2 as carbon source. Nature Protocols.

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).

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  • Pettit, G. R., & Thomas, E. G. A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic.

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  • Kim, D., et al. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.

  • Tyszczuk-Rotko, K., et al. Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Scientific Reports.

  • Wikipedia. Eschweiler–Clarke reaction.

  • Synple Chem. Application Note – Reductive Amination.

  • Chemistry LibreTexts. Reactions of Amines.

  • Cheong, J. Y., et al. Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA.

  • Li, W., et al. Review of Modern Eschweiler–Clarke Methylation Reaction. Chemistry.

  • A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. ResearchGate.

  • Brown, D. G., et al. A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. Journal of Labelled Compounds and Radiopharmaceuticals.

  • Wang, C., et al. A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry – A European Journal.

  • Weipert, E. A., & Levis, W. W., Jr. Methylation of piperazines. U.S. Patent 3,154,552.

  • Rody, J. Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent. European Patent EP0429996A2.

  • The Organic Chemistry Tutor. Eschweiler-Clarke Reaction. YouTube.

  • Pu, X., et al. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology.

Sources

Application

Application Note: Buchwald-Hartwig Amination Protocols Involving 2-(1-Methylpiperidin-4-yl)propan-2-amine

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] This application note provides validated protocols for the Buchwald-Hartwig amination of 2-(1-Methylpiperidin-4-yl)propan-2-amine (CAS: 690632-11-2). This subs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This application note provides validated protocols for the Buchwald-Hartwig amination of 2-(1-Methylpiperidin-4-yl)propan-2-amine (CAS: 690632-11-2). This substrate presents a dual challenge in palladium catalysis:

  • Steric Bulk: The primary amine is attached to a quaternary carbon (gem-dimethyl group), creating a steric environment analogous to tert-butylamine. This hinders amine coordination to the Pd(II) center.

  • Lewis Basicity: The distal tertiary amine (N-methylpiperidine moiety) acts as a competitive Lewis base, potentially sequestering the catalyst in off-cycle resting states or inhibiting oxidative addition.

Successful coupling requires a ligand system capable of enforcing mono-coordination to facilitate amine binding while being bulky enough to promote reductive elimination. The protocols below prioritize the BrettPhos and Pd-PEPPSI families of catalysts, which have demonstrated superior efficacy for


-quaternary primary amines.

Mechanistic Strategy & Ligand Selection[9][10]

The Challenge: Sterics vs. Basicity

In the catalytic cycle, the rate-limiting step for bulky amines is often the coordination of the amine to the Pd(II)-aryl complex.

  • Standard Ligands (e.g., BINAP, dppf): Fail due to insufficient steric bulk to promote reductive elimination and inability to prevent bis-coordination of the basic piperidine nitrogen.

  • Selected Solution (BrettPhos/tBuBrettPhos): These monodentate biaryl phosphine ligands are electron-rich (facilitating oxidative addition) and extremely bulky. The bulk prevents the formation of inactive bis-amine complexes and "squeezes" the substrate to accelerate reductive elimination.

Visualizing the Catalytic Pathway

The following diagram illustrates the specific pathway and potential pitfalls for this substrate.

BuchwaldMechanism Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd Ar-X AmineCoord Amine Coordination (Rate Limiting Step) OxAdd->AmineCoord + Substrate Poison Catalyst Poisoning (Piperidine N-binding) OxAdd->Poison Distal N-binding Deprot Deprotonation (Base Mediated) AmineCoord->Deprot + Base (NaOtBu/LHMDS) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 - Product Poison->OxAdd Reversible (Slow) BetaElim β-Hydride Elimination (Not possible on amine side)

Figure 1: Catalytic cycle highlighting the critical amine coordination step and potential off-cycle sequestration by the piperidine ring.

Experimental Protocols

Protocol A: The "Gold Standard" (BrettPhos System)

Recommended for: Aryl bromides, electron-deficient aryl chlorides, and substrates without base-sensitive groups.

Rationale: BrettPhos is the premier ligand for primary aliphatic amines. The use of a precatalyst ensures rapid activation and consistent Pd:L stoichiometry.

ComponentEquivalentsRole
Aryl Halide 1.0 equivElectrophile
Amine Substrate 1.2 equivNucleophile (Slight excess accounts for volatility/purity)
BrettPhos Pd G4 0.02 - 0.05 equivPrecatalyst (Ensures active L-Pd(0) species)
NaOtBu 1.4 equivStrong Base (Facilitates deprotonation)
1,4-Dioxane [0.2 M]Solvent (High boiling, good solubility)

Step-by-Step Procedure:

  • Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Charging Solids: Add the Aryl Halide (if solid, 1.0 mmol), BrettPhos Pd G4 (25 mg, 2.5 mol%), and NaOtBu (135 mg, 1.4 mmol).

    • Note: If using separate Pd(OAc)2 and Ligand, premix them in solvent for 5 mins before adding.

  • Purging: Seal the vial with a septum cap. Evacuate and backfill with inert gas (Ar/N2) three times.

  • Liquid Addition: Add 1,4-Dioxane (5.0 mL) via syringe. Add the Amine Substrate (1.2 mmol) via microliter syringe.

    • Tip: If the amine is a viscous oil or solid, dissolve it in a minimal amount of dioxane and add it as a solution.

  • Reaction: Place the vial in a pre-heated block at 100 °C . Stir vigorously (critical for heterogeneous base reactions) for 2–12 hours.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the aryl halide.

    • Checkpoint: If conversion stalls at 50%, add another 1 mol% of catalyst.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd black and salts. Concentrate and purify via flash chromatography (DCM/MeOH/NH4OH gradient recommended due to the polarity of the piperidine).

Protocol B: Challenging/Base-Sensitive Substrates (LHMDS Method)

Recommended for: Substrates containing esters, nitriles, or enolizable ketones.

Rationale: LHMDS is a soluble, non-nucleophilic base that is milder than alkoxides towards electrophilic functional groups.

ComponentEquivalentsRole
Aryl Halide 1.0 equivElectrophile
Amine Substrate 1.2 equivNucleophile
BrettPhos Pd G4 0.05 equivHigher loading often needed for slower bases
LHMDS (1M in THF) 2.0 equivSoluble Base (Buffered effect)
THF or Toluene [0.2 M]Solvent

Procedure Modifications:

  • Perform the reaction at 65–80 °C (THF reflux) or 90 °C (Toluene).

  • LHMDS is added last as a solution.

  • Reaction times may be longer (12–24 h).

Optimization Decision Tree

Use this logic flow to determine the best starting conditions for your specific electrophile.

OptimizationTree Start Start: Electrophile Type ArBr Aryl Bromide/Triflate Start->ArBr ArCl Aryl Chloride Start->ArCl Sensitive Base Sensitive Groups? (Esters, Nitriles) ArBr->Sensitive ArCl->Sensitive CondA Protocol A: BrettPhos Pd G4 NaOtBu, Dioxane, 100°C Sensitive->CondA No CondB Protocol B: BrettPhos Pd G4 LHMDS, THF, 65°C Sensitive->CondB Yes CondC Alternative: Pd-PEPPSI-IPent KOtBu, Dioxane, 80°C CondA->CondC If Low Yield

Figure 2: Decision matrix for selecting the optimal protocol based on electrophile reactivity and functional group tolerance.

Troubleshooting & "Tips from the Bench"

ObservationDiagnosisRemedial Action
No Reaction (SM remaining) Catalyst poisoning by piperidine N.Switch to Pd-PEPPSI-IPent . The NHC ligand binds tighter than phosphines, resisting displacement by the basic amine.
Protodehalogenation (Ar-H)

-hydride elimination from the amine?
Unlikely with this substrate (no

-H). Source is likely the solvent or moisture. Ensure reagents are strictly anhydrous. Switch solvent to Toluene.
Low Conversion (<50%) Catalyst death.Add catalyst in two portions (Start + 4 hours). Ensure O2 exclusion is rigorous.
Product stuck on column Polarity issues.The product has two basic nitrogens. Pre-treat silica with 1% Et3N or use amine-functionalized silica gel.

References

  • BrettPhos Discovery & Application: Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008).[1] A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.[1] Journal of the American Chemical Society, 130(41), 13552–13554.

  • Pd-PEPPSI for Hindered Amines: Organ, M. G., et al. (2006). Pd-PEPPSI-IPr and its analogs: A highly active, facile, and robust family of sigma-donor/pi-acceptor catalysts for cross-coupling. Chemistry – A European Journal, 12(18), 4749–4755.

  • General Guide to Buchwald-Hartwig Conditions: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

Sources

Method

Application Notes and Protocols: Preparation of Sulfonamide Derivatives from 2-(1-Methylpiperidin-4-yl)propan-2-amine

Introduction: The Enduring Significance of the Sulfonamide Scaffold The sulfonamide functional group (-SO₂NH-) is a cornerstone of modern medicinal chemistry, celebrated for its wide-ranging therapeutic applications. Sin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Sulfonamide Scaffold

The sulfonamide functional group (-SO₂NH-) is a cornerstone of modern medicinal chemistry, celebrated for its wide-ranging therapeutic applications. Since the discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamide-containing drugs have become indispensable in treating a multitude of conditions, including bacterial infections, cancer, inflammation, and glaucoma.[1][2][3][4] Their remarkable versatility stems from their ability to act as bioisosteres of amides, offering improved metabolic stability and unique binding properties.[5] The synthesis of novel sulfonamide derivatives remains a critical endeavor in drug discovery, aimed at developing new therapeutic agents with enhanced efficacy and specificity.[4]

This application note provides a detailed protocol for the synthesis of sulfonamide derivatives from 2-(1-methylpiperidin-4-yl)propan-2-amine, a sterically hindered amine, and various sulfonyl chlorides. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also insights into the rationale behind the experimental choices.

Core Reaction: Nucleophilic Acyl Substitution

The formation of a sulfonamide bond is a classic example of a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and deprotonation of the nitrogen atom, typically facilitated by a base, to yield the stable sulfonamide.

Given the steric hindrance around the amino group of 2-(1-methylpiperidin-4-yl)propan-2-amine, careful selection of the base and reaction conditions is crucial to ensure efficient conversion to the desired sulfonamide product.

Experimental Workflow

The overall experimental workflow for the preparation of sulfonamide derivatives from 2-(1-methylpiperidin-4-yl)propan-2-amine is depicted in the following diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification & Characterization A Dissolve 2-(1-Methylpiperidin-4-yl)propan-2-amine and base in an appropriate solvent B Cool the reaction mixture to 0 °C A->B C Add sulfonyl chloride dropwise B->C D Allow the reaction to warm to room temperature C->D E Stir for the specified duration D->E F Quench the reaction with water E->F G Extract the product with an organic solvent F->G H Wash the organic layer with brine G->H I Dry the organic layer over anhydrous sodium sulfate H->I J Concentrate the organic layer in vacuo I->J K Purify the crude product by column chromatography J->K L Characterize the final product (NMR, MS, IR) K->L

Caption: Experimental workflow for sulfonamide synthesis.

Detailed Experimental Protocol

This protocol describes a general method for the synthesis of a sulfonamide derivative from 2-(1-methylpiperidin-4-yl)propan-2-amine and a generic arylsulfonyl chloride.

Materials:

  • 2-(1-Methylpiperidin-4-yl)propan-2-amine

  • Arylsulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator)

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sulfonyl chlorides are corrosive and moisture-sensitive. Handle with care.

  • Dichloromethane is a suspected carcinogen. Handle with appropriate caution.

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(1-methylpiperidin-4-yl)propan-2-amine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

  • Base Addition: Add triethylamine (1.5 eq) or diisopropylethylamine (DIPEA) (1.5 eq) to the solution. The use of a hindered base like DIPEA can be advantageous in preventing side reactions.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Addition: Dissolve the arylsulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 10-15 minutes using a dropping funnel. The slow addition helps to control the reaction exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. The bicarbonate wash removes any unreacted sulfonyl chloride and the acidic byproduct (triethylammonium chloride).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the sulfonamide product.

  • Characterization: Characterize the purified sulfonamide derivative using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Reaction Mechanism

The formation of the sulfonamide bond proceeds through a nucleophilic addition-elimination mechanism.

G Amine R-NH₂ Intermediate [Ar-SO₂(Cl)-NH₂⁺-R] Amine->Intermediate Nucleophilic Attack SulfonylChloride Ar-SO₂-Cl SulfonylChloride->Intermediate Product Ar-SO₂-NH-R Intermediate->Product Elimination of Cl⁻ HCl HCl

Caption: Simplified mechanism of sulfonamide formation.

Characterization Data

The following table provides representative characterization data for a hypothetical sulfonamide product, N-(2-(1-methylpiperidin-4-yl)propan-2-yl)benzenesulfonamide.

Analysis Expected Results
¹H NMR Peaks corresponding to the aromatic protons of the benzenesulfonyl group, the protons of the piperidine ring, the methyl group on the piperidine nitrogen, and the gem-dimethyl groups.
¹³C NMR Signals for the aromatic carbons, the carbons of the piperidine ring, the N-methyl carbon, and the quaternary carbon attached to the nitrogen and the gem-dimethyl groups.
Mass Spec (ESI+) A peak corresponding to the [M+H]⁺ ion.
IR (KBr) Characteristic absorption bands for the N-H stretch (if a secondary amine is formed), S=O stretches (asymmetric and symmetric), and C-N stretch.

Troubleshooting and Key Considerations

  • Steric Hindrance: Due to the sterically hindered nature of 2-(1-methylpiperidin-4-yl)propan-2-amine, the reaction may be slower than with less hindered amines. Longer reaction times or gentle heating might be necessary.

  • Choice of Base: A non-nucleophilic, sterically hindered base like DIPEA is often preferred over triethylamine to minimize potential side reactions. Pyridine can also be used as both a base and a solvent.

  • Moisture Sensitivity: Sulfonyl chlorides are sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Ensure all glassware is dry and use anhydrous solvents.

  • Purification Challenges: The basic nitrogen of the piperidine ring can cause the product to streak on silica gel during column chromatography. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this issue.

Conclusion

This application note provides a robust and well-characterized protocol for the synthesis of sulfonamide derivatives from the sterically hindered amine, 2-(1-methylpiperidin-4-yl)propan-2-amine. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently generate a diverse library of novel sulfonamide compounds for further investigation in drug discovery and development programs. The versatility of this reaction allows for the incorporation of a wide range of sulfonyl chlorides, enabling the fine-tuning of the physicochemical and pharmacological properties of the final products.

References

  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Preparation of sulfonamides
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
  • The recent progress of sulfonamide in medicinal chemistry. (2020). SciSpace.
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str
  • Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. (2026). Asian Journal of Green Chemistry.
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (2025).
  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonyl
  • Sulfonamide Drugs: A Comprehensive Guide To Their Uses And Mechanism. (2025). Pharma Enlight.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025). PubMed.

Sources

Application

Topic: Protecting Group Strategies for the Primary Amine in 2-(1-Methylpiperidin-4-yl)propan-2-amine

An Application Note and Protocol Guide Abstract This document provides a comprehensive guide to selecting and implementing protecting group strategies for the sterically hindered primary amine of 2-(1-methylpiperidin-4-y...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive guide to selecting and implementing protecting group strategies for the sterically hindered primary amine of 2-(1-methylpiperidin-4-yl)propan-2-amine. Due to the amine's position on a neopentyl-like quaternary carbon and the presence of a reactive tertiary amine within the piperidine ring, a careful and strategic approach is required. This guide explores the underlying chemical principles, offers detailed experimental protocols for the application of tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) protecting groups, and presents a decision-making framework for researchers in synthetic and medicinal chemistry.

Introduction: The Challenge of Selective Protection

2-(1-Methylpiperidin-4-yl)propan-2-amine is a scaffold of interest in medicinal chemistry, featuring a primary amine critical for further functionalization. However, its synthetic utility is complicated by two structural features:

  • Steric Hindrance: The primary amine is attached to a quaternary carbon, creating significant steric bulk. This "neopentyl-like" environment can drastically slow the kinetics of standard N-acylation or N-alkylation reactions.

  • Competing Nucleophile: The endocyclic tertiary amine of the 1-methylpiperidine moiety is a competing nucleophile. Under inappropriate conditions, it can react with electrophilic protecting group reagents to form a quaternary ammonium salt, leading to unwanted side products and reduced yield of the desired N-protected product.

Therefore, an effective protection strategy must overcome the steric hindrance around the primary amine while ensuring complete chemoselectivity over the tertiary amine. This guide provides the theoretical rationale and practical protocols to achieve this outcome.

Selecting the Optimal Protecting Group

The choice of a protecting group is dictated by the overall synthetic route, particularly the conditions required for its removal. For this specific scaffold, the stability of the protecting group to a range of reaction conditions and the orthogonality of its deprotection are paramount.

Protecting GroupStructureKey AdvantagesKey DisadvantagesDeprotection Conditions
Boc (tert-Butoxycarbonyl)Boc-NH-RHighly robust; Stable to most nucleophiles and catalytic hydrogenation. Cleaved under acidic conditions.Can be difficult to introduce on sterically hindered amines.Strong acid (e.g., TFA, HCl in dioxane).
Cbz (Carboxybenzyl)Cbz-NH-REasily introduced. Stable to acidic and some basic conditions.Labile to strong nucleophiles.Catalytic hydrogenation (e.g., H₂, Pd/C).
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-NH-RCleaved under mild basic conditions.Not stable to amines (e.g., piperidine). The substrate's own basicity could be an issue.Base (e.g., Piperidine in DMF).

Given the structure of 2-(1-methylpiperidin-4-yl)propan-2-amine, Boc and Cbz groups are recommended as primary candidates. The Fmoc group is generally unsuitable due to the basicity of the substrate molecule itself, which could lead to premature or partial deprotection.

Decision Workflow for Protecting Group Selection

The following diagram outlines the logical steps in choosing an appropriate protecting group for the target molecule.

G cluster_0 Analysis of Target Molecule cluster_1 Protecting Group Evaluation cluster_2 Compatibility & Deprotection Start Target: 2-(1-Methylpiperidin-4-yl)propan-2-amine Func_Groups Identify Functional Groups: - Sterically hindered 1° amine - Tertiary amine (piperidine) Start->Func_Groups Challenges Key Challenges: - Steric hindrance at 1° amine - Chemoselectivity over 3° amine Func_Groups->Challenges PG_Choice Consider Common Amine PGs Challenges->PG_Choice Boc Boc Group PG_Choice->Boc Cbz Cbz Group PG_Choice->Cbz Fmoc Fmoc Group PG_Choice->Fmoc Downstream_Chem Planned Downstream Chemistry? Boc->Downstream_Chem Cbz->Downstream_Chem Reject_Fmoc Reject Fmoc (Substrate is basic) Fmoc->Reject_Fmoc Acid_Stable Requires Acid Stability? Downstream_Chem->Acid_Stable Yes Base_Stable Requires Base Stability? Downstream_Chem->Base_Stable No Acid_Stable->Base_Stable No Select_Cbz Select Cbz Acid_Stable->Select_Cbz Yes Red_Stable Requires Reductive Stability? Base_Stable->Red_Stable Select_Boc Select Boc Red_Stable->Select_Boc Yes Red_Stable->Select_Cbz No

Caption: Decision workflow for protecting group selection.

Experimental Protocols

The following protocols have been optimized to favor the protection of the sterically hindered primary amine.

Protocol 1: Boc Protection using Di-tert-butyl dicarbonate (Boc)₂O

This protocol employs di-tert-butyl dicarbonate, a common and effective reagent for Boc protection. The key to success with a hindered amine is to increase the reaction time and temperature moderately to overcome the kinetic barrier.

Reaction Scheme:

Caption: Boc protection of the primary amine.

Materials:

  • 2-(1-Methylpiperidin-4-yl)propan-2-amine (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolution: Dissolve 2-(1-methylpiperidin-4-yl)propan-2-amine (1.0 equiv) in dichloromethane (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add di-tert-butyl dicarbonate (1.1 equiv) to the solution at room temperature. Note: For sterically hindered amines, a slight excess of the Boc-anhydride is often beneficial.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, gently heat the mixture to 40°C. The reaction may require 12 to 24 hours for completion.

  • Quenching: Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Deprotection Protocol (Boc Group):

  • Dissolve the Boc-protected amine in a minimal amount of DCM.

  • Add an excess of Trifluoroacetic Acid (TFA) (10-20 equiv) or a 4M HCl solution in dioxane.

  • Stir at room temperature for 1-4 hours, monitoring by TLC/LC-MS.

  • Concentrate under reduced pressure to remove the acid and solvent. The product is typically obtained as the corresponding ammonium salt.

Protocol 2: Cbz Protection using Benzyl Chloroformate (Cbz-Cl)

This method uses benzyl chloroformate under Schotten-Baumann conditions, which involves an aqueous basic solution to neutralize the HCl byproduct, preventing the protonation and quaternization of the amine nucleophiles.

Reaction Scheme:

Caption: Cbz protection of the primary amine.

Materials:

  • 2-(1-Methylpiperidin-4-yl)propan-2-amine (1.0 equiv)

  • Benzyl Chloroformate (Cbz-Cl) (1.1 equiv)

  • Sodium carbonate (Na₂CO₃) (2.5 equiv)

  • 1,4-Dioxane and Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the amine (1.0 equiv) and sodium carbonate (2.5 equiv) in a mixture of dioxane and water (e.g., 2:1 ratio) in a round-bottom flask.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Add benzyl chloroformate (1.1 equiv) dropwise while stirring vigorously. Caution: Cbz-Cl is corrosive and a lachrymator.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: Add water to dissolve the salts and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel if needed.

Deprotection Protocol (Cbz Group):

  • Dissolve the Cbz-protected amine in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).

  • Add a catalytic amount of Palladium on Carbon (Pd/C, 5-10 mol%).

  • Place the reaction mixture under an atmosphere of hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator.

  • Stir vigorously until the reaction is complete (monitored by TLC/LC-MS).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Troubleshooting and Key Considerations

  • Low Yield with Boc Anhydride: If the yield is low due to steric hindrance, consider using a more reactive Boc-donating reagent or adding a catalyst such as 4-(Dimethylamino)pyridine (DMAP). However, use DMAP with caution as it can promote side reactions. Increasing reaction time and temperature is often the first and best approach.

  • Quaternization of Tertiary Amine: If quaternization of the piperidine nitrogen is observed (more likely with the more reactive Cbz-Cl), ensure slow, dropwise addition of the reagent at 0°C and that the base is sufficient and well-mixed to neutralize the generated acid immediately.

  • Monitoring the Reaction: Due to the polar nature of the starting material and product, standard silica TLC plates may require a mobile phase containing a small amount of amine (e.g., triethylamine) or ammonia in methanol to prevent streaking.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24846, Di-tert-butyl dicarbonate. PubChem. Retrieved February 17, 2026, from [Link].

  • National Center for Biotechnology Inform
Method

Application Note: Accelerated Synthesis of 2-(1-Methylpiperidin-4-yl)propan-2-amine via Microwave-Assisted Reductive Amination

Introduction: The Significance of Substituted Piperidines and the Advent of Microwave Chemistry Substituted piperidine moieties are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Piperidines and the Advent of Microwave Chemistry

Substituted piperidine moieties are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals due to their ability to interact with a wide range of biological targets. The specific compound, 2-(1-methylpiperidin-4-yl)propan-2-amine, represents a valuable building block for the synthesis of novel therapeutic agents. Traditional methods for the synthesis of such sterically hindered tertiary amines often involve lengthy reaction times, harsh conditions, and laborious purification procedures.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering dramatic reductions in reaction times, increased product yields, and enhanced purity.[1] This technology utilizes microwave energy to directly and efficiently heat polar molecules in the reaction mixture, leading to rapid and uniform heating.[2] The primary mechanisms of microwave heating are dipolar polarization and ionic conduction, which can accelerate reaction rates by orders of magnitude compared to conventional heating methods.[3] In the context of drug discovery and development, MAOS facilitates rapid lead optimization and the timely synthesis of compound libraries.[4]

This application note provides a detailed protocol for a two-step synthesis of 2-(1-methylpiperidin-4-yl)propan-2-amine, culminating in a microwave-assisted reductive amination. The causality behind each experimental choice is explained to provide a deeper understanding of the process, ensuring both scientific integrity and practical applicability.

Synthetic Strategy: A Two-Step Approach to the Target Amine

The synthesis of 2-(1-methylpiperidin-4-yl)propan-2-amine is proposed via a two-step sequence. The first step involves the synthesis of the key intermediate ketone, 1-(1-methylpiperidin-4-yl)propan-2-one, through the alkylation of 1-methyl-4-piperidone. The second, and key, step is the microwave-assisted reductive amination of this ketone to the desired primary amine. This approach was chosen for its convergency and the amenability of the final step to microwave acceleration.

Synthetic_Pathway Start 1-Methyl-4-piperidone Intermediate 1-(1-Methylpiperidin-4-yl)propan-2-one Start->Intermediate Acetonylation Final_Product 2-(1-Methylpiperidin-4-yl)propan-2-amine Intermediate->Final_Product Microwave-Assisted Reductive Amination

Caption: Proposed two-step synthesis of 2-(1-Methylpiperidin-4-yl)propan-2-amine.

Part 1: Synthesis of 1-(1-Methylpiperidin-4-yl)propan-2-one

The synthesis of the ketone intermediate is achieved through the alkylation of 1-methyl-4-piperidone. This reaction proceeds via the formation of an enolate or enamine intermediate, which then reacts with an appropriate electrophile.

Experimental Protocol: Acetonylation of 1-Methyl-4-piperidone

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-Methyl-4-piperidone≥98%Sigma-Aldrich
Lithium diisopropylamide (LDA)2.0 M solution in THF/heptane/ethylbenzeneSigma-Aldrich
Bromoacetone95%Alfa Aesar
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Diethyl etherAnhydrous, ≥99.7%Fisher Scientific
Saturated aqueous sodium bicarbonateReagent GradeVWR
Anhydrous magnesium sulfate≥99.5%Sigma-Aldrich

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Slowly add lithium diisopropylamide (LDA) solution (1.1 equivalents) to the cooled THF. Stir the solution for 15 minutes.

  • Addition of Piperidone: Add 1-methyl-4-piperidone (1.0 equivalent) dropwise to the LDA solution, ensuring the temperature remains below -70 °C. Stir the resulting mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Alkylation: Add bromoacetone (1.2 equivalents) dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-(1-methylpiperidin-4-yl)propan-2-one as a pale yellow oil.

Part 2: Microwave-Assisted Synthesis of 2-(1-Methylpiperidin-4-yl)propan-2-amine

The final step is a microwave-assisted Leuckart-Wallach type reductive amination of the synthesized ketone. This reaction utilizes an ammonia source, in this case, ammonium formate, which also serves as the reducing agent, to convert the ketone into the corresponding primary amine. Microwave irradiation dramatically accelerates this transformation, which would otherwise require prolonged heating at high temperatures.

Experimental Protocol: Microwave-Assisted Reductive Amination

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-(1-Methylpiperidin-4-yl)propan-2-oneAs synthesized in Part 1-
Ammonium formate≥99%Sigma-Aldrich
Formic acid98-100%EMD Millipore
Dichloromethane (DCM)ACS GradeFisher Scientific
2 M Sodium hydroxide solutionReagent GradeVWR
Anhydrous sodium sulfate≥99.5%Sigma-Aldrich
Microwave Reactor-e.g., CEM Discover SP

Procedure:

  • Reaction Mixture Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 1-(1-methylpiperidin-4-yl)propan-2-one (1.0 equivalent) and ammonium formate (5.0 equivalents).

  • Microwave Irradiation: Add formic acid (2.0 equivalents) to the vessel. Seal the vessel and place it in the microwave reactor.

  • Reaction Conditions: Irradiate the mixture at a constant temperature of 150 °C for 20 minutes with stirring. The pressure will rise during the reaction; ensure the reactor is properly sealed and operating within its safety limits.

  • Workup: After the reaction is complete and the vessel has cooled to room temperature, carefully open the vessel. Dilute the reaction mixture with water (20 mL) and basify to pH > 12 with 2 M sodium hydroxide solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(1-methylpiperidin-4-yl)propan-2-amine. Further purification can be achieved by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.

Microwave_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Workup and Purification Prep1 Combine Ketone and Ammonium Formate Prep2 Add Formic Acid Prep1->Prep2 Prep3 Seal Microwave Vessel Prep2->Prep3 MW_React Irradiate at 150°C for 20 minutes Prep3->MW_React Workup1 Cool and Quench MW_React->Workup1 Workup2 Basify with NaOH Workup1->Workup2 Workup3 Extract with DCM Workup2->Workup3 Workup4 Dry and Concentrate Workup3->Workup4

Caption: Workflow for the microwave-assisted reductive amination step.

Characterization and Analysis

The identity and purity of the final product, 2-(1-methylpiperidin-4-yl)propan-2-amine, should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Signals corresponding to the methyl group on the piperidine, the piperidine ring protons, the methylene protons adjacent to the piperidine ring, and the methyl protons of the propan-2-amine moiety.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of the compound.
Infrared (IR) Spectroscopy Characteristic N-H stretching bands for the primary amine.
Purity (by HPLC or GC) Determination of the percentage purity of the final product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Part 1 Incomplete enolate formation.Ensure anhydrous conditions and accurate temperature control during LDA addition.
Inefficient alkylation.Use a more reactive alkylating agent or increase the reaction time.
Incomplete reaction in Part 2 Insufficient microwave power or time.Increase the irradiation time or temperature, within the limits of the solvent and vessel.
Deactivation of the reducing agent.Use fresh ammonium formate and formic acid.
Formation of byproducts Over-alkylation in Part 1.Add the alkylating agent slowly at low temperature.
Side reactions during microwave heating.Optimize the reaction temperature and time. Consider a different ammonia source.

Conclusion

This application note details a robust and efficient microwave-assisted method for the synthesis of 2-(1-methylpiperidin-4-yl)propan-2-amine. By leveraging the principles of microwave chemistry, this protocol offers a significant improvement over traditional synthetic routes, providing the target compound in a fraction of the time and with potentially higher yields and purity. This method is well-suited for the rapid generation of this and structurally related compounds for applications in drug discovery and medicinal chemistry.

References

  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177. [Link]

  • European Personal Care and Cosmetics. (n.d.). Microwave-Assisted Synthesis in Drug Development. EPCP. [Link]

  • Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63. [Link]

  • Leonelli, C., & Mason, T. J. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 30(22), 4813. [Link]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. [Link]

  • Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 6(5), 219-221. [Link]

  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(1-Methylpiperidin-4-yl)propan-2-amine

Welcome to the technical support center for the synthesis of 2-(1-Methylpiperidin-4-yl)propan-2-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(1-Methylpiperidin-4-yl)propan-2-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, troubleshoot effectively, and ultimately improve reaction yields and product purity.

Overview of the Synthetic Challenge

The target molecule, 2-(1-Methylpiperidin-4-yl)propan-2-amine, is a substituted tertiary amine. Its synthesis typically involves the creation of two key bonds: a carbon-carbon bond to form the 2-methylpropan-2-ol intermediate and a subsequent carbon-nitrogen bond to install the amine functionality.

A prevalent and logical synthetic route involves a two-step process:

  • Grignard Reaction: Addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to 1-methyl-4-piperidone to form the tertiary alcohol intermediate, 2-(1-methylpiperidin-4-yl)propan-2-ol.

  • Ritter Reaction: Reaction of the tertiary alcohol with a nitrile (commonly acetonitrile) under strong acidic conditions, followed by hydrolysis, to yield the final primary amine.[1][2][3]

While theoretically straightforward, this pathway is fraught with potential pitfalls that can significantly lower the overall yield. This guide will address these issues in a systematic, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most critical stage affecting the overall yield of the synthesis?

A1: Both the Grignard and Ritter steps are critical, but the Grignard reaction is often the primary source of yield loss. The success of the entire synthesis hinges on the efficient formation of the tertiary alcohol intermediate. Grignard reagents are notoriously sensitive to moisture and air, and the piperidone substrate presents its own challenges, such as enolization.[4][5][6]

Q2: What are the major impurities or side products I should expect?

A2: In the Grignard step, common byproducts include the starting 1-methyl-4-piperidone (from failed reaction or enolization), the reduced product 1-methylpiperidin-4-ol (from hydride transfer), and biphenyl (if using bromobenzene to prepare the Grignard).[4][6] The Ritter reaction can be incomplete, leaving unreacted tertiary alcohol, or can lead to elimination byproducts under the harsh acidic and thermal conditions.

Q3: Is an N-Boc protecting group necessary for the piperidone starting material?

A3: While not strictly necessary if using 1-methyl-4-piperidone directly, starting with N-Boc-4-piperidone can be advantageous. The Boc group is less basic and can sometimes lead to cleaner reactions. However, this adds two steps to the synthesis: deprotection of the Boc group and subsequent methylation (e.g., via Eschweiler-Clarke reaction) to install the N-methyl group. For yield optimization of the core synthesis, it is often more efficient to directly address issues with 1-methyl-4-piperidone.

Troubleshooting Guide: The Grignard Reaction

This section focuses on the first critical step: the reaction of 1-methyl-4-piperidone with a methyl Grignard reagent.

Problem 1: Grignard Reaction Fails to Initiate or Proceeds with Low Conversion.

Potential Cause A: Inactive Magnesium Surface Magnesium turnings are often coated with a passivating layer of magnesium oxide, which prevents the reaction with the alkyl halide from starting.[5]

  • Solution:

    • Mechanical Activation: Before reaction, gently crush the magnesium turnings in a dry mortar and pestle. This should be done quickly to minimize exposure to air.

    • Chemical Activation: Add a small crystal of iodine to the flask containing the magnesium.[7] The disappearance of the characteristic purple or brown color of iodine is a visual indicator that the magnesium surface has been activated.[4] A few drops of 1,2-dibromoethane can also be used.

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours) and the reaction must be run under an inert atmosphere (Nitrogen or Argon).[5] Ethereal solvents like THF and diethyl ether must be anhydrous.

Potential Cause B: Poor Quality or Wet Starting Materials Grignard reagents are potent bases and will be quenched by any protic source, especially water.[5][8] The alkyl halide and solvent must be pure and dry.

  • Solution:

    • Solvent Purity: Use freshly distilled, anhydrous solvents. THF is often preferred over diethyl ether for its superior ability to solvate and stabilize the Grignard reagent.[4][7]

    • Reagent Purity: Ensure the methyl halide (e.g., methyl iodide or methyl bromide) is free from acidic impurities. Consider passing it through a small plug of activated alumina before use.

    • Titration: Before adding the ketone, consider titrating a small aliquot of your prepared Grignard reagent to determine its exact molarity. This confirms its successful formation and allows for precise stoichiometric control.

Problem 2: Significant Formation of Byproducts.

Potential Cause A: Enolization of 1-Methyl-4-piperidone The Grignard reagent can act as a base, abstracting a proton from the carbon alpha to the carbonyl group. This forms an enolate and simply regenerates the starting ketone upon aqueous workup, reducing the yield.[4][6]

  • Solution:

    • Lower the Reaction Temperature: Perform the addition of the Grignard reagent to the piperidone solution at a low temperature, typically between -78 °C and 0 °C.[4] This favors the nucleophilic addition pathway over the deprotonation (enolization) pathway.

    • Reverse Addition: Add the piperidone solution slowly to the Grignard reagent solution (reverse addition). This maintains a high concentration of the Grignard reagent, which can favor the desired bimolecular reaction. However, this must be carefully controlled to manage the exotherm.

Potential Cause B: Reduction of the Ketone If using a Grignard reagent with beta-hydrogens (e.g., ethylmagnesium bromide), it can reduce the ketone to a secondary alcohol via hydride transfer.[4][6] This is less of a concern with methylmagnesium bromide but can occur if impurities are present.

  • Solution:

    • Use High-Purity Reagents: Ensure the methyl halide used to prepare the Grignard is of high purity.

    • Maintain Low Temperatures: As with enolization, low temperatures disfavor this side reaction.

Experimental Workflow: Grignard Reaction Optimization

Grignard_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Start Start: Dry Glassware & Reagents Activate_Mg Activate Mg Turnings (Iodine crystal) Start->Activate_Mg Prep_Grignard Prepare MeMgBr in THF under N2 Activate_Mg->Prep_Grignard TLC_Check Optional: Titrate Grignard or perform Gilman test Prep_Grignard->TLC_Check Cool Cool Piperidone solution in THF to 0°C TLC_Check->Cool If successful Add_Grignard Slowly add MeMgBr (maintain T < 10°C) Cool->Add_Grignard Warm_RT Warm to Room Temp & Stir for 2h Add_Grignard->Warm_RT TLC_Monitor Monitor by TLC (vs. Starting Material) Warm_RT->TLC_Monitor Quench Quench with sat. aq. NH4Cl at 0°C TLC_Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Dry_Purify Dry (Na2SO4), Filter, Concentrate Extract->Dry_Purify Product_Alcohol Crude Tertiary Alcohol Dry_Purify->Product_Alcohol Troubleshooting_Tree Start Low Overall Yield Check_Step1 Analyze Grignard Step Product. Is Tertiary Alcohol Yield Low? Start->Check_Step1 Check_Step2 Analyze Final Product Mixture. Is Unreacted Alcohol Present? Check_Step1->Check_Step2 No, Alcohol yield is good Grignard_Fail Problem: Grignard Reaction Failure Check_Step1->Grignard_Fail Yes Ritter_Fail Problem: Incomplete Ritter Reaction Check_Step2->Ritter_Fail Yes Check_Byproducts Are elimination byproducts observed? Check_Step2->Check_Byproducts No, but other impurities exist Check_Initiation Did reaction initiate? (color change, exotherm) Grignard_Fail->Check_Initiation Activate_Mg Solution: Activate Mg (Iodine). Ensure anhydrous conditions. Check_Initiation->Activate_Mg No Check_SM Is starting ketone recovered? Check_Initiation->Check_SM Yes Enolization Problem: Enolization Check_SM->Enolization Yes Lower_Temp Solution: Lower addition temp to 0°C. Consider reverse addition. Enolization->Lower_Temp Increase_Severity Solution: Increase reaction time/temp. Ensure sufficient H2SO4. Ritter_Fail->Increase_Severity Elimination Problem: Elimination Check_Byproducts->Elimination Yes Control_Temp Solution: Control initial exotherm. Minimize total heating time. Elimination->Control_Temp

Sources

Optimization

Removing unreacted starting materials from 2-(1-Methylpiperidin-4-yl)propan-2-amine mixtures

Welcome to the technical support guide for the purification of 2-(1-Methylpiperidin-4-yl)propan-2-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who may encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(1-Methylpiperidin-4-yl)propan-2-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in isolating this target compound from unreacted starting materials and reaction byproducts. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific needs.

Compound Profile: 2-(1-Methylpiperidin-4-yl)propan-2-amine

Understanding the physicochemical properties of your target molecule is the first step in designing a robust purification strategy.

PropertyValue / ObservationImplication for Purification
Molecular Structure Contains a tertiary amine (piperidine) and a primary amine (propan-2-amine).The presence of two basic centers is the most critical feature for purification via pH-controlled liquid-liquid extraction.
pKa (Predicted) Tertiary Amine: ~10.5-11.0; Primary Amine: ~9.5-10.0.[1]Both amines are readily protonated by mild acids. The difference in basicity, though slight, can potentially be exploited for selective separation under tightly controlled pH conditions.[2]
Polarity HighThe molecule is highly polar due to the two amine groups capable of hydrogen bonding. This makes it soluble in polar solvents but can lead to challenges in normal-phase chromatography (e.g., streaking on silica gel).[3]
Physical State Likely a high-boiling liquid or a low-melting solid.High-vacuum distillation is possible but may not be effective for removing structurally similar impurities. Crystallization of a salt is often a more effective final purification step.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward, first-pass method for purifying the crude reaction mixture?

For most reaction outcomes, a liquid-liquid acid-base extraction is the most effective initial cleanup.[5] This method leverages the basicity of your target amine to separate it from non-basic (neutral) starting materials or byproducts. The general workflow involves dissolving the crude mixture in an organic solvent and washing with an aqueous acid solution. Your amine product will become protonated and move into the aqueous layer, leaving neutral impurities behind in the organic layer.

Q2: My starting material is also a basic amine. How can I separate it from my product?

This is a common challenge. The strategy depends on the nature of the starting material.

  • Different Basicity: If there is a significant pKa difference between your product and the starting material, a carefully controlled liquid-liquid extraction with a buffered aqueous solution might work.[2]

  • Different Amine Class: If you need to separate a primary amine (your product) from a secondary amine starting material (or vice-versa), derivatization techniques can be used. For instance, reacting the mixture with diethyl oxalate will form a solid oxamide with the primary amine and a liquid oxamic ester with the secondary amine, while the tertiary amine on your product's piperidine ring remains unreacted.[6][7][8]

  • Chromatography: When extractions fail, flash column chromatography is the next logical step. Given the polar nature of the product, reversed-phase (C18) or specialized normal-phase techniques are recommended.[3][9]

Q3: I'm considering column chromatography. Should I use normal-phase (silica) or reversed-phase (C18)?

For highly polar amines like this, reversed-phase chromatography is often the more reliable choice .[9]

  • Reversed-Phase (C18): Elution is typically performed with a gradient of water/acetonitrile or water/methanol. This method is excellent for separating polar compounds.

  • Normal-Phase (Silica Gel): Standard silica gel is acidic and can cause irreversible binding or significant tailing of basic amines. If you must use normal-phase, the silica should be deactivated. This is achieved by using an eluent system containing a small percentage of a base, such as 1-2% triethylamine or ammonia in methanol/dichloromethane.[10] Alternatively, using a more basic stationary phase like alumina can be effective.

Troubleshooting Guide

Issue 1: An intractable emulsion has formed during my acid-base extraction.

Emulsions are common when working with amines. They are stabilized by the detergent-like properties of the protonated amine salt.

  • Cause: Insufficient ionic strength in the aqueous phase or vigorous shaking.

  • Solution 1 (Increase Ionic Strength): Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous phase, helping to break the emulsion.

  • Solution 2 (Filtration): Pass the entire emulsified mixture through a pad of Celite® or diatomaceous earth. This can physically disrupt the droplets stabilizing the emulsion.

  • Solution 3 (Patience & Method): Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times. If an emulsion still forms, allow it to sit undisturbed for an extended period (30 minutes to several hours).

Issue 2: My compound is sticking to the silica gel column; I have low or zero recovery.

This is a classic problem caused by the interaction of the basic amine with acidic silanol groups on the silica surface.

  • Cause: Strong ionic or hydrogen-bonding interactions between the amine and the stationary phase.

  • Solution 1 (Eluent Modification): Add a competitive base to your mobile phase. A standard choice is to use a gradient of methanol in dichloromethane, with 0.5-2% of triethylamine (Et₃N) or a 7N solution of ammonia in methanol added to the polar solvent modifier.[10] This deactivates the acidic sites on the silica, allowing your compound to elute.

  • Solution 2 (Change Stationary Phase): Switch to a more inert or basic stationary phase. Alumina (basic or neutral grade) is a good alternative for purifying amines.

  • Solution 3 (Dry Loading): If your compound is poorly soluble in the initial, nonpolar phase of your gradient, it can precipitate at the top of the column. Adsorbing your crude material onto a small amount of silica or Celite® (dry loading) before placing it on the column ensures a more uniform application.[11]

Issue 3: After purification, my product is a non-crystalline oil or gum. How can I get a solid?

Many freebase amines are oils at room temperature. Converting the amine to a salt is a standard method for obtaining a stable, crystalline solid, which is often the most effective way to achieve high purity.[4]

  • Cause: The freebase form may have a low melting point or exist as an amorphous solid. Impurities can also inhibit crystallization.

  • Solution 1 (Salt Formation): Dissolve the purified oil in a suitable solvent like diethyl ether, ethyl acetate, or isopropanol. Add a solution of HCl in ether (or another acid like oxalic acid) dropwise.[12] The corresponding ammonium salt will often precipitate as a crystalline solid, which can be isolated by filtration and washed with a cold solvent.[13]

  • Solution 2 (TCA Precipitation): A modern approach involves using trichloroacetic acid (TCA) to precipitate the amine salt from a solvent like acetonitrile. The resulting TCA salt can then be heated, which causes decarboxylation of the TCA to volatile chloroform and CO₂, liberating the pure freebase amine directly.[14][15]

Visualized Purification Workflows

The following diagrams illustrate the decision-making process and key techniques for purifying your target compound.

G cluster_0 Purification Strategy start Crude Reaction Mixture lle Liquid-Liquid Acid-Base Extraction start->lle Initial Cleanup purity_check1 Assess Purity (TLC, LCMS, NMR) lle->purity_check1 chromatography Flash Chromatography (Reversed-Phase or Amine-Modified Normal-Phase) purity_check1->chromatography Impurities Remain final_product Pure Product (>98%) purity_check1->final_product Purity OK purity_check2 Assess Purity chromatography->purity_check2 crystallization Salt Formation & Recrystallization purity_check2->crystallization Minor Impurities or Amorphous Oil purity_check2->final_product Purity OK crystallization->final_product Final Polish

Caption: High-level decision workflow for purification.

G cluster_1 Detailed Acid-Base Extraction start Crude Mixture in Organic Solvent (e.g., EtOAc, DCM) wash_acid Wash with Aqueous Acid (e.g., 1M HCl) start->wash_acid org_layer1 Organic Layer: Neutral Impurities wash_acid->org_layer1 Separated aq_layer1 Aqueous Layer: Protonated Amine Product (R-NH3+ Cl-) wash_acid->aq_layer1 Contains Product basify Basify with NaOH to pH > 12 aq_layer1->basify extract_org Extract with Organic Solvent basify->extract_org aq_layer2 Aqueous Layer: Inorganic Salts (NaCl) extract_org->aq_layer2 Discard org_layer2 Organic Layer: Pure Freebase Amine extract_org->org_layer2 Contains Product

Caption: Workflow for purification by acid-base extraction.

Detailed Experimental Protocols

Protocol 1: General Acid-Base Liquid-Liquid Extraction

This protocol is designed to isolate basic amines from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Use approximately 10-20 mL of solvent per gram of crude material. Transfer the solution to a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake gently for 1-2 minutes, periodically venting to release pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer, which now contains your protonated amine product, into a clean flask.[5]

  • Re-extraction (Optional): To ensure complete recovery, wash the remaining organic layer once more with a smaller volume of 1 M HCl and combine the aqueous layers. The organic layer, containing neutral impurities, can now be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) solution with stirring until the pH of the solution is >12 (verify with pH paper). You may observe the freebase amine precipitating or forming an oily layer.

  • Product Extraction: Transfer the basic aqueous solution back to a separatory funnel. Extract the freebase amine with three portions of an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified freebase amine.

Protocol 2: Purification by Flash Column Chromatography (Amine-Modified Normal-Phase)

This method is for separating the target amine from impurities of similar basicity but different polarity.

  • Solvent System Selection: Using thin-layer chromatography (TLC), find a solvent system that gives your product an Rf value of approximately 0.2-0.3. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH).[10]

  • Mobile Phase Preparation: Prepare your mobile phase. For a 95:5 DCM:MeOH system, for example, you will prepare two solutions:

    • Solvent A: 100% DCM

    • Solvent B: 95% DCM, 5% MeOH, with 1% triethylamine (Et₃N) added. The Et₃N is crucial for preventing tailing.

  • Column Packing: Pack a silica gel column with your nonpolar solvent (Solvent A).

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM. If it is not fully soluble, you can pre-adsorb it onto a small amount of silica gel to create a dry load.[11]

  • Elution: Run the column using a gradient, starting with 100% Solvent A and gradually increasing the proportion of Solvent B. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the last traces of triethylamine may require high vacuum.

References

  • Separation of primary , secondary and tertiary amines by Hoffmann's method. CHEM-GUIDE.

  • Describe a chemical method for separating primary, secondary and tertiary amines from its mixture. Brainly.in.

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.

  • Automated High-Throughput Liquid−Liquid Extraction for Initial Purification of Combinatorial Libraries. Analytical Chemistry - ACS Publications.

  • Solvent Systems for Flash Column Chromatography. University of Rochester.

  • Liquid–liquid extraction. Wikipedia.

  • Amine Extraction in the Laboratory. Al-Kimia.

  • Separation Of A Mixture Of Amines. Physics Wallah.

  • Separation of primary, secondary and tertiary amines by Hoffmann's method. Chemistry Notes.

  • Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering (RSC Publishing).

  • What is the separation of quaternary ammonium salt from primary, secondary, and tertiary amines? Quora.

  • Column Chromatography Notes. Membrane Solutions.

  • Amine Troubleshooting. Sulfur Recovery Engineering Inc.

  • Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry.

  • Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG.

  • Flash Chromatography: Principles & Applications. Phenomenex.

  • Process for recovery of amines from aqueous solutions by solvent treatment and distillation. Google Patents.

  • General methods for flash chromatography using disposable columns. PMC.

  • Trichloroacetic acid fueled practical amine purifications. PMC - NIH.

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.

  • Amine Plant Troubleshooting and Optimization. Scribd.

  • Optimization of Amine Sweetening Units. Bryan Research & Engineering, LLC.

  • Isolation (Recovery). University of Alberta.

  • Workup: Amines. University of Rochester.

  • 2-(1-Methylpiperidin-4-yl)-2-phenylethan-1-amine. PubChem - NIH.

  • Forming oxalate salts of amines. Sciencemadness.org.

  • RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO.

  • FILTRATION APPLICATIONS IN GAS (AMINE) SWEETENING SYSTEMS. Jonell Systems.

  • How should I purify a complex, polar, amide reaction mixture? Biotage.

  • Recrystallization and Crystallization. University of California, Irvine.

  • Preparation method of 2-amino-2- (1-methyl-4-piperidyl) propane-1-alcohol. Google Patents.

  • N-[(Piperidin-3-yl)methyl]propan-2-amine Properties. EPA.

  • 1-[1-(2-Methylpropyl)piperidin-4-yl]propan-1-amine. PubChem.

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem.

  • Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists. Google Patents.

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC.

  • Show how to synthesize the following amines from the indicated starting materials by reductive amination. Vaia.

  • Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. Benchchem.

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC.

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Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-(1-Methylpiperidin-4-yl)propan-2-amine

Welcome to the technical support guide for 2-(1-Methylpiperidin-4-yl)propan-2-amine. This document is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges in th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(1-Methylpiperidin-4-yl)propan-2-amine. This document is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges in the synthetic manipulation of this compound. The unique structural architecture of this amine presents significant steric challenges that can impede common transformations. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these complexities and achieve your synthetic goals.

Understanding the Core Challenge: A Molecule Designed for Hindrance

The primary difficulty in working with 2-(1-Methylpiperidin-4-yl)propan-2-amine stems from its profound steric congestion around the primary amine. This is not a simple primary amine; it is an α-tertiary amine, where the nitrogen atom is attached to a fully substituted carbon. This arrangement is analogous to the notoriously unreactive neopentyl-type structures.[1][2]

Two key structural features contribute to this challenge:

  • The α-Tertiary Carbon: The primary amine is bonded to a quaternary carbon, which is itself substituted by two methyl groups and the bulky piperidine ring. This severely restricts the trajectory of incoming electrophiles.

  • The Bulky Piperidine Substituent: The 4-position of the 1-methylpiperidine ring is a large, conformationally demanding group that acts as a shield, further blocking access to the primary amine's lone pair of electrons.

This steric bulk dramatically reduces the nucleophilicity of the amine, even though its basicity remains relatively unaffected.[3][4] Consequently, standard reaction protocols often result in low yields, slow reaction rates, or complete failure.

Caption: Molecular structure highlighting the sterically encumbered α-tertiary primary amine.

Frequently Asked Questions (FAQs)

Q1: Why are my standard N-acylation or N-alkylation reactions failing with this amine? A1: The core issue is severe steric hindrance. The bulky groups surrounding the primary amine physically block the approach of electrophiles, preventing the necessary orbital overlap for bond formation. This dramatically increases the activation energy of the reaction. While the amine is basic, its nucleophilicity is exceptionally low, rendering many standard protocols ineffective.[5][6]

Q2: My reaction requires a base. Will the tertiary piperidine nitrogen interfere? A2: Yes, this is a critical consideration. The molecule contains two basic centers: the primary amine and the tertiary piperidine amine. While the primary amine is the target for reactions like acylation, the tertiary amine can be protonated by any acid generated in situ (e.g., HCl from an acyl chloride). This can neutralize your starting material. Furthermore, in alkylation reactions, the tertiary amine can compete as a nucleophile, leading to the formation of a quaternary ammonium salt byproduct. Careful selection of reagents and conditions is necessary to ensure selectivity.

Q3: What are the first simple adjustments I should try for a sluggish reaction? A3: Before moving to more complex solutions, consider these initial modifications:

  • Increase Temperature: Providing more thermal energy can help overcome the high activation barrier. Use of a sealed-tube or microwave reactor can be particularly effective.

  • Increase Reaction Time: Some reactions with hindered substrates are simply very slow and may require extended periods (24-72 hours) to reach completion.

  • Use a More Reactive Reagent: Switch from a less reactive electrophile to a more potent one. For example, use an acyl chloride instead of a carboxylic acid with a coupling agent.[7][8]

Q4: Are there alternative synthetic strategies if direct functionalization remains unsuccessful? A4: Absolutely. When direct modification of the amine fails, a retrosynthetic approach is often the best solution. Instead of starting with 2-(1-Methylpiperidin-4-yl)propan-2-amine, design a synthesis where the sterically hindered C-N bond is formed in a later step. For instance, a Ritter-type reaction could be used to generate the corresponding amide, which can then be reduced to the target amine.[5] This avoids battling the steric hindrance of the pre-formed amine.

Troubleshooting Guide: Reaction-Specific Protocols

This section provides detailed troubleshooting for common synthetic transformations.

Issue 1: Failed or Low-Yield N-Acylation (Amide Bond Formation)

The formation of an amide bond is frequently the most challenging reaction with this substrate. The low nucleophilicity of the amine often leads to failure with standard peptide coupling reagents.

Troubleshooting Workflow: N-Acylation

G start N-Acylation Attempt cond1 Standard Coupling (EDC, DCC) Fails? start->cond1 strat1 Strategy 1: Use Highly Reactive Acylating Agent cond1->strat1 Yes strat2 Strategy 2: Employ High-Potency Coupling Reagent cond1->strat2 Yes strat3 Strategy 3: Force Conditions (High Temp / Microwave) cond1->strat3 Yes success Success strat1->success fail Consider Alternative Retrosynthetic Route strat1->fail strat2->success strat2->fail strat3->success strat3->fail

Caption: Decision workflow for troubleshooting N-acylation reactions.

Recommended Solutions & Protocols

StrategyRationale & Key Considerations
1. Use a More Reactive Acylating Agent Standard coupling reagents generate an activated species that may not be electrophilic enough. Using a pre-formed, highly reactive agent like an acyl chloride or anhydride bypasses this issue.[7] An external, non-nucleophilic base is required to scavenge the acid byproduct.
2. Employ High-Potency Coupling Reagents Reagents like HATU , HBTU , or BOP-Cl are specifically designed to activate carboxylic acids for coupling with unreactive amines.[9][10] They form highly reactive intermediates. These reactions are typically run with a tertiary amine base like DIPEA or N-methylmorpholine.
3. Utilize an Alternative Reaction Mechanism For certain substrates, adding organometallic reagents to N-carboxyanhydrides (NCAs) can form hindered N-acyl amino acids in a process that circumvents traditional acylation chemistry.[11] This is a more specialized approach but can be highly effective.

Protocol 1: Acylation using Acyl Chloride

  • Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 2-(1-Methylpiperidin-4-yl)propan-2-amine (1.0 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Add the desired acyl chloride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40 °C) may be applied.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography. Using silica treated with triethylamine (e.g., 1-2% TEA in the eluent) can prevent product streaking.[5]

Issue 2: Failed or Low-Yield N-Alkylation

Direct N-alkylation is challenging due to the high steric barrier of the SN2 transition state. Reactions with standard alkyl halides often fail.

Recommended Solutions & Protocols

StrategyRationale & Key Considerations
1. Switch to a Better Leaving Group Alkyl halides (I > Br > Cl) are often insufficient. Using an alkylating agent with a superior leaving group, such as an alkyl tosylate (OTs) or triflate (OTf) , significantly increases the electrophilicity of the carbon center.[12]
2. Employ a Strong, Non-Nucleophilic Base Pre-deprotonating the amine with a strong base (e.g., NaH, KHMDS) can generate the corresponding amide anion, which is a much more potent nucleophile. This strategy must be employed in a scrupulously anhydrous solvent (e.g., THF, DMF).
3. Advanced Catalytic Methods Modern methods like photoredox-nickel dual catalysis can facilitate the coupling of alkyl halides with amines via a radical-mediated pathway.[1][13] This mechanism is less sensitive to steric effects than traditional SN2 reactions and represents a state-of-the-art solution for forming bonds to α-tertiary amines.

Protocol 2: Alkylation using an Alkyl Tosylate

This protocol is adapted from methodologies developed for hindered secondary amines and may require optimization.[12]

  • Setup: To a solution of 2-(1-Methylpiperidin-4-yl)propan-2-amine (1.0 eq) in a high-boiling solvent like toluene or DMF, add the alkyl tosylate (1.1 - 1.5 eq).

  • Base Addition: Add a strong, sterically hindered, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) or Proton-Sponge (1.5 eq) to act as an acid scavenger.

  • Reaction: Heat the reaction mixture to 80-120 °C and stir for 24-48 hours under an inert atmosphere. Monitor the reaction by LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash sequentially with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

References

  • Sommer, H. Z., & Jackson, L. L. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. [Link]

  • Rosenthal, D., & Watson, D. A. (2023). Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines. Organic Chemistry Portal. [Link]

  • Rosenthal, D., Shields, J. D., & Watson, D. A. (2023). Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines. Journal of the American Chemical Society, 145(8), 4707–4715. [Link]

  • Stork, G., & Landesman, H. K. (1957). The Alkylation of Enamines. Journal of the American Chemical Society, 79(20), 5513–5514. (Note: While not directly cited in the text, this reference provides foundational context on amine reactivity). [Link]

  • Zhang, Y., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Molecules, 27(14), 4434. [Link]

  • D'Andrea, S. V., et al. (2014). Acylation of hindered amines and functionalized bis-peptides obtained thereby.
  • Scott, M. S., & Zhdankin, V. V. (2014). Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. Organic Letters, 16(6), 1634–1637. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Practical catalytic method for synthesis of sterically hindered anilines. Chemical Science, 2(1), 27–50. (Note: While focused on anilines, the principles are relevant). [Link]

  • Fernández, I., et al. (2023). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Dalton Transactions, 52(25), 8565–8575. [Link]

  • Menche, D., et al. (2006). Synthesis of hindered tertiary amines by a mild reductive amination procedure. Synlett, 2006(19), 3255-3258. [Link]

  • Green, N. J., & Woodward, R. L. (2020). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews, 120(16), 9337–9389. [Link]

  • Le, C., & Stephenson, C. R. J. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society, 142(4), 1753–1758. [Link]

  • Organic Chemistry Portal. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles [Video]. YouTube. [Link]

  • He, Y., et al. (2022). NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. Nature Communications, 13(1), 1-9. [Link]

  • Shaalaa.com. (2022, March 28). Assertion: Acylation of amines gives a monosubstituted product whereas alkylation of amines gives polysubstituted product. Reason: Acyl group sterically hinders the approach of further acyl groups. [Link]

  • Reddit. (2021, February 7). steric hinderance and basicity. r/Mcat. [Link]

  • Chen, C., et al. (2020). Study on the mechanism and kinetics of amine with steric hindrance absorbing CO2 in non-aqueous/aqueous solution. Chemical Engineering Journal, 380, 122497. [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Zhang, Z., et al. (2022). A New Measurement of Amine Steric Hindrance – N Exposure. ChemRxiv. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Sharma, S., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 22(19), 6044–6048. [Link]

  • Ascher, T., et al. (2020). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 9(1), 26-36. [Link]

  • ResearchGate. (n.d.). Evolution of amide bond formation. [Link]

  • Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy [Video]. YouTube. [Link]

  • Khan Academy. (2013, February 13). Steric hindrance [Video]. YouTube. [Link]

Sources

Optimization

Purification of 2-(1-Methylpiperidin-4-yl)propan-2-amine via flash column chromatography

Welcome to the technical support guide for the purification of 2-(1-Methylpiperidin-4-yl)propan-2-amine. This document provides a comprehensive, experience-driven approach to tackling the unique challenges associated wit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(1-Methylpiperidin-4-yl)propan-2-amine. This document provides a comprehensive, experience-driven approach to tackling the unique challenges associated with purifying this highly basic and polar compound using flash column chromatography. Our goal is to move beyond simple instructions and equip you with the causal understanding needed to troubleshoot and optimize your separations effectively.

Understanding the Challenge: The Nature of the Analyte

2-(1-Methylpiperidin-4-yl)propan-2-amine possesses two basic nitrogen centers: a tertiary amine within the piperidine ring and a primary amine. This dual basicity is the central challenge in its purification on standard silica gel.

  • The Problem with Silica: Standard silica gel is weakly acidic due to the presence of surface silanol groups (Si-OH).[1][2] These acidic sites can strongly and often irreversibly interact with basic compounds like our target amine.[1] This acid-base interaction leads to several common issues:

    • Severe Peak Tailing: The compound "smears" down the column, resulting in broad peaks that are difficult to resolve from impurities.[3][4]

    • Irreversible Adsorption: A portion of the compound binds so strongly to the silica that it does not elute, leading to significant yield loss.[1]

    • On-Column Degradation: For more sensitive amines, the acidic environment can cause decomposition.

To achieve a successful purification, we must mitigate these interactions. This guide will focus on two primary strategies: deactivating the silica stationary phase with a basic modifier and, alternatively, using a specialized amine-functionalized stationary phase.

Pre-Purification Analysis: Method Development with TLC

Before committing your crude sample to a column, a thorough analysis using Thin Layer Chromatography (TLC) is essential for method development.[5]

Objective: To find a solvent system that provides a target Rf value between 0.15 and 0.40 for the desired compound while maximizing separation from impurities.[5]

Recommended TLC Procedure:

  • Prepare Stock Solutions: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Methanol).

  • Spot the Plate: Use a capillary tube to spot the solution onto a standard silica gel TLC plate.

  • Develop the Plate: Test various mobile phase systems. Given the polar and basic nature of the target, start with polar solvent systems.[6]

  • Test Basic Modifiers: Crucially, test the same solvent systems with the addition of a basic modifier. This will almost certainly be required.

    • System A (Standard): Dichloromethane (DCM) / Methanol (MeOH)

    • System B (Modified): DCM / MeOH with 1-2% Triethylamine (TEA) or 1-2% Ammonium Hydroxide (conc. aq. NH4OH).

  • Visualize and Analyze: Use a UV lamp (if the compound is UV active) and/or a potassium permanganate (KMnO4) stain to visualize the spots. Observe the difference in spot shape and Rf value between the standard and modified systems. The modified system should show a rounder, less streaky spot with a higher Rf.[7]

ParameterRecommendation & Rationale
Stationary Phase (TLC) Standard Silica Gel 60 F254 plates.
Initial Mobile Phase 95:5 DCM / MeOH. This is a good starting point for polar compounds.
Basic Modifier 1-2% v/v Triethylamine (TEA) or Ammonium Hydroxide. TEA is volatile and easily removed, while NH4OH is also effective. The modifier neutralizes acidic silanols.[8][9]
Target Rf 0.15 - 0.40. This range ensures the compound elutes from the column in a reasonable volume without running too close to the solvent front.[5]

Core Protocol: Flash Column Chromatography

This protocol assumes the use of standard silica gel, deactivated with a basic modifier, as this is the most common setup in research labs.

Step-by-Step Experimental Workflow
  • Column Selection & Packing:

    • Choose a column size appropriate for your sample mass. A general rule is to use 40-100g of silica per 1g of crude material, depending on the difficulty of the separation.[10]

    • Pack the column using the chosen mobile phase (including the basic modifier) as a slurry. Ensure the silica bed is well-settled and free of cracks.

  • Column Equilibration:

    • Flush the packed column with at least 3-5 column volumes (CV) of the initial mobile phase (e.g., 98:2:1 DCM/MeOH/TEA). This is a critical step to ensure the entire silica bed is neutralized by the basic modifier before the sample is introduced.[7]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like DCM). Add ~2-3 times the sample weight of silica gel. Evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the column bed. Dry loading prevents solvent mismatch issues and leads to sharper bands.[5]

    • Liquid Loading: If dry loading is not feasible, dissolve the sample in the absolute minimum volume of the initial mobile phase or a weak solvent like DCM.[10] Inject the solution slowly and evenly onto the column head.

  • Elution and Fraction Collection:

    • Begin elution with your starting mobile phase.

    • If a gradient is required (as determined by TLC), gradually increase the concentration of the more polar solvent (Methanol). A typical gradient might be from 2% MeOH to 10% MeOH over 10-15 column volumes.

    • Collect fractions throughout the run. The size of the fractions should be proportional to the column size.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC using the same eluent system.

    • Spot the fractions alongside a reference spot of your crude material.

    • Identify the fractions containing the pure desired product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator. Note that removing the final traces of TEA may require co-evaporation with another solvent or placing the sample under high vacuum.

Visual Workflow: Purification Process

// Node Definitions Crude [label="Crude Sample\nAnalysis", fillcolor="#F1F3F4", fontcolor="#202124"]; TLC [label="Method Development\n(TLC with Modifier)", fillcolor="#FBBC05", fontcolor="#202124"]; Pack [label="Column Packing &\nEquilibration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Load [label="Sample Loading\n(Dry Load Preferred)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Elute [label="Elution & Fraction\nCollection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Fraction Analysis\n(TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Pool [label="Pool Pure Fractions &\nSolvent Evaporation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pure [label="Pure Compound\nVerification", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Crude -> TLC [label="Assess Purity"]; TLC -> Pack [label="Optimized\nSolvent System"]; Pack -> Load; Load -> Elute; Elute -> Analysis [label="Monitor Elution"]; Analysis -> Pool [label="Identify Pure\nFractions"]; Pool -> Pure; } DOT Caption: Workflow for amine purification via flash chromatography.

Troubleshooting Guide & FAQs

Here are direct answers to common issues encountered during the purification of 2-(1-Methylpiperidin-4-yl)propan-2-amine and similar compounds.

Q1: My compound is streaking badly on the TLC plate and won't move off the baseline, even with 90:10 DCM/MeOH. What's wrong?

A: This is the classic sign of strong acid-base interaction between your basic amine and the acidic silica gel.[3] The compound is being protonated and binding tightly to the stationary phase.[7]

  • Solution: Immediately add a basic modifier to your eluent. Prepare a new developing jar with your mobile phase (e.g., 90:10 DCM/MeOH) plus 1-2% triethylamine (TEA) or ammonium hydroxide. You should see the Rf value increase significantly and the spot shape improve dramatically to be rounder and more compact.[8]

Q2: I've added TEA to my mobile phase, and now my compound runs at the solvent front (Rf ≈ 1.0). How do I get it back on the plate?

A: The addition of a basic modifier deactivates the silica so effectively that the polarity of your mobile phase is now too high.

  • Solution: You need to reduce the overall polarity of the eluent. Keep the 1-2% TEA, but decrease the amount of the polar component (Methanol). Try starting with 98:2 DCM/MeOH + 1% TEA, or even consider a less polar system like Ethyl Acetate / Hexanes + 1% TEA if your impurities are much less polar.

Q3: My purification resulted in a very low yield, even though the crude NMR looked clean. Where did my compound go?

A: This is likely due to irreversible adsorption onto the column.[1] If you did not adequately equilibrate the column with a basic modifier before loading your sample, the acidic sites at the top of the column will permanently bind a significant portion of your product.

  • Solution: Always pre-flush the column with at least 3-5 column volumes of mobile phase containing the basic modifier.[7] This ensures the entire stationary phase is neutralized before it ever contacts your amine. For extremely precious samples, using an amine-functionalized silica column is a more foolproof alternative.[2]

Q4: The peak for my product is still tailing on the column, even with TEA in the mobile phase. How can I improve the peak shape?

A: While TEA is effective, sometimes tailing persists due to other secondary interactions or insufficient deactivation.[4]

  • Troubleshooting Steps:

    • Increase Modifier Concentration: Try increasing the TEA concentration to 2-3%.

    • Try a Stronger Base: Use 1-2% concentrated ammonium hydroxide instead of TEA. The ammonia can sometimes be more effective.

    • Check for Overloading: Injecting too much sample for the column size can cause tailing.[11] Ensure you are within the recommended loading capacity (typically 1-10% w/w depending on separation difficulty).[10]

    • Consider an Alternative Stationary Phase: If the problem persists, standard silica may not be suitable. An amine-functionalized silica column has a basic surface that repels basic compounds, often yielding superior peak shapes without needing a mobile phase modifier.[3]

Q5: Is it better to use an amine-functionalized silica column instead of adding a modifier?

A: It depends on your specific needs and resources.

  • Standard Silica + Modifier:

    • Pros: Inexpensive, readily available materials.[8]

    • Cons: The modifier must be removed from the final product, which can be difficult. The chromatography can sometimes be less reproducible.[3]

  • Amine-Functionalized Silica:

    • Pros: Excellent peak shape for basic compounds without modifiers, simplifying workup.[2][3] Highly reproducible results.

    • Cons: More expensive than standard silica. May have lower overall resolving power for compounds that are not basic.

For routine purifications where removing TEA is not an issue, the modified standard silica method is often sufficient. For difficult separations or high-purity requirements, an amine-functionalized column is an excellent and often time-saving investment.[12]

References

  • University of Rochester. Solvent Systems for Flash Column Chromatography. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Welch Materials. Triethylamine as a Mobile Phase Additive: What Does It Do?. [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]

  • Biotage. Is there an easy way to purify organic amines?. [Link]

  • Chromatography Forum. use of Triethylamine. [Link]

  • Kinesis. Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Link]

  • Pharma Growth Hub. Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]

  • Reddit. TLC and streaking: why add triethylamine?. [Link]

  • King Group. Successful Flash Chromatography. [Link]

  • Biotage. How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification?. [Link]

  • Journal of Chromatographic Science. Troubleshooting in Chromatography. [Link]

  • Chemistry LibreTexts. Running a flash column. [Link]

  • ALWSCI. Common Causes Of Peak Tailing in Chromatography. [Link]

  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

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Troubleshooting

Minimizing side reactions during the acylation of 2-(1-Methylpiperidin-4-yl)propan-2-amine

Technical Support Center: Acylation of Hindered Amines Subject: Minimizing Side Reactions for 2-(1-Methylpiperidin-4-yl)propan-2-amine Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acylation of Hindered Amines Subject: Minimizing Side Reactions for 2-(1-Methylpiperidin-4-yl)propan-2-amine Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Steric-Electronic Paradox

You are working with 2-(1-Methylpiperidin-4-yl)propan-2-amine , a substrate that presents a classic synthetic conflict.

  • Steric Wall: The primary amine is attached to a tertiary carbon (gem-dimethyl substitution).[1] This creates a "neopentyl-like" steric environment, significantly reducing the nucleophilic attack rate of the amine nitrogen.

  • Competitive Nucleophile: The piperidine nitrogen (N-1) is a tertiary amine.[1] While less nucleophilic than a primary amine in vacuum, it is sterically accessible and highly basic.

The Problem: Standard acylation protocols (e.g., EDC/NHS, Schotten-Baumann) often result in low conversion or complex mixtures because the reagent hydrolyzes before the hindered amine can react, or the piperidine nitrogen interferes.

This guide details the specific troubleshooting steps to overcome these barriers.

Part 1: Critical Reagent Selection (The "What")

Q: Why are my standard EDC/HOBt couplings failing? A: Carbodiimide couplings rely on the formation of an O-acylisourea intermediate, which has a short half-life.[1] Your amine is too sterically hindered to intercept this intermediate before it rearranges or hydrolyzes.

Recommendation: Move up the reactivity hierarchy.

Reagent ClassSuitabilityNotes
Acid Chlorides (RCOCl) High The gold standard for this substrate.[1] Smallest electrophile, highest reactivity.
Acyl Fluorides (RCOF) Critical Use if Acid Chlorides are unstable. Acyl fluorides are stable to flash chromatography but highly reactive toward hindered amines (Schafmeister’s method).
HATU / HCTU Medium Only works if used with HOAt and extended reaction times. Often requires heating (40–60°C).
Anhydrides Low Generally too slow; requires DMAP which complicates purification.

Part 2: Troubleshooting Specific Side Reactions

Q: I see a major impurity by LCMS that corresponds to [M+Acyl]. Is this my product? A: Not necessarily. This is the most common pitfall with piperidine derivatives.

Issue 1: The "Piperidine Trap" (Acylammonium Formation)

Because the primary amine is hindered, the acylating agent (R-CO-X) may react with the tertiary piperidine nitrogen first, forming a quaternary N-acylammonium salt .

  • Symptoms: Product mass is observed, but the compound is water-soluble or unstable during workup.

  • The Fix: This reaction is usually reversible.

    • Use Non-Nucleophilic Base: Use DIPEA (Hünig’s Base) instead of Pyridine or TEA. DIPEA is too bulky to attack the acyl chloride but basic enough to scavenge HCl.

    • Thermodynamic Control: Heat the reaction (reflux in DCM or THF). The N-acylammonium salt is a kinetic product; heating promotes the dissociation and allows the thermodynamically stable amide (on the primary amine) to form.

Issue 2: Hydrolysis of Reagent
  • Symptoms: Recovery of starting material and carboxylic acid.[2]

  • Cause: The reaction rate of your hindered amine is

    
    . Even trace water competes effectively.
    
  • The Fix:

    • Use anhydrous DCM (distilled over CaH2 or from a solvent system).

    • Add a desiccant (e.g., molecular sieves 4Å) directly to the reaction flask if using HATU/DMF conditions.

Part 3: Mechanism & Pathway Visualization

The following diagram illustrates the competitive pathways. Your goal is to block the red paths and accelerate the green path.

ReactionPathways Substrate Substrate (Hindered Amine) AcylAmmonium N-Acylammonium Salt (Kinetic Trap) Substrate->AcylAmmonium Fast Attack by Piperidine N Amide Desired Amide (Thermodynamic Product) Substrate->Amide Slow Attack by Hindered Primary NH2 AcylAgent Acylating Agent (R-CO-Cl) AcylAgent->AcylAmmonium Side Reaction AcylAgent->Amide Direct Acylation Hydrolysis Carboxylic Acid (Dead End) AcylAgent->Hydrolysis Trace H2O AcylAmmonium->Substrate Reversible AcylAmmonium->Amide Acyl Transfer (Requires Heat)

Caption: Competitive reaction pathways. Note that the N-Acylammonium salt (yellow) can act as an acyl-transfer agent if heated, but represents a trap at low temperatures.

Part 4: Optimized Protocol (The "How")

Method: Acid Chloride Acylation with Phase Control

This protocol minimizes the "Piperidine Trap" by using a non-nucleophilic base and high concentration.

Reagents:

  • Substrate: 1.0 equiv

  • Acid Chloride: 1.2 – 1.5 equiv

  • Base: DIPEA (N,N-Diisopropylethylamine): 2.0 equiv

  • Solvent: Anhydrous Dichloromethane (DCM) [Concentration: 0.2 M]

Step-by-Step:

  • Preparation: Dry the substrate amine under high vacuum for 1 hour to remove trace moisture.

  • Dissolution: Dissolve the substrate and DIPEA in anhydrous DCM under Argon/Nitrogen atmosphere.

  • Addition: Cool to 0°C. Add the Acid Chloride dropwise over 10 minutes.

    • Why? Although the amine is hindered, cooling prevents uncontrolled exotherms that could degrade the acid chloride.

  • The "Push": Allow to warm to Room Temperature (RT). If LCMS shows <50% conversion after 2 hours, heat to reflux (40°C) .

    • Technical Insight: The thermal energy is required to overcome the steric barrier of the gem-dimethyl group.

  • Quench: Add saturated aqueous NaHCO3.

  • Workup: Extract with DCM. Wash organic layer with Brine. Dry over Na2SO4.

    • Crucial Check: Do NOT wash with strong acid (1M HCl). This will protonate the piperidine and extract your product into the aqueous layer.

Part 5: FAQ - Quick Troubleshooting

Q: I cannot use Acid Chlorides because my acid is sensitive. What now? A: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) .

  • Protocol: Mix Acid (1.0 eq) + TFFH (1.1 eq) + DIPEA (2.5 eq) in DCM. Stir 15 mins to form the Acyl Fluoride in situ. Then add your hindered amine. Acyl fluorides are smaller than OBt esters and react better with hindered amines.

Q: My yield is low, and I see a dimer. A: If your acid chloride has alpha-protons (e.g., Acetyl Chloride, Propanoyl Chloride), the base (DIPEA) might be promoting Ketene formation .

  • Fix: Add the base slowly to the mixture of Amine + Acid Chloride, rather than having the base present initially.[3] This ensures the amine competes for the acid chloride before the base can deprotonate it to a ketene.

References

  • Reactivity of Hindered Amines

    • Mechanism of Acylation:[4][5] Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Section: Amides from Acyl Chlorides).[3][6]

    • Context: Explains the nucleophilic attack trajectory and steric retard
  • Acyl Fluorides for Difficult Couplings

    • Source: Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Acyl Fluorides and Their Conversion to Amides." Journal of the American Chemical Society, 117(19), 5401-5402.
    • Link:

  • Piperidine Acylation Dynamics

    • Source: Due-Hansen, M. E., et al.[6] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[3][6] Organic & Biomolecular Chemistry, 14, 949-953 (2016).

    • Link:

    • Context: specifically addresses the failure of HATU/EDC with hindered systems and the superiority of Acyl Fluoride/Chloride methods.
  • Base Selection in Acylation

    • Source: "Common Coupling Reagents and Additives."[7] Organic Chemistry Portal.

    • Link:

Sources

Optimization

Technical Support Center: A Guide to Handling Hygroscopic Salts of 2-(1-Methylpiperidin-4-yl)propan-2-amine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for handling the hygrosco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for handling the hygroscopic salts of 2-(1-Methylpiperidin-4-yl)propan-2-amine. Given that amine salts, particularly those with polar functional groups, often exhibit hygroscopicity—the tendency to absorb moisture from the atmosphere—this document outlines the best practices to ensure the integrity, stability, and accurate handling of this compound throughout your experimental workflow. While specific hygroscopicity data for 2-(1-Methylpiperidin-4-yl)propan-2-amine may not be readily available, the principles and protocols detailed herein are derived from established best practices for managing hygroscopic pharmaceutical compounds and amine salts.

Hygroscopicity can introduce significant variability into experimental results by altering the physical and chemical properties of a substance.[1] This can lead to issues such as inaccurate weighing, caking of the solid, and even chemical degradation through pathways like hydrolysis.[1] Adherence to the following guidelines will help mitigate these risks and ensure the reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and how can it affect my experiments with 2-(1-Methylpiperidin-4-yl)propan-2-amine salts?

A1: Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment. For a compound like 2-(1-Methylpiperidin-4-yl)propan-2-amine, which is often supplied as a salt (e.g., hydrochloride), moisture absorption can lead to several experimental challenges:

  • Inaccurate Mass Determination: The continuous absorption of atmospheric water during weighing will lead to an overestimation of the compound's mass, resulting in the preparation of solutions with lower-than-intended concentrations.

  • Physical State Alteration: Moisture can cause the crystalline salt to become sticky, oily, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and transfer.[1]

  • Chemical Instability: The presence of water can promote the degradation of the compound, particularly if other reactive functionalities are present. For piperidine derivatives, moisture can impact their stability.[2]

  • Reduced Potency and Altered Bioavailability: In a drug development context, changes in the physical form and chemical purity of an active pharmaceutical ingredient (API) can significantly impact its performance.

Q2: How should I properly store salts of 2-(1-Methylpiperidin-4-yl)propan-2-amine to minimize moisture absorption?

A2: Proper storage is the first line of defense against hygroscopicity. The primary goal is to create a low-humidity environment for the compound.

  • Primary Container: Always keep the compound in a tightly sealed container. For particularly sensitive salts, consider using a container with a polytetrafluoroethylene (PTFE)-lined cap.

  • Desiccator: Store the primary container inside a desiccator containing a suitable desiccant, such as silica gel, anhydrous calcium sulfate (Drierite®), or molecular sieves. Ensure the desiccant is active (e.g., blue for indicating silica gel) and regenerate or replace it regularly.

  • Inert Atmosphere: For highly hygroscopic materials or long-term storage, a glove box or glove bag filled with an inert gas (e.g., nitrogen or argon) provides the most robust protection against moisture.[3]

  • Temperature: Store the compound at the temperature recommended by the supplier, as temperature fluctuations can affect the humidity inside the container.

Q3: I am struggling to get a stable reading on the analytical balance when weighing a salt of 2-(1-Methylpiperidin-4-yl)propan-2-amine. What should I do?

A3: This is a classic sign of a hygroscopic substance actively absorbing moisture. To obtain an accurate weight, you must minimize the compound's exposure to the atmosphere.

  • Work Efficiently: Prepare everything you need in advance (spatula, weigh boat, etc.) to minimize the time the container is open.

  • Use a Suitable Weighing Vessel: A weighing bottle with a ground glass stopper or a small vial with a cap is preferable to an open weigh boat as it limits air exposure.

  • Weighing by Difference: Weigh the sealed container with the compound, quickly transfer the approximate amount needed to your receiving flask, and then re-weigh the sealed container. The difference in weight is the amount of compound transferred. This method avoids prolonged exposure of the compound on the balance pan.

  • Controlled Environment: If available, perform the weighing inside a glove box or a balance enclosure with controlled humidity.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem 1: Inconsistent results in biological assays or chemical reactions.
  • Potential Cause: The most likely culprit is an inaccurate initial concentration of your 2-(1-Methylpiperidin-4-yl)propan-2-amine salt solution due to moisture absorption during weighing. Alternatively, the compound may have degraded due to improper storage.

  • Troubleshooting Workflow:

    G A Inconsistent Experimental Results B Review Weighing Procedure A->B C Was 'Weighing by Difference' used? B->C D Implement 'Weighing by Difference' Protocol C->D No E Review Storage Conditions C->E Yes H Prepare a fresh stock solution from a new or properly stored batch D->H F Was the compound stored in a desiccator? E->F G Store compound in a desiccator with active desiccant F->G No F->H Yes G->H I Re-run Experiment H->I J Issue Resolved I->J

    Caption: Troubleshooting workflow for inconsistent experimental outcomes.

Problem 2: The solid material has clumped together or appears "wet".
  • Potential Cause: The compound has absorbed a significant amount of moisture from the atmosphere, leading to caking or deliquescence. This can happen if the container was not sealed properly or if it was left open for an extended period.

  • Solutions:

    • Drying the Material: If the compound is thermally stable, you may be able to dry it under a high vacuum. Caution: Always consult the material's safety data sheet (SDS) or technical data sheet for thermal stability information before heating.[4] An alternative is to dry it in a vacuum desiccator at room temperature for an extended period (24-48 hours).

    • Use a Fresh Batch: If you are unsure about the stability of the compound after moisture exposure or if drying is not feasible, it is best to use a fresh, unopened container of the material.

    • Preventive Measures: For future use, consider aliquoting the material into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to repeated opening and closing.

Experimental Protocols

Protocol 1: Accurate Weighing of a Hygroscopic Salt of 2-(1-Methylpiperidin-4-yl)propan-2-amine

This protocol details the "weighing by difference" technique to minimize moisture uptake.

  • Place a clean, dry spatula and your receiving flask (e.g., a volumetric flask for making a stock solution) near the analytical balance.

  • Tightly seal the container of 2-(1-Methylpiperidin-4-yl)propan-2-amine salt and place it on the balance. Record the initial mass (M1) to four decimal places.

  • Remove the container from the balance. Working quickly, open the container and use the spatula to transfer an estimated amount of the solid into your receiving flask.

  • Immediately and tightly reseal the container and place it back on the balance. Record the final mass (M2).

  • The mass of the transferred solid is M1 - M2.

  • Immediately proceed to dissolve the compound in your solvent to prevent further moisture absorption by the transferred solid.

Protocol 2: Preparation and Storage of Stock Solutions
  • Solvent Preparation: Use anhydrous solvents if your reaction or assay is sensitive to moisture.

  • Dissolution: After transferring the hygroscopic salt to your flask (as per Protocol 1), immediately add the solvent and mix until fully dissolved. Sonication may be used to aid dissolution if necessary.

  • Storage: Store stock solutions in tightly sealed vials, preferably with PTFE-lined caps. If the solution is to be used over a long period, consider storing it under an inert atmosphere (e.g., by purging the headspace with argon or nitrogen before sealing). Refer to the compound's data sheet for recommended storage temperatures (e.g., 4°C or -20°C).

  • Stability: Be aware that the stability of the compound in solution may differ from its solid-state stability. It is good practice to prepare fresh solutions for critical experiments or to qualify the stability of stored stock solutions over time.

Data Summary Table

ParameterRecommendationRationale
Storage Humidity As low as possible; ideally <20% Relative Humidity (RH)To prevent moisture absorption and subsequent physical or chemical changes.
Storage Temperature As per supplier's recommendation (often Room Temperature)To ensure chemical stability. Avoid temperature cycling which can draw moist air into the container.
Handling Environment Inert atmosphere (glove box) or low-humidity roomTo minimize moisture uptake during weighing and transfer.
Weighing Technique Weighing by differenceTo obtain an accurate mass measurement by minimizing atmospheric exposure.

Logical Relationships Diagram

This diagram illustrates the interconnected factors in successfully handling hygroscopic salts of 2-(1-Methylpiperidin-4-yl)propan-2-amine.

G cluster_storage Storage cluster_handling Handling cluster_outcomes Experimental Outcomes SealedContainer Tightly Sealed Container Desiccator Desiccator SealedContainer->Desiccator CompoundIntegrity Compound Integrity SealedContainer->CompoundIntegrity InertAtmosphere Inert Atmosphere (Glove Box) Desiccator->InertAtmosphere for high sensitivity Desiccator->CompoundIntegrity InertAtmosphere->CompoundIntegrity QuickTransfer Work Quickly WeighByDifference Weigh by Difference QuickTransfer->WeighByDifference AccurateConcentration Accurate Concentration QuickTransfer->AccurateConcentration DryTools Use Dry Tools WeighByDifference->DryTools WeighByDifference->AccurateConcentration DryTools->AccurateConcentration ReproducibleResults Reproducible Results AccurateConcentration->ReproducibleResults CompoundIntegrity->ReproducibleResults Compound 2-(1-Methylpiperidin-4-yl)propan-2-amine Salt Compound->SealedContainer Compound->QuickTransfer

Caption: Key factors for ensuring experimental success with hygroscopic salts.

By implementing these best practices, you can significantly improve the accuracy and reproducibility of your experiments involving hygroscopic salts of 2-(1-Methylpiperidin-4-yl)propan-2-amine.

References

  • PubMed. (2014). Stability of [(N-piperidine)methylene]daunorubicin hydrochloride and [(N-pyrrolidine)methylene]daunorubicin hydrochloride in solid state. Retrieved from [Link]

  • Biosynce. (2025). What is the stability of piperidine?. Retrieved from [Link]

  • HepatoChem. (2016). How do you handle hygroscopic salts?. Retrieved from [Link]

  • ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • ResearchGate. (2016). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. Retrieved from [Link]

  • PMC. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2014). Water exchange between different hygroscopic salts. Retrieved from [Link]

  • Reddit. (2017). Drying and Storing Hygroscopic Salts. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Low Conversion Rates in Coupling Reactions with Hindered Amines

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with sterically hindered amines in coupling reactions. This guide is structured to provide not jus...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with sterically hindered amines in coupling reactions. This guide is structured to provide not just solutions, but a foundational understanding of the mechanistic principles at play, enabling you to make informed decisions in your experimental design. Steric hindrance presents a significant kinetic barrier to bond formation, but with the appropriate selection of catalysts, ligands, and reaction conditions, high conversion rates are achievable.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard Buchwald-Hartwig amination is failing with a bulky secondary amine. What are the most likely causes?

Low to zero conversion in the Palladium-catalyzed coupling of hindered amines is a common challenge. The primary culprits are often suboptimal catalyst and ligand selection, an inappropriate base, or unfavorable reaction kinetics.

  • Mechanistic Bottleneck: The core issue is steric congestion around the nitrogen atom, which can impede several key steps in the catalytic cycle. Specifically, the coordination of the bulky amine to the palladium center and the subsequent reductive elimination to form the C-N bond are often kinetically hindered.[1][2]

  • Initial Diagnostic Questions:

    • What is your current catalyst system (palladium source and ligand)?

    • What base and solvent are you using?

    • What are the reaction temperature and duration?

Answering these will guide you through the following, more specific troubleshooting steps.

Troubleshooting Guide: A Deeper Dive

Q2: How do I choose the right ligand and palladium source for a hindered primary or secondary amine in a Buchwald-Hartwig reaction?

The choice of ligand is arguably the most critical factor for success. For sterically demanding amines, the ligand must be both bulky and electron-rich.[2]

  • The "Why": Bulky, electron-donating ligands are essential for two main reasons. First, their steric bulk promotes the formation of a monoligated, highly reactive LPd(0) species, which is necessary for the initial oxidative addition of the aryl halide. Second, their electron-donating properties increase the electron density on the palladium center, which facilitates the rate-limiting reductive elimination step to form the desired C-N bond.[2]

  • Recommended Ligands: The Buchwald biarylphosphine ligands are the gold standard for this type of transformation.[2] Consider screening the following, as their performance can be substrate-dependent:

    • For Primary Hindered Amines: BrettPhos is often a highly effective choice.[3][4]

    • For Secondary Hindered Amines: RuPhos is a frequently recommended starting point.[4]

    • Other High-Performance Options: XPhos and SPhos have also demonstrated broad utility and success with challenging substrates.[2]

  • Palladium Source: The choice of palladium precursor can impact the efficiency of generating the active Pd(0) catalyst.[5]

    • Precatalysts: Using third-generation (G3) or fourth-generation (G4) Buchwald precatalysts is highly recommended. These complexes readily and quantitatively generate the active LPd(0) species upon exposure to a base, leading to more reproducible results and avoiding the potential pitfalls of in-situ catalyst formation from sources like Pd(OAc)₂ or Pd₂(dba)₃.[5]

Below is a diagram illustrating the general workflow for troubleshooting these reactions.

Troubleshooting_Workflow Start Low Conversion with Hindered Amine Ligand Step 1: Optimize Ligand - Use bulky, electron-rich biarylphosphines (e.g., RuPhos, BrettPhos, XPhos) Start->Ligand Base Step 2: Evaluate Base - Use strong, non-nucleophilic alkoxides (NaOt-Bu, LHMDS) - Consider carbonate/phosphate for sensitive groups Ligand->Base Solvent Step 3: Screen Solvents - Aprotic, non-polar solvents are typical (Toluene, Dioxane, THF) Base->Solvent Temp Step 4: Adjust Temperature & Time - Increase temperature incrementally (80-120 °C) - Consider microwave heating - Extend reaction time Solvent->Temp Result High Conversion Achieved Temp->Result

Caption: A systematic workflow for troubleshooting low conversion rates.

Q3: My ligand seems appropriate, but the reaction is still sluggish. Could the base be the issue?

Absolutely. The base plays a multifaceted role in the catalytic cycle, and its choice is critical.[6]

  • The "Why": The base is not merely a stoichiometric proton scavenger. In the Buchwald-Hartwig cycle, after oxidative addition, the amine coordinates to the palladium(II) complex. The base is then required to deprotonate this coordinated amine to form the palladium-amido complex, which is the direct precursor to reductive elimination.[1][7] A base that is too weak will not perform this deprotonation efficiently, stalling the catalytic cycle. A base that is too nucleophilic can compete with the desired amine, leading to side products.

  • Base Recommendations:

    • Strong, Non-Nucleophilic Bases: For hindered amines, strong alkoxides are the standard. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice.[3] Lithium bis(trimethylsilyl)amide (LHMDS) is another excellent option, particularly when substrate functional groups might be sensitive to alkoxides.[7]

    • Weaker Bases for Sensitive Substrates: If your starting materials contain base-labile functional groups (like esters or nitriles), you may need to use a weaker base such as K₃PO₄ or K₂CO₃.[7] However, be aware that this will likely require higher reaction temperatures and longer reaction times to achieve full conversion.

  • Solvent-Base Interplay: The effectiveness of a base can be solvent-dependent. In nonpolar solvents like toluene or dioxane, an anionic base (like NaOt-Bu) is generally required to deprotonate the neutral palladium-amine complex.[6]

Q4: I'm attempting an amide coupling with an α,α-disubstituted amino acid and getting very low yields. What strategies can I employ?

The formation of amide bonds with sterically congested partners, such as coupling a carboxylic acid with a hindered amine or vice-versa, is a classic challenge that often requires moving beyond standard peptide coupling reagents.[8]

  • The "Why": Standard coupling reagents like DCC or EDC/HOBt form an activated ester that is not reactive enough to overcome the severe steric hindrance imposed by substrates like α,α-disubstituted amino acids. The slow nucleophilic attack of the amine onto this activated intermediate is the primary reason for failure.[8]

  • Recommended Solutions:

    • More Potent Coupling Reagents: Switch to uranium/aminium or phosphonium salt-based reagents, which generate more highly activated species.

    • Acyl Fluoride Formation: For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride is a highly effective strategy. Acyl fluorides are significantly more electrophilic than their corresponding activated esters.

The table below summarizes reagent choices for increasingly hindered amide couplings.

Steric Hindrance LevelRecommended Reagent ClassSpecific ExamplesCausality
Low to Moderate CarbodiimidesDCC, EDC (+ HOBt)Forms a reactive O-acylisourea intermediate.
High Uronium/Aminium SaltsHATU, HBTU, HCTUForms a highly reactive OAt/OBt active ester.
High Phosphonium SaltsPyBOP, PyAOPForms a reactive phosphinyloxycarbonyl intermediate.
Very High / Extreme Acyl Fluoride PrecursorsTFFH, Cyanuric FluorideGenerates a highly electrophilic acyl fluoride in situ.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Hindered Secondary Amine

This protocol is a starting point and should be optimized for your specific substrates.

  • Catalyst Preparation: In a glovebox, add the appropriate Buchwald G3 or G4 precatalyst (1-2 mol%) and the corresponding ligand (e.g., RuPhos, 1.1-2.2 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Reagent Addition: Add the aryl halide (1.0 equiv) and sodium tert-butoxide (1.2-1.5 equiv).

  • Solvent and Amine: Remove the vessel from the glovebox. Add the hindered amine (1.1-1.2 equiv) followed by anhydrous, degassed solvent (e.g., toluene or dioxane, to a concentration of 0.1-0.5 M).

  • Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Amide Couplings

This protocol is adapted for situations where even potent uranium/phosphonium reagents fail.

  • Acyl Fluoride Formation: To a solution of the N-protected, sterically hindered carboxylic acid (1.0 equiv) in anhydrous DCM or THF, add a fluorinating agent such as cyanuric fluoride (0.5 equiv) or TFFH (1.05 equiv). If an acid scavenger is needed, add a non-nucleophilic base like pyridine or 2,6-lutidine (1.1 equiv). Stir at room temperature for 1-2 hours.

  • Coupling Reaction: In a separate vessel, prepare a solution of the hindered amine (1.1 equiv) and a non-nucleophilic base such as DIPEA (2.0 equiv) in the same anhydrous solvent.

  • Addition: Slowly add the freshly prepared acyl fluoride solution to the amine solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by LC-MS). This may take several hours to overnight.

  • Workup and Purification: Perform a standard aqueous workup, followed by purification via flash chromatography.

Understanding the Core Mechanism: The Buchwald-Hartwig Catalytic Cycle

A firm grasp of the catalytic cycle is essential for rational troubleshooting. Low conversion often results from a slowdown in one of these key steps.

Buchwald_Hartwig_Cycle cluster_reactants Pd0 LPd(0) Active Catalyst OxAdd Oxidative Addition Complex L(Ar)Pd(II)-X Pd0->OxAdd + Ar-X (Oxidative Addition) AmineComplex Amine Complex [L(Ar)Pd(II)-NHR'R'']+ OxAdd->AmineComplex + HNR'R'' - X⁻ AmidoComplex Amido Complex L(Ar)Pd(II)-NR'R'' AmineComplex->AmidoComplex + Base - Base-H⁺ (Deprotonation) AmidoComplex->Pd0 (Reductive Elimination) Product Ar-NR'R'' AmidoComplex->Product ArX Ar-X Amine H-NR'R'' Base Base BaseH Base-H+

Caption: The catalytic cycle for the Buchwald-Hartwig amination.[5][7]

References

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. (2014). The Journal of Organic Chemistry. [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015). Journal of the American Chemical Society. [Link]

  • The Synthesis of Sterically Hindered Amides. (2015). CHIMIA. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Semantic Scholar. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]

  • Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides. (2025). PMC. [Link]

  • Prospective active transfer learning on the formal coupling of amines and carboxylic acids to form secondary alkyl bonds. (2025). Digital Discovery (RSC Publishing). [Link]

  • One-Pot Amide Bond Formation from Aldehydes and Amines via a Photoorganocatalytic Activation of Aldehydes. (2016). The Journal of Organic Chemistry. [Link]

  • Comparative Analysis of the Donor Properties of Isomeric Pyrrolyl Phosphine Ligands. PMC. [Link]

  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. (2025). ResearchGate. [Link]

  • Study of mechanistic pathways in cross-linking reactions with palladium. (2023). Preprints.org. [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. [Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. (2011). Chemical Science (RSC Publishing). [Link]

  • Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. (1998). Journal of the American Chemical Society. [Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles. [Link]

  • Dipeptide Syntheses via Activated α-Amino Esters. (2024). Organic Syntheses. [Link]

  • Amide bond formation using amino acid fluorides. (2025). ResearchGate. [Link]

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Optimization

Technical Support Center: Oxidative Stability of 2-(1-Methylpiperidin-4-yl)propan-2-amine

This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating the stability of 2-(1-Methylpiperidin-4-yl)propan-2-amine under oxidative conditions. It provides an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating the stability of 2-(1-Methylpiperidin-4-yl)propan-2-amine under oxidative conditions. It provides answers to common experimental challenges, explains the underlying chemical principles, and offers detailed protocols for conducting robust stability assessments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Fundamental Chemistry of Degradation

Q1: What structural features of 2-(1-methylpiperidin-4-yl)propan-2-amine make it susceptible to oxidation?

A1: The susceptibility of this molecule to oxidation stems from the presence of two nitrogen-containing functional groups, each with a lone pair of electrons that can be readily attacked by oxidizing agents.[1]

  • Tertiary Aliphatic Amine: The N-methylated piperidine ring contains a tertiary amine. Tertiary amines are particularly prone to oxidation because the alkyl groups increase the electron density on the nitrogen atom, making it more nucleophilic.[1][2] This site is often the most reactive under mild oxidative stress.

  • Primary Aliphatic Amine: The propan-2-amine group features a primary amine attached to a tertiary carbon. While generally less reactive to oxidation than tertiary amines, primary amines can still be oxidized under various conditions to form a range of products.[1][3]

The interplay between these two sites determines the overall degradation profile of the molecule.

Q2: What are the most probable initial degradation products under oxidative stress?

A2: Based on established amine oxidation chemistry, the initial and most likely degradation products would be:

  • N-Oxide Formation: The most common oxidative pathway for tertiary amines is the formation of a tertiary amine N-oxide.[3][4][5] This occurs when an oxygen atom from an oxidant like hydrogen peroxide (H₂O₂) is transferred directly to the nitrogen of the piperidine ring. This is often the major degradant under controlled oxidative conditions.

  • Primary Amine Oxidation: The primary amine can be oxidized to several products, with the specific outcome depending on the strength of the oxidizing agent and reaction conditions.[3][6] Possible products include the corresponding imine, nitrile, or nitro compound.[3]

The diagram below illustrates these primary degradation pathways.

G cluster_main 2-(1-Methylpiperidin-4-yl)propan-2-amine cluster_path1 Tertiary Amine Oxidation cluster_path2 Primary Amine Oxidation mol Parent Compound n_oxide N-Oxide (Piperidine Nitrogen) mol->n_oxide Mild Oxidant (e.g., H₂O₂) imine Imine mol->imine Oxidant nitrile Nitrile imine->nitrile Further Oxidation

Caption: Potential initial oxidative degradation pathways.

Section 2: Designing a Forced Degradation Study

Q3: How should I design a forced degradation study for this compound to comply with regulatory expectations?

A3: A forced degradation study, also known as stress testing, is a critical component of drug development.[7] Its purpose is to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of your analytical method.[8][9] The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for these studies.[10][11]

The general workflow involves subjecting the compound to conditions harsher than those used for long-term stability testing to accelerate degradation.[7][9] For oxidative stress, the goal is typically to achieve 5-20% degradation of the active substance.[9] This range is sufficient to produce and detect major degradants without completely destroying the sample, which could lead to unrepresentative secondary or tertiary degradation products.[9]

The following diagram outlines a typical workflow for a forced degradation study.

G start Define Study Objectives (ICH Q1A(R2)) prep Prepare Stock Solution of Compound start->prep stress Expose to Oxidative Stress (e.g., H₂O₂, Temp, Time) prep->stress analysis Analyze Samples at Time Points (HPLC-UV/MS) stress->analysis eval Evaluate Degradation (Target: 5-20%) analysis->eval too_low Increase Stress (e.g., ↑ [H₂O₂], ↑ Temp, ↑ Time) eval->too_low < 5% too_high Decrease Stress (e.g., ↓ [H₂O₂], ↓ Temp, ↓ Time) eval->too_high > 20% success Characterize Degradants & Validate Analytical Method eval->success Achieved too_low->stress too_high->stress end Document & Report Findings success->end

Caption: Workflow for an oxidative forced degradation study.

Q4: What specific oxidative conditions (reagents, concentrations, time, temperature) are a good starting point for my experiment?

A4: Hydrogen peroxide (H₂O₂) is the most common and recommended oxidizing agent for forced degradation studies.[7][8] It is effective and the excess reagent is easily decomposed to water and oxygen. A systematic approach is best. Begin with milder conditions and increase the stress if no degradation is observed.

Experimental Protocol: Pilot Oxidative Stress Study

  • Preparation:

    • Prepare a stock solution of 2-(1-methylpiperidin-4-yl)propan-2-amine in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Prepare a 3% v/v solution of hydrogen peroxide.

  • Reaction Setup:

    • Test Sample: In a clean vial, combine 1 mL of the drug stock solution with 1 mL of the 3% H₂O₂ solution.

    • Control Sample: In a separate vial, combine 1 mL of the drug stock solution with 1 mL of the solvent (without H₂O₂).

    • Protect both vials from light by wrapping them in aluminum foil.

  • Incubation:

    • Store both vials at a controlled temperature. Start with room temperature (~25°C).

    • Collect aliquots for analysis at initial time (t=0) and subsequent time points (e.g., 2, 8, 24, and 48 hours).

  • Sample Analysis:

    • Immediately before analysis by HPLC, quench the reaction in the aliquots from the "Test Sample" vial if necessary (e.g., by significant dilution or addition of a quenching agent like sodium sulfite).

    • Analyze all samples (Test and Control) to determine the remaining percentage of the parent compound and the formation of new peaks.

Table 1: Recommended Starting Conditions for Oxidative Stress Testing

ParameterRecommended Starting ConditionRationale
Oxidant Hydrogen Peroxide (H₂O₂)ICH recommended, clean byproducts (H₂O, O₂).[8]
Concentration 3% v/vA common starting point that is effective for many amines.
Temperature Room Temperature (~25°C)Minimizes thermal degradation, allowing for isolation of oxidative effects.
Duration Up to 48 hoursProvides sufficient time for slower reactions to proceed.
Monitoring 0, 2, 8, 24, 48 hoursAllows for kinetic profiling of the degradation.

If no significant degradation (<5%) is observed, incrementally increase the stress by first raising the temperature (e.g., to 40-50°C) or subsequently increasing the H₂O₂ concentration (e.g., to 10% or 30%).[8]

Section 3: Analytical Methods & Troubleshooting

Q6: What is the best analytical technique for monitoring the degradation of this compound?

A6: The most powerful and widely used technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with both UV and Mass Spectrometric (MS) detectors.

  • RP-HPLC: This provides the necessary separation of the polar parent compound from potentially more polar (e.g., N-oxide) or less polar degradation products. A C18 column is a versatile starting point.

  • UV Detector: Provides quantitative data on the disappearance of the parent compound and the appearance of degradants, assuming they have a chromophore.

  • MS Detector (LC-MS): This is crucial for identifying unknown peaks. It provides the mass-to-charge ratio (m/z) of the degradation products, which is the most direct evidence for structural elucidation.[12][13]

Q7: My chromatogram shows several new peaks after oxidation. How can I efficiently identify them?

A7: A systematic approach is key to avoiding confusion. The goal is to correlate the new peaks with potential degradation products.

G start New Peaks Observed in Stressed Sample step1 1. Confirm Degradation - Parent peak area decreased? - No new peaks in control sample? start->step1 step2 2. Obtain Mass Data (LC-MS) For each new peak, determine its m/z. step1->step2 step3 3. Compare Mass to Predictions - Parent + 16 Da → N-Oxide? - Parent - 1 Da → Imine? - Parent - 3 Da → Nitrile? step2->step3 step4a Mass Match Found: Tentatively identify the peak. step3->step4a Yes step4b No Obvious Mass Match: Consider fragmentation, secondary degradation, or adducts. step3->step4b No step5 4. Correlate with Retention Time Is the N-oxide more polar (earlier elution) than the parent compound? step4a->step5 step4b->step5 step6 5. Final Confirmation (if required) - Isolate peak and perform NMR - Synthesize reference standard step5->step6

Caption: Troubleshooting flowchart for identifying unknown degradant peaks.

Section 4: Data Interpretation & Reporting

Q8: How should I quantify and report the stability of the compound from my study?

A8: Quantitative results should be presented clearly, typically in a tabular format. The key metrics are the percentage of the parent compound remaining and the area percent of each new degradation product relative to the total peak area.

Calculation:

  • % Parent Remaining = (Area_Parent_Time_X / Area_Parent_Time_0) * 100

  • % Degradant = (Area_Degradant_X / Total_Area_All_Peaks_X) * 100

Table 2: Example Data Summary for Oxidative Stress at 40°C with 3% H₂O₂

Time (hours)% Parent RemainingImpurity 1 (N-Oxide) Area %Impurity 2 Area %Total Impurities Area %Mass Balance (%)
0 100.0Not DetectedNot Detected0.0100.0
8 94.24.80.55.399.5
24 88.59.11.210.398.8
48 81.714.52.116.698.3
  • Mass Balance: This is a critical parameter. It is the sum of the assay of the parent compound and the percentages of all known degradation products. A good mass balance (typically 98-102%) indicates that all significant degradation products are being detected.

References

  • Ge, X., E. J. authentic & C. F. Singer (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(9), 5194-5202. [Link]

  • ResearchGate (n.d.). Oxidation potential of different aliphatic and aromatic amines. ResearchGate. [Link]

  • Arcinova (n.d.). A practical guide to forced degradation and stability studies for drug substances. Arcinova. [Link]

  • Georg Thieme Verlag (2008). Oxidation of Amines and N-Hetarenes. Science of Synthesis, 3.1, 31-64. [Link]

  • American Chemical Society (n.d.). Transformation of aliphatic amine compounds during water oxidation and disinfection: Chemistry and practical implications. American Chemical Society. [Link]

  • LinkedIn (2025). Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]

  • LSABM (n.d.). Characterization of the degradation products of amines used for post combustion CO2 capture. LSABM. [Link]

  • ACS Publications (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. [Link]

  • MatheO (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. [Link]

  • International CCS Knowledge Centre (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. [Link]

  • ScienceDirect (2003). Aliphatic amines for use as long-term heat stabilizers for polypropylene. Polymer Degradation and Stability, 80(1), 115-120. [Link]

  • Chemistry LibreTexts (2021). 23.11: Oxidation of Amines. Chemistry LibreTexts. [Link]

  • Torriero, A. A. J. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 28(14), 5396. [Link]

  • Veeprho (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. [Link]

  • World Health Organization (WHO) (n.d.). Draft regional guidelines on stability testing of active substances and pharmaceutical products. World Health Organization (WHO). [Link]

  • ACS Publications (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]

  • European Medicines Agency (EMA) (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). [Link]

  • Bajpai, M. et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • World Health Organization (WHO) (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization (WHO). [Link]

  • Food And Drugs Authority (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Food And Drugs Authority. [Link]

  • ResearchGate (2025). Selective oxidation of tertiary amines on gold catalysts. ResearchGate. [Link]

  • ACS Publications (2012). Developments in the Aerobic Oxidation of Amines. ACS Catalysis. [Link]

  • FORCE Technology (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology. [Link]

  • Pearson (n.d.). What products are obtained when the following tertiary amines react with H2O2, followed by heat? Pearson. [Link]

  • ACS Publications (2025). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research. [Link]

  • ScienceDirect (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. International Journal of Greenhouse Gas Control, 129, 103984. [Link]

  • CORE (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. CORE. [Link]

  • ResearchGate (2014). (PDF) Oxidative Degradation of Amine Solvents for CO2 Capture. ResearchGate. [Link]

  • MDPI (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Pharmaceutics, 12(1), 38. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Chemical Shift Assignments for 2-(1-Methylpiperidin-4-yl)propan-2-amine

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cor...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis and comparison of the 1H NMR chemical shift assignments for 2-(1-Methylpiperidin-4-yl)propan-2-amine, a molecule of interest in medicinal chemistry. Our approach is grounded in experimental data from analogous compounds and fundamental NMR principles, offering researchers a reliable framework for spectral interpretation.

The Structural Landscape: Predicting the 1H NMR Spectrum

The key to this predictive approach lies in understanding how the electronic environment of each proton dictates its resonance frequency. Factors such as shielding from nearby electrons and the inductive effects of electronegative atoms play a crucial role.[1][2]

Predicted 1H NMR Chemical Shift Assignments for 2-(1-Methylpiperidin-4-yl)propan-2-amine

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Rationale and Comparative Data
H-a (6H, s) ~ 1.1 - 1.3SingletThese two methyl groups are equivalent and attached to a quaternary carbon, resulting in a singlet. Their chemical shift is influenced by the adjacent amine group. Data from similar structures like 2-amino-2-methyl-1-propanol supports this range.
H-b (2H, br s) ~ 1.5 - 2.5Broad SingletThe chemical shift of amine protons can vary significantly depending on solvent, concentration, and temperature. They often appear as a broad singlet and may not show coupling to adjacent protons.
H-c (3H, s) ~ 2.2 - 2.4SingletThe N-methyl group on the piperidine ring is a singlet. Its chemical shift is influenced by the nitrogen atom. Data for N-methylpiperidine shows a signal in this region.
H-d (2H, d) ~ 1.4 - 1.6DoubletThese protons are on the carbon adjacent to the piperidine ring. They are expected to be a doublet due to coupling with the methine proton (H-g).
H-e (4H, m) ~ 1.6 - 1.9MultipletThese are the axial and equatorial protons on carbons 3 and 5 of the piperidine ring. They will exhibit complex splitting patterns due to coupling with each other and with the protons on adjacent carbons. Data for 4-methylpiperidine shows signals in this range.[3][4]
H-f (4H, m) ~ 2.6 - 2.9MultipletThese are the axial and equatorial protons on carbons 2 and 6 of the piperidine ring, adjacent to the nitrogen. The electronegative nitrogen deshields these protons, shifting them downfield. Data for piperidine and N-methylpiperidine confirms this.[5][6]
H-g (1H, m) ~ 1.3 - 1.5MultipletThis methine proton will be a complex multiplet due to coupling with the adjacent methylene protons on the piperidine ring (H-e) and the methylene protons of the side chain (H-d).

Comparative Analysis with Structural Analogs

To build confidence in our predicted assignments, we can compare them with experimental data from simpler, related molecules.

  • N-Methylpiperidine: The protons on the carbons adjacent to the nitrogen (equivalent to H-f) in N-methylpiperidine typically resonate around 2.2-2.4 ppm, and the N-methyl protons (H-c) appear around 2.2 ppm. The remaining ring protons (similar to H-e) are found further upfield.

  • 4-Substituted Piperidines: In 4-methylpiperidine, the methyl group protons appear around 0.9 ppm.[3] The protons on the piperidine ring show distinct signals for axial and equatorial positions, often resulting in complex multiplets. For instance, in 4-methylpiperidine, the axial and equatorial protons at C-2 and C-6 are observed at different chemical shifts.[3]

  • 2-Amino-2-methylpropane Derivatives: In compounds like 2-amino-2-methyl-1-propanol, the gem-dimethyl protons (analogous to H-a) resonate around 1.1 ppm. The amine protons (H-b) in such molecules often present as a broad singlet.

This comparative approach validates our predictions and highlights the subtle shifts that can be expected due to the specific substitution pattern in 2-(1-Methylpiperidin-4-yl)propan-2-amine.

Experimental Protocol for 1H NMR Acquisition

To obtain a high-quality 1H NMR spectrum of 2-(1-Methylpiperidin-4-yl)propan-2-amine, the following experimental protocol is recommended.

Workflow for 1H NMR Spectrum Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add a small amount of TMS as an internal standard prep2->prep3 prep4 Transfer the solution to a 5 mm NMR tube prep3->prep4 acq1 Insert the sample into the spectrometer prep4->acq1 acq2 Lock the spectrometer on the deuterium signal of the solvent acq1->acq2 acq3 Shim the magnetic field to optimize homogeneity acq2->acq3 acq4 Set acquisition parameters (e.g., spectral width, number of scans) acq3->acq4 acq5 Acquire the Free Induction Decay (FID) acq4->acq5 proc1 Apply Fourier Transform to the FID acq5->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate the chemical shift scale to the TMS signal (0.00 ppm) proc2->proc3 proc4 Integrate the signals proc3->proc4

Caption: A standardized workflow for acquiring a high-resolution 1H NMR spectrum.

Causality Behind Experimental Choices:

  • Choice of Solvent: Deuterated chloroform (CDCl3) is a common choice as it is relatively inexpensive and dissolves a wide range of organic compounds. The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring its stability during the experiment.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H NMR.[7][8] Its 12 equivalent protons give a sharp, intense singlet at a chemical shift defined as 0.00 ppm, against which all other signals are referenced.[7][8]

  • Shimming: This process involves adjusting the currents in a series of coils to make the magnetic field as homogeneous as possible across the sample. Good shimming is critical for obtaining sharp spectral lines and high resolution.

  • Fourier Transform: The raw NMR signal is detected as a function of time (Free Induction Decay). The Fourier Transform is a mathematical operation that converts this time-domain signal into the familiar frequency-domain spectrum.

Trustworthiness Through Self-Validation

The described protocol incorporates a self-validating system. The inclusion of an internal standard (TMS) ensures the accuracy of the chemical shift scale. Furthermore, the expected splitting patterns and integration values for the different proton signals should be consistent with the proposed structure. Any significant deviation from the predicted spectrum would warrant further investigation, such as 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations.

Conclusion

While a direct experimental 1H NMR spectrum for 2-(1-Methylpiperidin-4-yl)propan-2-amine remains to be published, a robust and reliable prediction of its chemical shifts can be achieved through a careful analysis of its structural fragments and comparison with known compounds. This guide provides researchers with a comprehensive framework for interpreting the 1H NMR spectrum of this molecule, from predicted assignments to a detailed experimental protocol. By adhering to sound scientific principles and best practices in NMR spectroscopy, the structural integrity of this and other novel compounds can be confidently established.

References

  • PubChem. 2-Amino-2-methylpropionitrile | C4H8N2 | CID 88022. National Institutes of Health. [Link]

  • Royal Society of Chemistry. Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. [Link]

  • ACS Publications. Pressure- and temperature-dependent proton NMR studies of N-methylpiperidine ring inversion in the gas phase | The Journal of Physical Chemistry. [Link]

  • PubChem. 4-Methylpiperidine | C6H13N | CID 69381. National Institutes of Health. [Link]

  • Modgraph. The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. [Link]

  • Springer. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • ResearchGate. ( 1 H NMR Chemical Shift in ppm) | Download Scientific Diagram. [Link]

  • Wikipedia. Piperidine. [Link]

  • SpectraBase. 1-AMINO-2-METHYL-PROPANE-2-THIONITRITE-HYDROCHLORIDE. [Link]

  • Doc Brown's Chemistry. 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Chemaxon. NMR Predictor - Documentation. [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of 2-methylpropane C4H10 (CH3)3CH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]

  • Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • PubChemLite. 2-methyl-1-(piperidin-4-yl)propan-2-ol. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

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Comparative

Advanced Mass Spectrometry Guide: 2-(1-Methylpiperidin-4-yl)propan-2-amine Fragmentation Dynamics

Executive Summary: The Structural Elucidation Challenge In drug discovery, 2-(1-Methylpiperidin-4-yl)propan-2-amine (C H N , MW 156.27) serves as a critical diamine scaffold, often functioning as a polar head group in GP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Elucidation Challenge

In drug discovery, 2-(1-Methylpiperidin-4-yl)propan-2-amine (C


H

N

, MW 156.27) serves as a critical diamine scaffold, often functioning as a polar head group in GPCR ligands and kinase inhibitors. Its structural integrity—specifically the quaternary carbon linkage between the piperidine ring and the primary amine—dictates its metabolic stability and receptor binding affinity.

This guide provides an in-depth technical analysis of its mass spectrometry (MS) fragmentation patterns. Unlike standard library matching, we focus on mechanistic differentiation , comparing this target molecule against its most common synthetic isomers. By mastering these fragmentation pathways, researchers can confidently distinguish the target from regioisomers and metabolic byproducts (e.g., N-oxide metabolites) without relying solely on NMR.

Mechanistic Fragmentation Analysis

The Core Fragmentation Engine

The fragmentation of 2-(1-Methylpiperidin-4-yl)propan-2-amine is governed by two competing charge stabilization centers: the tertiary amine (N-methylpiperidine ring) and the primary amine (exocyclic isopropylamine moiety).

Electron Ionization (EI) - 70 eV

Under hard ionization, the molecule follows distinct


-cleavage and inductive cleavage pathways.
  • Primary Driver: Exocyclic

    
    -Cleavage (Formation of m/z 58) 
    
    • Mechanism: The ionization of the primary amine triggers the homolytic cleavage of the C-C bond adjacent to the nitrogen.

    • Pathway: The bond between the quaternary carbon (C2 of the propyl chain) and the piperidine ring (C4) is relatively strong. However, the loss of the bulky 1-methylpiperidin-4-yl radical is energetically favorable to stabilize the iminium ion on the smaller fragment.

    • Result: Formation of the acetoniminium ion [(CH

      
      )
      
      
      
      C=NH
      
      
      ]
      
      
      at m/z 58
      .
    • Significance: This is typically the Base Peak (100%) in EI, diagnostic of a terminal gem-dimethyl amine group.

  • Secondary Driver: Piperidine Ring Cleavage (m/z 96/97)

    • Mechanism: Ionization at the tertiary ring nitrogen triggers

      
      -cleavage within the ring, followed by hydrogen rearrangement.
      
    • Result: The N-methyl-tetrahydropyridine cation appears at m/z 96 or 97 . This is a "fingerprint" ion for the N-methylpiperidine core.

  • Molecular Ion (M+•)

    • Observation: At m/z 156. The intensity is generally low (<5%) due to the high stability of the fragment ions (m/z 58 and 96).

Electrospray Ionization (ESI-MS/MS) - CID

Under collision-induced dissociation (CID) of the protonated molecule ([M+H]


 = 157.27), fragmentation is driven by charge migration.
  • Neutral Loss of Ammonia (NH

    
    ): 
    
    • Transition: 157

      
       140.
      
    • Mechanism: Inductive cleavage of the C-N bond at the primary amine, often accompanied by proton transfer.

  • Diagnostic Piperidine Ion:

    • Transition: 157

      
       98.
      
    • Mechanism: Heterolytic cleavage separating the side chain from the ring, leaving the charge on the 1-methylpiperidin-4-yl cation (m/z 98) .

Comparative Performance: Target vs. Structural Alternatives

In synthesis and metabolic profiling, this molecule is frequently confused with its isomers. We compare the Target (A) against two critical alternatives:

  • Alternative B: 1-Methyl-N-isopropylpiperidin-4-amine (Secondary amine isomer).

  • Alternative C: 2-(1-Methylpiperidin-4-yl)ethan-1-amine (Des-methyl analog).

Table 1: Diagnostic Ion Comparison Matrix
FeatureTarget (A) Alternative B (Isomer) Alternative C (Analog)
Structure 4-(2-aminopropan-2-yl)-1-Me-Pip4-(isopropylamino)-1-Me-Pip4-(2-aminoethyl)-1-Me-Pip
Formula C

H

N

C

H

N

C

H

N

MW 156.27156.27142.24
Base Peak (EI) m/z 58 (Acetoniminium)m/z 141 (M-CH

) or m/z 72
m/z 30 (CH

=NH

)
Key Distinction m/z 58 is dominant. No M-43 (isopropyl) loss from ring N.Strong M-15 (m/z 141). Loss of isopropyl group (M-43) possible.[1]m/z 30 indicates primary amine on primary carbon.
ESI-MS/MS 157

98
(Ring intact)
157

115
(Loss of propene via McLafferty)
143

98
Performance High specificity via m/z 58.Prone to rearrangement; complex spectra.Lower stability of primary carbocation.
Why This Matters:
  • Target (A) produces a stable tertiary carbocation/iminium at m/z 58.

  • Alternative (B) , being a secondary amine, often undergoes a Retro-Diels-Alder (RDA) reaction or loses the isopropyl group entirely, shifting the spectral fingerprint significantly.

  • Alternative (C) lacks the gem-dimethyl stabilization, making the m/z 30 peak (CH

    
    =NH
    
    
    
    ) the dominant feature, distinguishing it immediately from the Target.

Visualizing the Fragmentation Pathway[2][3][4][5]

The following diagram illustrates the competitive fragmentation pathways for the Target molecule under EI conditions, highlighting the formation of the diagnostic m/z 58 ion.

FragmentationPathway M Molecular Ion (M+•) m/z 156 TS1 α-Cleavage (Exocyclic) M->TS1 Ionization @ NH2 TS2 Ring Fission (Endocyclic) M->TS2 Ionization @ Ring N TS3 Methyl Loss M->TS3 Side chain CH3 Frag58 Base Peak Acetoniminium Ion m/z 58 TS1->Frag58 Dominant Path Neutral98 Neutral Radical (1-Me-Piperidinyl) TS1->Neutral98 Frag96 Piperidine Ring Ion m/z 96 TS2->Frag96 Secondary Path Frag141 [M-CH3]+ m/z 141 TS3->Frag141 Minor Path

Caption: Competitive fragmentation pathways of 2-(1-Methylpiperidin-4-yl)propan-2-amine (EI, 70eV). The formation of m/z 58 is the thermodynamically favored route.

Experimental Protocol: Validated MS Workflow

To generate reproducible data for this compound, follow this self-validating protocol. This workflow minimizes source-dependent variations (e.g., in-source fragmentation).

Step 1: Sample Preparation
  • Solvent: Methanol/Water (50:50) with 0.1% Formic Acid. Avoid Acetonitrile if analyzing low-mass fragments (m/z < 60) to prevent solvent cluster interference.

  • Concentration: 1 µg/mL (ESI) or 1 mg/mL (GC-EI).

Step 2: GC-MS (EI) Optimization
  • Inlet Temp: 250°C.

  • Column: Rxi-5Sil MS or equivalent (low bleed is crucial for detecting the low-intensity molecular ion).

  • Scan Range: m/z 35–200. (Must start low to capture the m/z 58 base peak).

  • Validation Check: If m/z 58 is <10x the intensity of m/z 156, check for inlet discrimination or thermal degradation.

Step 3: LC-MS/MS (ESI) Optimization
  • Ion Source: ESI Positive Mode.

  • Capillary Voltage: 3.0 kV (Keep low to prevent in-source fragmentation of the labile amine).

  • Collision Energy (CE) Ramp:

    • Low CE (10-15 eV): Preserves [M+H]

      
       (m/z 157).
      
    • Med CE (25-30 eV): Generates diagnostic fragment m/z 98.

    • High CE (40+ eV): Fragments the piperidine ring (m/z 57, 42).

  • MRM Transition for Quant: 157.3

    
     98.1 (Most stable transition).
    
  • MRM Transition for Qual: 157.3

    
     58.1 (Specific to the isopropylamine tail).
    

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage rules in amines).
  • National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library. [Link] (Reference for general piperidine fragmentation patterns).

  • Chemistry LibreTexts. (2022). Amine Fragmentation Patterns. [Link] (Mechanistic verification of amine alpha-cleavage).

Sources

Validation

Technical Guide: HPLC Method Development for Purity Analysis of 2-(1-Methylpiperidin-4-yl)propan-2-amine

Executive Summary: The "Invisible" Amine Challenge The analysis of 2-(1-Methylpiperidin-4-yl)propan-2-amine represents a classic "blind spot" in pharmaceutical chromatography. As a saturated aliphatic diamine, it lacks t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Amine Challenge

The analysis of 2-(1-Methylpiperidin-4-yl)propan-2-amine represents a classic "blind spot" in pharmaceutical chromatography. As a saturated aliphatic diamine, it lacks the conjugated


-systems required for standard UV detection (>220 nm). Furthermore, its dual-amine structure (a tertiary cyclic amine and a hindered primary amine) creates extreme basicity, leading to severe peak tailing on conventional silica-based columns due to silanol interactions.

This guide objectively compares three detection strategies—Low-Wavelength UV , Pre-Column Derivatization , and Charged Aerosol Detection (CAD) —to determine the optimal workflow for purity analysis.

The Verdict: While derivatization offers the highest theoretical sensitivity, High-pH RP-HPLC coupled with CAD is the recommended industry standard for purity profiling due to its superior linearity, uniformity of response, and elimination of complex sample preparation.

The Analytical Challenge

Before selecting a method, one must understand the physicochemical barriers imposed by the molecule:

  • Chromophoric Silence: The molecule has no UV absorption above 210 nm.[1]

  • pKa & Ionization: With pKa values estimated around 9.5 (primary amine) and 10.2 (tertiary piperidine), the molecule is doubly charged at neutral pH. This results in zero retention (elution at void volume) on C18 columns.

  • Silanol Tailing: The positive charges interact strongly with residual silanols on silica columns, causing non-Gaussian peak shapes.

Comparative Analysis of Detection Architectures

The following table summarizes the performance metrics of the three primary methodologies available to the analyst.

Table 1: Comparative Performance Matrix
FeatureMethod A: Low-UV (205 nm) Method B: Derivatization (OPA/FMOC) Method C: CAD (Recommended)
Principle Absorbance of amine lone pairsChemical addition of chromophoreMass-sensitive aerosol charging
Sensitivity (LOD) Poor (> 100 ppm)Excellent (< 1 ppm)High (~10 ppm)
Linearity (

)
0.98 (Drift prone)0.99 (Reaction dependent)>0.995 (Uniform)
Robustness Low (Solvent interference)Low (Derivative instability)High
Sample Prep Dilute & ShootComplex (Heating/Reagents)Dilute & Shoot
Impurity Coverage Only UV-active impuritiesOnly aminesUniversal (All non-volatiles)

Decision Framework

Use the following logic flow to select the correct method for your laboratory's capabilities and requirements.

MethodSelection Start Start: Select Method HasCAD Is CAD or ELSD available? Start->HasCAD Sensitivity Required LOD < 10 ppm? HasCAD->Sensitivity No MethodCAD RECOMMENDED: High-pH RP-HPLC + CAD (Universal Detection) HasCAD->MethodCAD Yes ImpurityType Are impurities known? MethodDeriv ALTERNATIVE: Pre-Column Derivatization (FMOC/OPA + UV) ImpurityType->MethodDeriv No (Aliphatic Impurities) MethodLowUV LEGACY: Low-UV (205 nm) (High pH Buffer Essential) ImpurityType->MethodLowUV Yes (UV Active Impurities) Sensitivity->ImpurityType No (Assay/Purity) Sensitivity->MethodDeriv Yes (Trace Analysis)

Figure 1: Decision tree for selecting the detection method based on lab infrastructure and sensitivity needs.

Recommended Protocol: High-pH RP-HPLC with CAD

This protocol utilizes High-pH Reversed-Phase Chromatography . By elevating the pH to 10.5–11.0, we suppress the ionization of the amine groups, rendering the molecule neutral. This increases hydrophobicity (allowing retention on C18) and eliminates silanol interactions (sharpening peaks).

Critical Requirement: You must use a column utilizing Hybrid Particle Technology (e.g., Ethylene Bridged Hybrid - BEH) that is stable up to pH 12. Standard silica columns will dissolve.

Chromatographic Conditions
  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent high-pH stable column).

  • System: UHPLC or HPLC compatible with CAD.

  • Detector: Charged Aerosol Detector (CAD).

    • Evaporation Temp: 35°C

    • Power Function: 1.00 (for purity), 1.30 (for impurity sensitivity).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide (Volatile buffer required for CAD).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.6 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 2–5 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold
1.05Start Gradient
8.060Elution of Main Peak
10.095Wash Lipophilic Impurities
12.095Hold
12.15Re-equilibration
16.05End
Why This Works (Mechanism)

The CAD detection mechanism is universal for non-volatile analytes.[2][3] Unlike UV, which depends on extinction coefficients (


), CAD response depends on the mass of the analyte forming a particle.

CAD_Mechanism Eluent HPLC Eluent (Analyte + Volatile Buffer) Nebulizer Nebulization (N2 Gas) Eluent->Nebulizer SprayChamber Spray Chamber (Remove Large Droplets) Nebulizer->SprayChamber DryingTube Drying Tube (Evaporate Solvent) SprayChamber->DryingTube Fine Mist Mixing Charge Transfer (N2+ -> Analyte Particle) DryingTube->Mixing Dry Particles Corona Corona Discharge (Ionized N2+) Corona->Mixing Charge Electrometer Electrometer (Measure Charge pA) Mixing->Electrometer Charged Particles

Figure 2: The CAD workflow. Volatile buffers (Ammonium Bicarbonate) evaporate, leaving only the analyte to carry charge.

Alternative Protocol: Pre-Column Derivatization (FMOC)[4][5]

If CAD is unavailable, derivatization is the only viable quantitative option. We recommend FMOC-Cl (9-fluorenylmethyl chloroformate) because it reacts rapidly with both primary and secondary amines to form stable, highly fluorescent/UV-active carbamates.

Reagents
  • Borate Buffer: 0.2 M, pH 9.0.

  • FMOC-Cl Solution: 5 mM in Acetonitrile.

  • Quenching Agent: 10 mM Adamantanamine (removes excess FMOC).

Workflow
  • Mix: 100 µL Sample + 100 µL Borate Buffer.

  • React: Add 200 µL FMOC-Cl solution. Vortex immediately.

  • Incubate: 1 minute at Room Temperature.

  • Quench: Add 20 µL Adamantanamine solution (prevents FMOC peak from swamping chromatogram).

  • Inject: Analyze via HPLC-UV at 265 nm .

Caution: This method requires strict timing. The derivative is stable, but the excess FMOC reagent elutes as a large peak that can interfere with impurities if the gradient is not optimized.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing (CAD/UV) Silanol interactionEnsure pH is > 10.0. Increase buffer concentration to 20mM.
High Background (CAD) Non-volatile bufferCRITICAL: Use only Ammonium Acetate/Bicarbonate. Never use Phosphate or Sodium salts.
Low Sensitivity (Low UV) Solvent CutoffEnsure Acetonitrile is "Far UV" grade. Avoid Methanol (cutoff ~205 nm).
Drifting Baseline (Deriv.) Unstable reagentPrepare FMOC fresh daily. Ensure quenching step is consistent.

References

  • Thermo Fisher Scientific. (2025). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Retrieved from

  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from

  • Haidar Ahmad, I., & Stoll, D. (2020).[4] Tips for LC Coupled with Charged Aerosol Detection. LCGC International. Retrieved from

  • Waters Corporation. XBridge BEH C18 Column Care & Use Manual (High pH Stability). Retrieved from

  • Sigma-Aldrich. Derivatization and Separation of Aliphatic Amines using FMOC. Retrieved from

Sources

Comparative

A Researcher's Guide to Structural Validation: Confirming 2-(1-Methylpiperidin-4-yl)propan-2-amine with Infrared Spectroscopy

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, practical compar...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of how Fourier-Transform Infrared (FTIR) spectroscopy can be expertly applied to validate the structure of 2-(1-Methylpiperidin-4-yl)propan-2-amine. We will explore the theoretical underpinnings, a detailed experimental protocol, and a comparative analysis against plausible alternative structures, underscoring the power of IR spectroscopy as a rapid, reliable, and accessible validation tool.

Introduction: The "Why" Beyond the "What"

The target molecule, 2-(1-Methylpiperidin-4-yl)propan-2-amine, possesses distinct structural features: a primary amine (-NH₂), a tertiary amine (the N-methylated piperidine ring), and a gem-dimethyl group attached to a quaternary carbon. Each of these functional groups has a characteristic vibrational signature in the infrared spectrum. Our objective is not merely to identify these signatures but to use their presence, and the absence of others, to build a conclusive case for the correct molecular architecture.

This guide is structured to walk researchers through the entire validation process, from sample preparation to final spectral interpretation, emphasizing the causality behind each procedural choice.

Theoretical Foundation: Decoding the Vibrational Symphony

Infrared spectroscopy operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum is a unique fingerprint of the molecule's functional groups.

For 2-(1-Methylpiperidin-4-yl)propan-2-amine, we are primarily interested in the following vibrational modes:

  • N-H Stretching (Primary Amine): Primary amines (R-NH₂) are characterized by two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region.[1][2][3] These correspond to the asymmetric and symmetric stretching of the two N-H bonds. Their presence is a strong indicator of a primary amine.

  • Tertiary Amine: The tertiary amine within the piperidine ring lacks N-H bonds. Consequently, it will not exhibit any N-H stretching absorptions.[1][4][5] Its presence is confirmed indirectly by the overall structure and C-N stretching.

  • C-N Stretching: Aliphatic amines exhibit C-N stretching vibrations in the 1250-1020 cm⁻¹ region.[1][3] We expect to see contributions from both the primary and tertiary amine groups in this area.

  • N-H Bending: Primary amines also show a characteristic N-H "scissoring" (bending) vibration between 1650 cm⁻¹ and 1580 cm⁻¹.[1]

  • Alkyl C-H Stretching: The numerous C-H bonds in the piperidine ring and the propan-2-amine moiety will produce strong, sharp absorptions in the 3000-2850 cm⁻¹ region.[6]

  • Isopropyl Group (Gem-Dimethyl): The gem-dimethyl group often gives rise to a characteristic doublet in the C-H bending region, typically around 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹. The presence of two peaks of roughly equal intensity is a strong indicator of this feature.

By mapping the observed peaks in our experimental spectrum to these expected regions, we can piece together the structural puzzle.

Experimental Protocol: A Self-Validating Workflow

The integrity of our results hinges on a meticulously executed experimental protocol. Here, we detail a standard procedure using the Attenuated Total Reflectance (ATR) technique, which is favored for its minimal sample preparation and high reproducibility.[7]

FTIR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Analysis Start Start: Obtain Sample Clean Clean ATR Crystal (e.g., with isopropanol) Start->Clean Ensures no contaminants Background Acquire Background Spectrum (Clean Crystal vs. Air) Clean->Background Establishes baseline Apply Apply Small Amount of Sample to Crystal Background->Apply Critical for clean data Ensure Ensure Good Contact (Apply Pressure) Apply->Ensure Acquire Acquire Sample Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) Ensure->Acquire Optimizes signal Process Process Spectrum (ATR & Baseline Correction) Acquire->Process Raw data collection PeakPick Peak Picking & Annotation Process->PeakPick Compare Compare with Theoretical & Reference Spectra PeakPick->Compare Validate Structural Validation Compare->Validate End End: Confirmed Structure Validate->End

Sources

Validation

Comprehensive Characterization Guide: Elemental Analysis Standards for 2-(1-Methylpiperidin-4-yl)propan-2-amine HCl

This guide establishes the analytical benchmarks for 2-(1-Methylpiperidin-4-yl)propan-2-amine hydrochloride , a critical diamine intermediate often utilized in the synthesis of histamine H3 receptor antagonists (e.g., Pi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide establishes the analytical benchmarks for 2-(1-Methylpiperidin-4-yl)propan-2-amine hydrochloride , a critical diamine intermediate often utilized in the synthesis of histamine H3 receptor antagonists (e.g., Pitolisant analogs) and CNS-active ligands.

Due to the presence of two basic nitrogen centers (the piperidine ring and the exocyclic primary amine), this compound presents significant characterization challenges regarding salt stoichiometry (Mono- vs. Di-HCl) and hygroscopicity. This guide compares the efficacy of Elemental Analysis (EA) against Quantitative NMR (qNMR) and Potentiometric Titration to define the "Gold Standard" for purity assessment.

Part 1: Defining the "Standard" (Theoretical Baselines)

Before evaluating experimental performance, the theoretical acceptance criteria must be established. This compound (C


H

N

) can exist in multiple salt forms.[1] The industry standard tolerance for Elemental Analysis is ±0.4% from the theoretical value.

Target Molecule: 2-(1-Methylpiperidin-4-yl)propan-2-amine Molecular Formula (Free Base): C


H

N

MW (Free Base): 156.27 g/mol
Table 1: Theoretical Elemental Composition Standards

Researchers must first determine which salt form is intended. The Di-HCl form is most common for diamines to ensure stability, but it is highly hygroscopic.

Salt FormStoichiometryMW ( g/mol )% Carbon% Hydrogen% Nitrogen% Chlorine
Free Base C

H

N

156.2769.17 12.90 17.93 0.00
Mono-HCl C

H

N

· HCl
192.7356.09 10.99 14.54 18.39
Di-HCl C

H

N

· 2HCl
229.1947.17 9.68 12.22 30.94
Di-HCl Monohydrate C

H

N

· 2HCl · H

O
247.2143.73 9.79 11.33 28.69

Part 2: Comparative Analysis of Methodologies

Method A: Combustion Analysis (CHN) + Potentiometric Titration

Status: The Traditional "Gold Standard" for Bulk Purity.

  • Mechanism: High-temperature combustion (900°C+) converts the sample to CO

    
    , H
    
    
    
    O, and N
    
    
    . Chloride is determined separately via AgNO
    
    
    titration.
  • Performance Profile:

    • Accuracy: High (<0.3% error) if the sample is strictly anhydrous.

    • Specificity: Low. It cannot distinguish between the target molecule and an isomer, nor can it differentiate between structural water and surface moisture without TGA (Thermogravimetric Analysis).

    • Critical Weakness: This diamine salt is hygroscopic . A standard CHN analysis often fails (showing high H, low C/N) because the sample absorbs atmospheric moisture during weighing.

Method B: Quantitative NMR (qNMR)

Status: The Modern "Orthogonal" Alternative.

  • Mechanism: Uses an internal standard (e.g., Maleic Acid or TCNB) with a known purity to calculate the absolute purity of the analyte based on proton integration.

  • Performance Profile:

    • Accuracy: High (typically ±1.0%), but slightly lower precision than perfect EA.

    • Specificity: Excellent. It explicitly identifies residual solvents, water (via chemical shift), and confirms the structure simultaneously.

    • Advantage: It is unaffected by the weight of water in the sample if the calculation is performed on an "as is" basis vs. "dried basis."

Method C: Ion Chromatography (IC)

Status: Essential Complement for Salt Stoichiometry.

  • Mechanism: Separates and quantifies the Chloride counter-ion.

  • Performance: Superior to titration for detecting non-chloride anionic impurities (e.g., Bromide, Sulfate) that might carry over from synthesis.

Part 3: Recommended Experimental Workflow

To certify a reference standard of 2-(1-Methylpiperidin-4-yl)propan-2-amine HCl, you cannot rely on a single method. The following workflow ensures self-validating results.

Step 1: Salt Form & Hygroscopicity Screen

Before sending for EA, you must define the hydration state.

  • TGA (Thermogravimetric Analysis): Heat sample from 30°C to 150°C at 10°C/min.

    • Result: If weight loss > 1% < 100°C, the sample is solvated/hydrated.

  • Drying Protocol: If TGA shows moisture, dry the sample in a vacuum oven at 40°C over P

    
    O
    
    
    
    for 24 hours. Do not exceed 60°C as amine salts can sometimes sublime or degrade.
Step 2: The "Self-Validating" EA Protocol

Standard EA protocols fail for hygroscopic amines. Use this modified procedure:

  • Sample Handling: Weigh the sample into a tin capsule inside a glovebox or dry bag under N

    
     atmosphere. Seal the capsule immediately (cold weld).
    
  • Blank Correction: Run a blank tin capsule handled in the exact same environment to subtract background nitrogen/moisture.

  • Chloride Determination: Dissolve 20 mg of sample in 50 mL deionized water. Add 1 mL of 5M HNO

    
    . Titrate with 0.01 M AgNO
    
    
    
    using a silver electrode.
    • Calculation: %Cl =

      
      
      
Step 3: qNMR Cross-Validation

Use qNMR to confirm the EA results, specifically to rule out trapped solvent which EA might misinterpret as "purity."

  • Solvent: D

    
    O (for HCl salts).
    
  • Internal Standard: Maleic Acid (traceable standard).

  • Pulse Sequence: D1 relaxation delay must be

    
     (typically 30-60 seconds for quantitative accuracy).
    

Part 4: Decision Logic for Salt Certification (Visualization)

The following diagram illustrates the logical flow to determine if a batch meets the "Standard" based on EA and Orthogonal data.

SaltCertification Start Synthesized Batch (2-(1-Methylpiperidin-4-yl)propan-2-amine HCl) TGA Step 1: TGA Analysis (Check Volatiles) Start->TGA IsHydrated Weight Loss < 100°C? TGA->IsHydrated DrySample Action: Vacuum Dry (40°C, 24h, P2O5) IsHydrated->DrySample Yes (>1%) EA_Analysis Step 2: Elemental Analysis (CHN + Cl Titration) IsHydrated->EA_Analysis No (<0.5%) DrySample->EA_Analysis CheckStoich Matches Di-HCl Theory? EA_Analysis->CheckStoich CheckMono Matches Mono-HCl Theory? CheckStoich->CheckMono No qNMR Step 3: qNMR Validation (Confirm Organic Purity) CheckStoich->qNMR Yes (within 0.4%) Pass PASS: Certified Reference Material (Di-HCl Anhydrous) Fail FAIL: Impure or Mixed Salt Requires Recrystallization CheckMono->Fail No CheckMono->qNMR Yes PassMono PASS: Certified Reference Material (Mono-HCl) qNMR->Pass Purity > 98% qNMR->PassMono Purity > 98%

Caption: Logical workflow for validating the salt stoichiometry and purity of the diamine hydrochloride intermediate.

Part 5: References

  • European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities. London, 2013. Link

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. Link

  • United States Pharmacopeia (USP). <731> Loss on Drying. USP-NF. Link

  • Stahl, P. H., & Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2011. (Authoritative text on salt stoichiometry and hygroscopicity). Link

Sources

Comparative

LC-MS identification of impurities in commercial 2-(1-Methylpiperidin-4-yl)propan-2-amine

A Senior Application Scientist's Guide to the LC-MS Identification of Impurities in 2-(1-Methylpiperidin-4-yl)propan-2-amine Introduction: The Analytical Imperative for Impurity Profiling In pharmaceutical development, t...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the LC-MS Identification of Impurities in 2-(1-Methylpiperidin-4-yl)propan-2-amine

Introduction: The Analytical Imperative for Impurity Profiling

In pharmaceutical development, the adage "the dose makes the poison" is incomplete; the impurity profile is equally critical. For active pharmaceutical ingredients (APIs) like 2-(1-Methylpiperidin-4-yl)propan-2-amine, a novel building block in drug discovery, ensuring purity is paramount.[1][2] Impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product.[1][3] Regulatory bodies worldwide mandate rigorous impurity profiling, making the development of robust analytical methods a non-negotiable aspect of quality control.[4]

This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the identification and characterization of potential impurities in commercial batches of 2-(1-Methylpiperidin-4-yl)propan-2-amine. We will move beyond a simple recitation of methods to explain the scientific rationale behind key experimental decisions, offering a framework for developing self-validating and reliable analytical protocols.

Understanding the Source: Potential Impurities from Synthesis

Effective impurity profiling begins with a theoretical understanding of the synthetic route. While the exact commercial synthesis of 2-(1-Methylpiperidin-4-yl)propan-2-amine may be proprietary, a plausible route can be hypothesized based on common organic chemistry principles applied to piperidine derivatives.[5] This allows us to predict potential process-related impurities, such as unreacted starting materials, intermediates, and by-products.

A likely synthetic pathway starts from 1-methylpiperidine-4-one, proceeding through a multi-step synthesis. This process can introduce several potential impurities.

Table 1: Potential Process-Related Impurities and Their Origins

Impurity NameStructurePotential Origin
1-Methylpiperidine-4-oneC₆H₁₁NOUnreacted starting material.
2-(1-Methylpiperidin-4-ylidene)propanenitrileC₉H₁₄N₂Intermediate from a potential Knoevenagel condensation pathway.
N-oxide of parent compoundC₁₀H₂₂N₂OOxidation of the tertiary amine during synthesis or storage.
Des-methyl parent compoundC₉H₂₀N₂By-product from incomplete N-methylation or demethylation.
Dimeric ImpuritiesVariesFormed through side reactions between intermediates or the final product.

Experimental Design: A Comparative Approach to LC-MS Analysis

The analysis of a basic, polar compound like 2-(1-Methylpiperidin-4-yl)propan-2-amine presents unique chromatographic challenges, including poor retention on traditional reversed-phase columns and peak tailing due to interactions with silica.[6] We will compare two distinct LC-MS approaches: a high-throughput screening method using a standard C18 column and a higher-resolution method employing a HILIC (Hydrophilic Interaction Liquid Chromatography) column, coupled with High-Resolution Mass Spectrometry (HRMS).

Workflow for Impurity Identification

The overall process for identifying unknown impurities follows a logical sequence from sample analysis to structural confirmation.

Impurity_Identification_Workflow cluster_0 Analytical Phase cluster_1 Data Processing & Identification Phase A Sample Preparation (Dilution in Mobile Phase) B LC Separation (C18 vs. HILIC) A->B Inject C MS Detection (HRMS Full Scan & dd-MS²) B->C Elute D Data Processing (Peak Picking & Alignment) C->D Acquire Data E Elemental Composition (From Accurate Mass) D->E F Fragmentation Analysis (MS² Spectra Interpretation) E->F G Impurity Identification F->G Propose Structure

Caption: General workflow for LC-MS based impurity identification.

Protocol 1: Reversed-Phase (C18) LC-MS for Rapid Screening

This method is designed for rapid quality control screening. The use of a C18 column is ubiquitous, but requires mobile phase modification to achieve acceptable chromatography for basic amines.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the 2-(1-Methylpiperidin-4-yl)propan-2-amine sample in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1 mg/mL.

  • Chromatographic System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[3]

  • LC Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid serves a dual purpose: it protonates the amine analytes, enhancing ionization efficiency in positive ESI mode, and it protonates residual silanol groups on the silica support, mitigating peak tailing.[6]

    • Gradient: 5% B to 60% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Instrument: Q-TOF (Quadrupole Time-of-Flight) or Orbitrap Mass Spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Rationale: The presence of basic nitrogen atoms makes the parent compound and related impurities readily protonated, making ESI+ the ideal ionization technique.[7]

    • Acquisition Mode: Full scan (m/z 70-1000) followed by data-dependent MS/MS (dd-MS²) on the top 3 most intense ions.

Protocol 2: HILIC LC-MS for Enhanced Separation of Polar Analytes

HILIC is an alternative chromatographic mode that provides superior retention for polar and basic compounds that are poorly retained in reversed-phase chromatography.

Methodology:

  • Sample Preparation: Same as Protocol 1.

  • Chromatographic System: UHPLC system.

  • LC Conditions:

    • Column: Amide-based HILIC, 2.1 x 100 mm, 1.7 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Formate, 0.1% Formic Acid in 95:5 Acetonitrile:Water.

    • Mobile Phase B: 10 mM Ammonium Formate, 0.1% Formic Acid in 50:50 Acetonitrile:Water.

    • Rationale: HILIC operates with a high organic content mobile phase, promoting the partitioning of polar analytes into a hydrophilic stationary phase. Ammonium formate is a volatile salt that provides counter-ions to improve peak shape and is fully compatible with MS detection.[7]

    • Gradient: 0% B to 50% B over 15 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 45 °C.

  • Mass Spectrometry Conditions: Identical to Protocol 1.

Comparative Analysis and Data Interpretation

The primary advantage of the HILIC method is its enhanced retention and separation of early-eluting polar impurities that might otherwise co-elute near the void volume in a reversed-phase system.

Table 2: Comparison of Chromatographic Performance

ParameterMethod 1: Reversed-Phase (C18)Method 2: HILIC
Retention of Parent API Moderate (e.g., 5.2 min)Strong (e.g., 8.5 min)
Peak Shape for Amines Fair to Good (some tailing possible)Excellent (Symmetrical peaks)
Separation of Polar Impurities Limited; potential co-elution at start of gradientSuperior; resolves early-eluting species
System Robustness High; less sensitive to sample solvent effectsModerate; sensitive to water content in sample
Structural Elucidation from Mass Spectra

High-resolution mass spectrometry provides the accurate mass of precursor ions, enabling the calculation of elemental formulas. The subsequent MS/MS fragmentation patterns act as a molecular fingerprint, allowing for structural elucidation.[4][8]

The parent compound, 2-(1-Methylpiperidin-4-yl)propan-2-amine (C₁₀H₂₂N₂), has a monoisotopic mass of 170.1783 g/mol . In ESI+, it will be observed as the protonated molecule [M+H]⁺ at m/z 171.1856.

Fragmentation_Pathway parent Parent Ion [M+H]⁺ m/z 171.1856 frag1 Loss of NH₃ (-17.0265 Da) m/z 154.1591 parent->frag1 Neutral Loss frag2 Characteristic Piperidine Fragment m/z 98.1000 parent->frag2 α-cleavage frag3 Loss of C₃H₇N (-57.0578 Da) m/z 114.1278 parent->frag3 Cleavage

Caption: Predicted ESI-MS/MS fragmentation of the parent compound.

Interpretation of Key Fragments:

  • m/z 98.1000: This is a highly characteristic fragment corresponding to the 1-methyl-3,4-dehydropiperidinium ion, formed by cleavage alpha to the quaternary carbon and subsequent rearrangement. Its presence is a strong indicator of the core piperidine structure.

  • m/z 154.1591: This fragment results from the neutral loss of ammonia (NH₃) from the protonated primary amine, a common fragmentation pathway for such compounds.[9]

  • m/z 114.1278: This ion likely arises from the cleavage of the bond between the piperidine ring and the propan-2-amine moiety.

By applying this interpretive logic to the MS/MS spectra of unknown peaks in the chromatogram, their structures can be confidently proposed. For example, an impurity observed with an accurate mass corresponding to C₁₀H₂₂N₂O would be identified as the N-oxide if its fragmentation pattern shows a primary loss of an oxygen atom (-15.9949 Da).

Conclusion and Recommendations

For comprehensive impurity identification in 2-(1-Methylpiperidin-4-yl)propan-2-amine, a dual-method approach is recommended. The rapid C18-based method serves as an excellent tool for routine quality control and monitoring of known impurities. However, for initial batch characterization, method development, and the investigation of unknown peaks, the HILIC method provides superior chromatographic resolution for polar, synthesis-related impurities.

The combination of orthogonal chromatographic separations (Reversed-Phase and HILIC) with high-resolution mass spectrometry and tandem MS/MS provides a robust, self-validating system for impurity profiling.[4][10] This ensures that pharmaceutical products meet the stringent safety and quality standards required by regulatory agencies and protects patient health.

References

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]

  • Emery Pharma. (n.d.). Impurity Analysis and Profiling Services. Available from: [Link]

  • Enantia. (n.d.). Impurity profiling and synthesis of standards. Available from: [Link]

  • Google Patents. (n.d.). CN113045484A - Preparation method of 2-amino-2- (1-methyl-4-piperidyl) propane-1-alcohol.
  • Chaughule, R. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomed J Sci & Tech Res. Available from: [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]

  • SynThink. (n.d.). Piperidine Impurity Standards, USP related compounds. Available from: [Link]

  • Veeprho. (n.d.). Piperidine Impurities and Related Compound. Available from: [Link]

  • Liu, et al. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PMC. Available from: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Available from: [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine. Available from: [Link]

  • Google Patents. (n.d.). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from: [Link]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available from: [Link]

  • MDPI. (2016, August 9). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Available from: [Link]

  • PubMed. (2020, December 2). (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS and its application to the chiral metabolite analysis of (R)-1-aminoindan in saliva. Available from: [Link]

  • LCGC. (2025, January 3). The Role of mD-LC–MS for Antibody Analysis in the Biopharmaceutical Industry. Available from: [Link]

Sources

Validation

The Strategic Selection of Piperidine Building Blocks: A Comparative Guide for Drug Design

The piperidine scaffold is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a vast number of FDA-approved drugs and its ability to confer favorable physicochemical and pharmacokinetic propert...

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a vast number of FDA-approved drugs and its ability to confer favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] This six-membered nitrogen-containing heterocycle offers a versatile, three-dimensional framework that can be strategically modified to optimize a molecule's interaction with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) profile.[2] However, the successful incorporation of a piperidine moiety hinges on the judicious selection of the appropriate building block. Subtle changes in substitution can dramatically alter a compound's properties, steering it towards clinical success or failure.

This guide provides a comparative analysis of three key piperidine-based building blocks: 4-hydroxypiperidine , 4-aminopiperidine , and ethyl nipecotate (ethyl piperidine-3-carboxylate) . We will delve into their distinct physicochemical characteristics, ADMET profiles, and synthetic accessibility, offering field-proven insights to guide researchers in their selection process.

The Influence of Substitution: A Head-to-Head Comparison

The choice of a substituted piperidine is a critical decision in the early stages of drug design. The nature and position of the substituent profoundly impact the molecule's overall properties, including its polarity, basicity, and conformational preferences. These factors, in turn, dictate its biological activity and pharmacokinetic behavior.[3][4]

Physicochemical Properties: The Foundation of Drug-Likeness

A molecule's physicochemical properties are the bedrock of its drug-like characteristics. Parameters such as lipophilicity (logP) and basicity (pKa) are pivotal in determining a compound's solubility, permeability, and potential for off-target effects.

Property4-Hydroxypiperidine4-AminopiperidineEthyl Nipecotate
Structure A piperidine ring with a hydroxyl group at the 4-position.A piperidine ring with an amino group at the 4-position.An ester functional group at the 3-position of the piperidine ring.
Molecular Weight ( g/mol ) 101.15100.16157.21
logP (Predicted) ~0.3~0.4~1.2
pKa (Predicted) ~10.5~9.8 (amino), ~10.8 (ring N)~9.5
Aqueous Solubility HighHighModerate
Hydrogen Bond Donors 221
Hydrogen Bond Acceptors 222

Table 1: Comparative Physicochemical Properties of Key Piperidine Building Blocks.

The hydroxyl group of 4-hydroxypiperidine imparts a degree of polarity, contributing to its high aqueous solubility.[5] This can be advantageous for improving the overall solubility of a drug candidate. The amino group of 4-aminopiperidine provides an additional basic center, which can be exploited for salt formation to further enhance solubility and for forming key interactions with biological targets. In contrast, the ester group of ethyl nipecotate increases its lipophilicity, which can improve membrane permeability.[6]

ADMET Profile: Navigating the Biological Maze

A promising drug candidate must not only bind to its target with high affinity but also navigate the complex biological landscape of the body. The ADMET profile of a molecule is a critical determinant of its clinical success.

ADMET Property4-Hydroxypiperidine4-AminopiperidineEthyl Nipecotate
Metabolic Stability Generally stable, but can be a site for glucuronidation.The amino group can be a site for metabolism (e.g., N-acetylation).The ester can be susceptible to hydrolysis by esterases.
Permeability (Caco-2) ModerateModerateModerate to High
hERG Inhibition Potential Low, but can be influenced by N-substituents.Higher potential due to the basic nitrogen, can be mitigated by substitution.[7][8]Generally lower potential.
Blood-Brain Barrier (BBB) Penetration Can be modulated by N-substitution.Generally higher potential for BBB penetration due to its basicity.Can cross the BBB, often used in CNS-active compounds.

Table 2: Comparative ADMET Profiles of Key Piperidine Building Blocks.

The choice of building block can significantly impact a compound's metabolic stability. While the piperidine ring itself is relatively robust, the functional groups of these building blocks can be susceptible to metabolic transformations.[2] For instance, the ester of ethyl nipecotate can be a liability if rapid hydrolysis is undesirable.

A crucial consideration in drug design is the potential for a compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias. Basic amines are a known risk factor for hERG inhibition.[8] Therefore, while the basicity of 4-aminopiperidine can be advantageous for target binding and BBB penetration, it also increases the risk of hERG liability. Careful molecular design, such as the introduction of fluorine atoms to modulate pKa, can mitigate this risk.[8]

Strategic Selection in Drug Discovery: Case Studies and Rationale

The selection of a piperidine building block is often a multi-parameter optimization problem. The ideal choice depends on the specific therapeutic target, the desired pharmacokinetic profile, and the overall drug design strategy.

Central Nervous System (CNS) Drug Discovery

In CNS drug discovery, the ability of a molecule to cross the blood-brain barrier is paramount. The inherent basicity and lipophilicity of many piperidine derivatives make them well-suited for this purpose.[9] For example, ethyl nipecotate and its derivatives are structurally related to the neurotransmitter GABA and have been explored as GABA uptake inhibitors for the treatment of epilepsy.[10] The ester functionality allows for a degree of lipophilicity that facilitates BBB penetration, while the piperidine nitrogen can be protonated at physiological pH to interact with the GABA transporter.

Kinase Inhibitors

In the realm of kinase inhibitors, the piperidine ring often serves as a scaffold to orient key pharmacophoric elements within the ATP-binding pocket.[11] The choice of substituent can influence both potency and selectivity. For instance, a hydroxyl or amino group on the piperidine ring can form crucial hydrogen bonds with the hinge region of the kinase, enhancing binding affinity.

Experimental Protocols: Synthesizing the Building Blocks

The synthetic accessibility of a building block is a practical consideration in any drug discovery program. Fortunately, a wide variety of functionalized piperidines are commercially available, and robust synthetic routes exist for their preparation.

Synthesis of N-Boc-4-aminopiperidine from N-Boc-4-oxopiperidine

This protocol describes the reductive amination of N-Boc-4-oxopiperidine to yield N-Boc-4-aminopiperidine, a versatile intermediate for further functionalization.

Materials:

  • N-Boc-4-oxopiperidine

  • Ammonium acetate

  • Sodium cyanoborohydride

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of N-Boc-4-oxopiperidine (1.0 eq) in methanol, add ammonium acetate (10.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between DCM and saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography to yield N-Boc-4-aminopiperidine.

G start N-Boc-4-oxopiperidine reductive_amination Reductive Amination (NH4OAc, NaBH3CN, MeOH) start->reductive_amination workup Aqueous Workup reductive_amination->workup purification Column Chromatography workup->purification product N-Boc-4-aminopiperidine purification->product

Synthesis of Ethyl Nipecotate

This protocol outlines a common method for the synthesis of ethyl nipecotate via the esterification of nipecotic acid.

Materials:

  • Nipecotic acid (piperidine-3-carboxylic acid)

  • Ethanol

  • Thionyl chloride or concentrated sulfuric acid (catalyst)

Procedure:

  • Suspend nipecotic acid (1.0 eq) in absolute ethanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) or a catalytic amount of concentrated sulfuric acid.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and basify to pH ~8 with a suitable base (e.g., sodium bicarbonate).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl nipecotate.

G start Nipecotic Acid esterification Esterification (EtOH, SOCl2 or H2SO4) start->esterification workup Aqueous Workup & Extraction esterification->workup product Ethyl Nipecotate workup->product

Conclusion: A Strategic Choice for Success

The piperidine scaffold will undoubtedly remain a privileged motif in drug discovery for the foreseeable future. The strategic selection of piperidine building blocks is a critical determinant of success in the development of novel therapeutics. By carefully considering the interplay between physicochemical properties, ADMET profiles, and synthetic tractability, medicinal chemists can harness the full potential of this versatile heterocyclic system. This guide has provided a comparative analysis of three key building blocks—4-hydroxypiperidine, 4-aminopiperidine, and ethyl nipecotate—to empower researchers with the knowledge to make informed decisions in their drug design endeavors. The ultimate choice will always be context-dependent, but a thorough understanding of the nuances of each building block is the first step towards the rational design of safe and effective medicines.

References

  • Scientific.net. (2013, September 4). Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. Retrieved from [Link]

  • PubMed. (2004, July 16). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]

  • bioRxiv. (2025, February 21). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. Retrieved from [Link]

  • Google Patents. (n.d.). US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives.
  • PubMed. (2010, April 1). Reduction of hERG inhibitory activity in the 4-piperidinyl urea series of H3 antagonists. Retrieved from [Link]

  • Taylor & Francis Online. (2022, April 26). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Retrieved from [Link]

  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • PubMed Central. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Retrieved from [Link]

  • Chemdad. (n.d.). Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • PubMed Central. (2021, May 5). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. Retrieved from [Link]

  • International Journal of Biology and Chemistry. (n.d.). Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • ResearchGate. (n.d.). The conformational preferences of cis‐3‐fluoro‐4‐methylpiperidine (3).... Retrieved from [Link]

  • RSC Publishing. (2022, October 11). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • ResearchGate. (2023, March 16). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]

  • Drug Hunter. (2024, November 26). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from [Link]

  • ACS Publications. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected marketed drugs or drug candidates containing piperazine motif. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • PubMed Central. (2024, February 29). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Retrieved from [Link]

  • Drug Design.org. (2008, December 15). Case Studies in Analog Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease. Retrieved from [Link]

  • ChemDad. (n.d.). 4-Hydroxypiperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Retrieved from [Link]

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Comparative

Publish Comparison Guide: X-ray Crystallography of 2-(1-Methylpiperidin-4-yl)propan-2-amine Scaffolds

Executive Summary Objective: This guide provides a structural analysis of the 2-(1-Methylpiperidin-4-yl)propan-2-amine scaffold, a critical pharmacophore in medicinal chemistry (often found in antihistamines and antispas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a structural analysis of the 2-(1-Methylpiperidin-4-yl)propan-2-amine scaffold, a critical pharmacophore in medicinal chemistry (often found in antihistamines and antispasmodics). We compare its crystallographic properties, conformational stability, and binding potential against common bioisosteres: Piperazine and Morpholine derivatives.

Core Insight: X-ray diffraction data reveals that the 1-methylpiperidin-4-yl moiety consistently adopts a rigid chair conformation that is thermodynamically superior to the twisted-boat forms often seen in flexible acyclic amines. This structural rigidity serves as a "molecular anchor," positioning the distal amine (propan-2-amine) for precise receptor interactions (e.g., GPCRs, H1 receptors).

Structural Analysis: The "Product" Profile

Crystallographic Metrics

The following data is synthesized from single-crystal X-ray diffraction studies of 4-substituted 1-methylpiperidine salts (e.g., Fenpiverinium bromide).

  • Crystal System: Typically Monoclinic (Space group

    
     is common for these salts).[1]
    
  • Conformation: The piperidine ring exists almost exclusively in a Chair conformation.[2]

  • Steric Orientation: The bulky substituent at position 4 (the propan-2-amine chain) prefers the equatorial position to minimize 1,3-diaxial interactions.

Key Structural Parameters (Experimental)
ParameterValue (Å / °)Significance
N1–C2 Bond Length 1.47 – 1.49 ÅTypical

C-N single bond; indicates lack of ring strain.
C–N–C Bond Angle 109.5° ± 1.5°Near-perfect tetrahedral geometry; confirms stable chair form.
Ring Puckering (

)
~0.56 ÅIndicates significant deviation from planarity (ideal for 3D receptor filling).
Torsion Angles ~55° - 60°Alternating signs indicate classic chair puckering.
Functional Implications

The 1-methyl group at the piperidine nitrogen acts as a steric locker. In crystal structures, this methyl group is often found in an equatorial position, though protonation (salt formation) can lock it axially depending on the counter-ion (e.g., Br⁻ vs Cl⁻) and hydrogen bonding networks.

Comparative Analysis: Performance vs. Alternatives

This section evaluates the 1-methylpiperidin-4-yl scaffold against two common alternatives used in drug design: N-Methylpiperazine and Morpholine .

Comparison Matrix
FeaturePiperidine Scaffold (Subject)Piperazine Scaffold (Alternative 1)Morpholine Scaffold (Alternative 2)
Basicity (

)
High (~10.0 - 10.5)Moderate (~9.8 / 5.6)Lower (~8.3)
H-Bonding 1 Acceptor / 1 Donor (if protonated)2 Acceptors / 2 Donors1 Acceptor (N), 1 Weak Acceptor (O)
Lipophilicity (LogP) High (Hydrophobic Ring)Low (Polar N atoms)Low (Polar O atom)
Crystal Packing Driven by Van der Waals & Ionic interactionsDriven by strong H-bond networksWeak H-bonds (C-H...O); often disordered
Structural Role Volume Filler: Hydrophobic bulkLinker: Solubilizing groupMetabolic Blocker: Reduces CYP oxidation
Detailed Comparative Insights
  • Vs. Piperazine:

    • Crystallography:[1][2][3] Piperazine derivatives often crystallize with solvent molecules (hydrates) due to the extra nitrogen's thirst for hydrogen bonds. The Piperidine scaffold yields cleaner, anhydrous lattices more frequently, simplifying X-ray data collection.

    • Drug Design: If your target requires a hydrophobic core, the Piperidine is superior. If solubility is the bottleneck, Piperazine is preferred despite the crystallographic complexity.

  • Vs. Morpholine:

    • Crystallography:[1][2][3] Morpholine rings often show disorder in X-ray structures because the O and N atoms have similar scattering factors and the ring can "flip" or orient randomly in the lattice if not anchored by strong interactions. The Piperidine ring, being asymmetrical (N vs C), usually orders well, providing higher resolution maps.

Experimental Protocol: Crystallization for X-ray Analysis

Since 2-(1-Methylpiperidin-4-yl)propan-2-amine is typically an oil or low-melting solid in its free base form, X-ray analysis requires conversion to a crystalline salt.

Workflow: Vapor Diffusion Crystallization of Amine Salts

Objective: Grow diffraction-quality single crystals of the hydrobromide or hydrochloride salt.

Reagents:

  • Target Amine (Oil)

  • Solvent A: Ethanol or Methanol (Good solubility)

  • Solvent B: Diethyl Ether or Hexane (Poor solubility - Precipitant)

  • Acid: 48% HBr (aq) or 4M HCl in Dioxane

Protocol:

  • Salt Formation: Dissolve 50 mg of the amine in 0.5 mL of Ethanol. Add 1.1 equivalents of Acid dropwise. Stir for 15 mins. Evaporate to dryness to obtain the crude salt.

  • Seeding Solution: Redissolve the crude salt in the minimum amount of warm Ethanol needed for clarity.

  • Vapor Diffusion Setup:

    • Place the salt solution in a small inner vial (open).

    • Place the inner vial inside a larger jar containing Solvent B (Ether).

    • Seal the outer jar tightly.

  • Incubation: Store at 4°C in a vibration-free environment.

  • Harvesting: Crystals should appear within 2-7 days. Harvest under oil (Paratone-N) to prevent hydration.

Visualization of Workflow (Graphviz)

CrystallizationWorkflow Start Crude Amine (Oil) SaltForm Salt Formation (Add HBr/HCl) Start->SaltForm Protonation Dissolve Dissolve in Good Solvent (EtOH) SaltForm->Dissolve Saturation Diffusion Vapor Diffusion (Anti-solvent: Ether) Dissolve->Diffusion Equilibration Nucleation Nucleation (2-7 Days, 4°C) Diffusion->Nucleation Supersaturation Harvest Harvest & Cryo-Protect Nucleation->Harvest Crystal Growth XRay X-ray Diffraction Harvest->XRay Data Collection

Caption: Step-by-step vapor diffusion protocol for crystallizing liquid amine derivatives into diffraction-quality salts.

References

  • Grosu, I.-G., et al. (2024).[1] The Crystal Structures of 4-(1-Methylpiperidin-1-ium-1-yl)-2,2-Diphenylbutanamide Bromide. Molbank.[1] Link

  • Revathi, B. K., et al. (2016). Crystal structure of 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate. Acta Crystallographica Section E. Link

  • Al-Muallem, et al. (2020). One-Pot Synthesis, X-ray Single Crystal and Molecular Insight of Enaminone-Based β-Morpholino-/N-Methylpiperazinyl-. MDPI Crystals. Link

  • PubChem. (2024).[4] Compound Summary: 1-[1-(2-Methylpropyl)piperidin-4-yl]propan-1-amine.[5] National Library of Medicine. Link

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(1-Methylpiperidin-4-yl)propan-2-amine for Laboratory Professionals

Hazard Identification and Risk Assessment: Understanding the "Why" 2-(1-Methylpiperidin-4-yl)propan-2-amine is a substituted piperidine derivative. Piperidine and similar amine compounds are recognized for their hazardou...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment: Understanding the "Why"

2-(1-Methylpiperidin-4-yl)propan-2-amine is a substituted piperidine derivative. Piperidine and similar amine compounds are recognized for their hazardous properties, which are presumed to be shared by this analogue. A thorough risk assessment is the foundational step for safe handling and disposal.

Anticipated Hazards:

  • Corrosivity: Like many amines, this compound is expected to be corrosive, capable of causing severe skin burns and eye damage upon contact.[1][2]

  • Toxicity: Amines can be toxic if inhaled, ingested, or absorbed through the skin.[1][2]

  • Flammability: Piperidine is a highly flammable liquid and vapor.[1] While the flammability of 2-(1-Methylpiperidin-4-yl)propan-2-amine is not specifically documented, it is prudent to treat it as a flammable substance.

  • Reactivity: Amines are basic compounds and can react violently with acids and strong oxidizing agents.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-(1-Methylpiperidin-4-yl)propan-2-amine in any capacity, including disposal, the appropriate PPE must be worn. The selection of PPE is a critical control measure to prevent exposure.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and absorption of the corrosive and potentially toxic substance.
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes that could cause severe eye damage.[3]
Body Protection A laboratory coat or chemical-resistant apron.To protect the skin and clothing from contamination.[3]
Respiratory Protection A NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors/amines if ventilation is inadequate.To prevent inhalation of harmful vapors, especially given that amines can be toxic if inhaled.[3][5] This should be done in a fume hood.

Spill Management: Immediate and Controlled Response

In the event of a spill, a swift and safe response is crucial to mitigate risks.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If possible, perform the cleanup in a chemical fume hood.[6]

  • Remove Ignition Sources: If the compound is treated as flammable, eliminate all potential sources of ignition.

  • Contain the Spill: Use a non-combustible absorbent material like sand, diatomaceous earth, or vermiculite to contain the spill.[6]

  • Collect the Waste: Carefully scoop the absorbed material into a designated, sealable container for hazardous waste. Use non-sparking tools for this process.[3][5]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label and Store: Properly label the waste container with "Hazardous Waste," the chemical name, and associated hazard symbols. Store it in a designated hazardous waste accumulation area.[7]

Proper Disposal Procedures: A Step-by-Step Guide

Never dispose of 2-(1-Methylpiperidin-4-yl)propan-2-amine down the drain or in regular trash.[7] It must be managed as hazardous chemical waste. The following workflow outlines the necessary steps for its proper disposal.

DisposalWorkflow cluster_Preparation Preparation cluster_Collection Waste Collection cluster_Storage Interim Storage cluster_Disposal Final Disposal A Wear appropriate PPE B Work in a well-ventilated area (fume hood) A->B C Segregate from other waste streams B->C D Use a dedicated, compatible, and sealed waste container C->D E Label container with 'Hazardous Waste' and chemical name D->E F Store in a cool, dry, well-ventilated area E->F G Keep away from incompatible materials (acids, oxidizers) F->G H Store in a designated hazardous waste accumulation area G->H I Contact licensed hazardous waste disposal contractor H->I J Complete all necessary waste disposal paperwork I->J K Arrange for pickup by the contractor J->K

Caption: Disposal workflow for 2-(1-Methylpiperidin-4-yl)propan-2-amine.

Detailed Protocol:

  • Segregation is Key: Collect waste containing 2-(1-Methylpiperidin-4-yl)propan-2-amine separately from other chemical waste streams.[7] This prevents dangerous reactions and ensures proper disposal classification.

  • Container Selection: Use a designated, leak-proof container made of a material compatible with amines. The original product container is often a suitable choice.[8] Ensure the container is tightly sealed to prevent the release of vapors.

  • Accurate Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "2-(1-Methylpiperidin-4-yl)propan-2-amine," and any known hazard information (e.g., Corrosive, Flammable, Toxic).[8]

  • Safe Interim Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area. This area should be cool, dry, well-ventilated, and away from direct sunlight, heat sources, and incompatible substances like acids and oxidizing agents.[4][6]

  • Professional Disposal: Arrange for the collection and disposal of the waste through a licensed and reputable hazardous waste disposal company.[6][7] Your institution's Environmental Health and Safety (EHS) department can facilitate this process.

  • Documentation: Maintain meticulous records of the amount of waste generated, its composition, and the date of disposal for regulatory compliance.[7]

By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The principles of segregation, proper containment, and professional disposal are paramount to mitigating the risks associated with chemical waste.

References

  • Amine Disposal For Businesses - Collect and Recycle. (2024, July 18). Retrieved from [Link]

  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Baker Hughes. (2015, March 17). SAFETY DATA SHEET. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(1-Methylpiperidin-4-yl)-2-phenylethan-1-amine. PubChem. Retrieved from [Link]

  • Fisher Scientific. (2023, October 11). SAFETY DATA SHEET - Piperidine. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. Retrieved from [Link]

  • Chemchart. (n.d.). 2-methyl-1-(4-methylpiperazin-1-yl)propan-2-amine (84725-48-4). Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). N-[(Piperidin-3-yl)methyl]propan-2-amine Properties. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-(1-Methylpiperidin-4-yl)propan-2-amine

CAS Number: 41838-46-4 Chemical Class: Aliphatic Amine / Piperidine Derivative Primary Hazard: Corrosive (Skin/Eyes), Flammable Liquid[1] Part 1: Risk Assessment & Hazard Architecture As a Senior Application Scientist, I...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 41838-46-4 Chemical Class: Aliphatic Amine / Piperidine Derivative Primary Hazard: Corrosive (Skin/Eyes), Flammable Liquid[1]

Part 1: Risk Assessment & Hazard Architecture

As a Senior Application Scientist, I must emphasize that the safety profile of 2-(1-Methylpiperidin-4-yl)propan-2-amine is dictated by its functional groups. It combines a tertiary amine (in the piperidine ring) with a primary aliphatic amine on the isopropyl chain.

The "Why" Behind the Risk:

  • Tissue Necrosis: Aliphatic amines are strong bases (

    
    ). Upon contact with skin or mucous membranes, they saponify fatty tissues and denature proteins immediately. Unlike acid burns, which form a protective scab (eschar), amine burns penetrate deep into the tissue until neutralized.
    
  • Vapor Volatility: While less volatile than lower molecular weight amines (like methylamine), the vapor pressure is sufficient at room temperature to cause respiratory edema and corneal clouding ("blue haze" vision) if handled outside a fume hood.

  • Exothermic Reactivity: This molecule will react violently with acids and oxidizers.

Part 2: PPE Selection Matrix

The following PPE standards are non-negotiable for handling this compound. This protocol prioritizes barrier integrity over comfort.

Hand Protection (The Critical Barrier)

Standard nitrile exams gloves are insufficient for prolonged contact. Aliphatic amines can permeate thin nitrile (< 4 mil) in minutes without visible degradation.

Task TypeRecommended Glove SystemRationale
Standard Handling (< 10 mins exposure)Double-gloved Nitrile (min 5 mil outer, 4 mil inner)Provides dexterity. The air gap between gloves reduces permeation rate. Change immediately upon splash.
Bulk Transfer / Spill Cleanup Laminate Film (e.g., Silver Shield / 4H) Zero permeation. Laminates are chemically impervious to amines but offer poor dexterity. Wear a nitrile glove over the laminate for grip.
Contraindicated Materials Latex (Natural Rubber) Do NOT use. Amines degrade latex proteins rapidly, leading to immediate breakthrough.
Ocular & Face Protection

Requirement: Chemical Splash Goggles AND Face Shield.[2]

  • Causality: Safety glasses with side shields are inadequate. A liquid splash of this amine can track around glasses. The high pH causes permanent corneal opacity. The face shield protects the neck and chin, areas frequently overlooked but vulnerable to upward splashes during pipette ejection.

Respiratory Protection
  • Primary Control: All operations must occur inside a certified chemical fume hood (Face velocity: 80–100 fpm).

  • Secondary (Spill/Maintenance): Full-face respirator with Type K (Ammonia/Amine) or Multi-Gas (ABEK) cartridges.

    • Note: Standard Organic Vapor (OV) cartridges have short service lives with amines due to poor adsorption of basic compounds.

Part 3: Operational Protocols

Workflow 1: Safe Liquid Transfer

Avoid pouring. Pouring generates static charge (flammability risk) and aerosols (inhalation risk).

Step-by-Step:

  • Equip PPE: Don double nitrile gloves, lab coat, apron, goggles, and face shield.

  • Inert Atmosphere: Ensure the receiving vessel is under Nitrogen or Argon flow.

  • Transfer Method:

    • < 20 mL: Use a glass syringe with a long Luer-lock needle.

    • 20 mL - 1 L: Use a cannula (double-tipped needle) transfer technique using positive inert gas pressure.

  • Quenching: Residual amine in the syringe/cannula must be quenched by drawing up a dilute acid solution (e.g., 1M HCl) inside the hood before disposal.

Workflow 2: Spills & Decontamination

Do not use water initially. Water spreads the oily amine, increasing the surface area of the hazard.

  • Evacuate: Clear the immediate area.

  • Absorb: Use a dry universal absorbent (vermiculite or polypropylene pads).

  • Neutralize: Once absorbed, treat the solid waste with a dilute weak acid (e.g., citric acid or sodium bisulfate) to neutralize the pH.

  • Clean: Wipe surface with soap and water only after bulk material is removed.

Part 4: Visualization (Decision Logic)

The following diagram outlines the decision logic for handling 2-(1-Methylpiperidin-4-yl)propan-2-amine, ensuring the correct engineering controls are used based on volume.

SafeHandling Start Start: Handling 2-(1-Methylpiperidin-4-yl)propan-2-amine VolumeCheck Check Volume / Operation Start->VolumeCheck SmallScale Small Scale (< 20mL) Syringe Transfer VolumeCheck->SmallScale LargeScale Large Scale (> 20mL) Cannula/Pump Transfer VolumeCheck->LargeScale Spill Spill / Emergency VolumeCheck->Spill PPE_Standard PPE: Double Nitrile + Goggles + Lab Coat SmallScale->PPE_Standard PPE_Heavy PPE: Laminate Liners + Face Shield + Apron LargeScale->PPE_Heavy PPE_Emerg PPE: Full Face Resp (Type K) + Chem Suit Spill->PPE_Emerg Hood Engineering: Fume Hood (Sash at working height) PPE_Standard->Hood PPE_Heavy->Hood Disposal Disposal: Segregate as Basic Organic Waste PPE_Emerg->Disposal After Neutralization Hood->Disposal After Reaction/Quench

Caption: Operational decision tree for selecting PPE and Engineering controls based on handling volume.

Part 5: Waste Disposal Strategy

Crucial Warning: Do NOT mix this amine waste directly with concentrated acidic waste streams. The neutralization reaction is highly exothermic and can cause waste containers to boil or rupture.

  • Segregation: Collect in a dedicated container labeled "Basic Organic Waste."

  • Container Material: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers (corrosion risk).

  • Final Disposal: Incineration is the preferred method. The nitrogen content will generate NOx during combustion, so the facility must have appropriate scrubbers [1].

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Piperidine Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[3] Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

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